Psb-KD107
Description
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Structure
3D Structure
Properties
Molecular Formula |
C20H22N6O2 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
9-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H22N6O2/c1-23-17-16(18(27)24(2)20(23)28)26-10-5-9-25(19(26)22-17)11-8-13-12-21-15-7-4-3-6-14(13)15/h3-4,6-7,12,21H,5,8-11H2,1-2H3 |
InChI Key |
PUJKERUFRDZALE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCCN(C3=N2)CCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Psb-KD107
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psb-KD107 is a novel, non-lipid-like small molecule that has been identified as a potent and selective agonist for the orphan G-protein coupled receptor 18 (GPR18).[1][2][3][4] Structurally, it is based on a tricyclic xanthine-derived scaffold.[2] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, signaling pathways, and physiological effects. The information presented is collated from publicly available research, offering a technical guide for researchers and professionals in the field of drug discovery and development.
Core Mechanism of Action: GPR18 Agonism
The primary mechanism of action of this compound is its agonistic activity at the GPR18 receptor. It has been shown to be more potent and efficacious in activating GPR18 than the endogenous cannabinoid Δ⁹-tetrahydrocannabinol (THC). The activation of GPR18 by this compound initiates a cascade of intracellular signaling events that lead to its observed physiological effects.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, including its potency at the GPR18 receptor and its selectivity profile against other related receptors.
| Parameter | Species | Value | Assay | Reference |
| EC50 | Human | 0.562 µM | GPR18-dependent β-arrestin recruitment | |
| pIC50 | Rat | 5.22 ± 0.020 | Vasorelaxation of phenylephrine-precontracted aortic rings |
Table 1: Potency of this compound at the GPR18 Receptor
| Receptor | Interaction | Concentration Tested | Observation | Reference |
| Cannabinoid CB1 | Binding | 10 µM | No significant displacement of radioligand | |
| Cannabinoid CB2 | Binding | 10 µM | No significant displacement of radioligand | |
| GPR55 | Activity | - | Reported to have low affinity | |
| Adenosine A2A | Antagonist | Ki = 4.56 µM | Moderately potent antagonist |
Table 2: Selectivity Profile of this compound
Signaling Pathways
Activation of GPR18 by this compound primarily leads to vasorelaxation through an endothelium-dependent mechanism. This process is predominantly mediated by the generation of nitric oxide (NO). The key signaling cascade involves the endothelial nitric oxide synthase (eNOS) pathway, leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent activation of potassium channels.
GPR18-Mediated Vasorelaxation Pathway
Caption: GPR18-mediated vasorelaxation signaling pathway.
Experimental Protocols
GPR18-Dependent β-Arrestin Recruitment Assay
This assay is used to determine the potency and efficacy of compounds like this compound in activating the GPR18 receptor by measuring the recruitment of β-arrestin, a key event in GPCR desensitization and signaling. The protocol described is a generalized procedure based on common practices for this type of assay.
Workflow Diagram:
Caption: Workflow for a β-arrestin recruitment assay.
Methodology:
-
Cell Culture: Maintain a stable cell line co-expressing the human GPR18 receptor and a β-arrestin fusion protein (e.g., using the PathHunter® β-arrestin assay system) in appropriate culture medium.
-
Cell Seeding: Harvest and seed the cells into 384-well white, clear-bottom assay plates at a density of 5,000-10,000 cells per well. Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer.
-
Compound Addition: Add the diluted this compound to the cell plates.
-
Incubation: Incubate the plates for 90 minutes at 37°C.
-
Detection: Add the chemiluminescent detection reagent to each well.
-
Final Incubation: Incubate the plates for 60 minutes at room temperature in the dark.
-
Data Acquisition: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Isolated Rat Aortic Ring Vasorelaxation Assay
This ex vivo assay is used to assess the vasorelaxant properties of this compound on vascular smooth muscle.
Methodology:
-
Tissue Preparation: Euthanize male Wistar rats and excise the thoracic aorta. Clean the aorta of adherent connective and adipose tissue and cut it into rings of 2-3 mm in length.
-
Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2. Attach one end of the ring to a fixed support and the other to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g. During this period, replace the bath solution every 15-20 minutes.
-
Viability and Endothelium Integrity Check: Pre-contract the rings with phenylephrine (1 µM). Once a stable contraction is achieved, add acetylcholine (10 µM) to assess endothelium integrity. A relaxation of >70% indicates an intact endothelium. Wash the rings to return to baseline tension. For endothelium-denuded experiments, the endothelium is mechanically removed at the start of the protocol.
-
Experimental Protocol:
-
Pre-contract the aortic rings with phenylephrine (1 µM).
-
Once a stable plateau of contraction is reached, add cumulative concentrations of this compound (e.g., 0.3–100 µM).
-
To investigate the mechanism, pre-incubate the rings with inhibitors for 20-30 minutes before adding phenylephrine. Examples of inhibitors include:
-
L-NAME (100 µM): A non-selective nitric oxide synthase (NOS) inhibitor.
-
Indomethacin (10 µM): A cyclooxygenase (COX) inhibitor.
-
Tetraethylammonium (TEA) (1-5 mM): A non-selective potassium channel blocker.
-
-
-
Data Analysis: Express the relaxation responses as a percentage of the phenylephrine-induced contraction. Plot the relaxation against the logarithm of the this compound concentration to generate concentration-response curves and calculate pIC50 values.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological roles of the GPR18 receptor. Its primary mechanism of action involves the activation of GPR18, leading to endothelium-dependent vasorelaxation via the NO-cGMP-K+ channel pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of GPR18 agonists in cardiovascular and other diseases. Further research is warranted to fully elucidate the complete signaling network downstream of GPR18 activation by this compound and to explore its full therapeutic potential.
References
- 1. The GPR18 Agonist PSB-KD-107 Exerts Endothelium-Dependent Vasorelaxant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Tricyclic Xanthines as Agonists of the Cannabinoid-Activated Orphan G-Protein-Coupled Receptor GPR18 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. mdpi.com [mdpi.com]
The Biological Function of the GPR18 Receptor: An In-depth Technical Guide
An Overview for Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 18 (GPR18), once an orphan receptor, has emerged as a significant player in a multitude of physiological and pathophysiological processes. Its association with the endocannabinoid system, despite low sequence homology with classical cannabinoid receptors, and its role in inflammation, immune response, and intraocular pressure regulation have positioned it as a promising therapeutic target. This technical guide provides a comprehensive overview of the core biological functions of the GPR18 receptor, detailing its pharmacology, signaling pathways, and involvement in various bodily systems, supported by quantitative data and key experimental methodologies.
GPR18: Ligands, Pharmacology, and Tissue Distribution
GPR18 is a class A GPCR that is gaining attention for its therapeutic potential in conditions ranging from inflammatory disorders to glaucoma.[1][2] Its function is intricately linked to its interaction with specific endogenous and synthetic ligands.
Endogenous and Synthetic Ligands
The primary endogenous ligands identified for GPR18 are N-arachidonoyl glycine (NAGly), a metabolite of the endocannabinoid anandamide, and Resolvin D2 (RvD2), a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA).[1][3] These ligands underscore the receptor's connection to both the endocannabinoid and inflammation resolution systems. A variety of synthetic ligands, including agonists and antagonists, have also been developed, serving as crucial tools for elucidating the receptor's function.
Quantitative Pharmacology of GPR18 Ligands
The interaction of various ligands with GPR18 has been characterized through a range of in vitro assays. The following tables summarize the binding affinities and functional potencies of key GPR18 modulators.
Table 1: Binding Affinity and Functional Potency of GPR18 Ligands
| Ligand | Ligand Type | Assay Type | Cell Line | Parameter | Value | Reference(s) |
| N-arachidonoyl glycine (NAGly) | Endogenous Agonist | cAMP Inhibition | CHO-GPR18 | EC50 | 20 nM | [4] |
| N-arachidonoyl glycine (NAGly) | Endogenous Agonist | Calcium Mobilization | HEK293-GPR18 | EC50 | ~1 µM | |
| N-arachidonoyl glycine (NAGly) | Endogenous Agonist | ERK1/2 Phosphorylation | HEK293-GPR18 | EC50 | 44.5 nM | |
| Resolvin D2 (RvD2) | Endogenous Agonist | β-arrestin Recruitment | CHO-GPR18 | EC50 | 0.2 pM | |
| Resolvin D2 (RvD2) | Endogenous Agonist | Radioligand Binding | CHO-GPR18 | Kd | 9.6 ± 0.9 nM | |
| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | Phytocannabinoid Agonist | β-arrestin Recruitment | CHO-K1 GPR18 | EC50 | ~1 µM | |
| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | Phytocannabinoid Agonist | Radioligand Binding | Not Specified | Ki | 0.96 nM | |
| Abnormal Cannabidiol (Abn-CBD) | Synthetic Agonist | ERK1/2 Phosphorylation | HEK293-GPR18 | EC50 | ~1 µM | |
| O-1602 | Synthetic Agonist | ERK1/2 Phosphorylation | HEK293-GPR18 | EC50 | ~100 nM | |
| PSB-KK-1415 | Synthetic Agonist | β-arrestin Recruitment | hGPR18 | EC50 | 19.1 nM | |
| O-1918 | Synthetic Antagonist | Inhibition of Migration | BV-2 / HEK-GPR18 | - | - | |
| PSB-CB-5 | Synthetic Antagonist | β-arrestin Recruitment | hGPR18 | IC50 | 279 nM | |
| PSB-CB-27 | Synthetic Antagonist | β-arrestin Recruitment | hGPR18 | IC50 | 650 nM |
Table 2: Effect of GPR18 Agonists on Intraocular Pressure (IOP) in Murine Models
| Agonist | Concentration | Mouse Strain | IOP Reduction (mmHg) | Reference(s) |
| Abnormal Cannabidiol (Abn-CBD) | 2% | C57BL/6 | 1.17 ± 0.15 | |
| N-arachidonoyl glycine (NAGly) | 1% | C57BL/6 | 0.72 ± 0.18 |
Tissue Distribution
GPR18 exhibits a widespread but distinct expression pattern. High levels of GPR18 mRNA and protein are found in immune cells and tissues, including the spleen, thymus, peripheral blood leukocytes, and lymph nodes. Expression is also prominent in the testis, cerebellum, and brainstem. In the eye, GPR18 is expressed in the ciliary epithelium, corneal epithelium, and trabecular meshwork, consistent with its role in regulating intraocular pressure.
GPR18 Signaling Pathways
GPR18 activation initiates a cascade of intracellular events primarily through coupling to Gαi/o and Gαq/11 G proteins. This leads to the modulation of several downstream effectors, including adenylyl cyclase, phospholipase C, and mitogen-activated protein kinases (MAPKs). The signaling pathways are complex and can exhibit ligand bias, where different agonists preferentially activate certain pathways over others.
Key Experimental Protocols for Studying GPR18 Function
The characterization of GPR18's biological roles relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays used in GPR18 research.
β-Arrestin Recruitment Assay
This assay is used to determine if a ligand induces the recruitment of β-arrestin to the GPR18 receptor, a hallmark of GPCR activation and desensitization.
-
Principle: Enzyme fragment complementation (e.g., DiscoverX PathHunter) or bioluminescence resonance energy transfer (BRET) are common methods. In the PathHunter assay, GPR18 is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor). Ligand-induced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.
-
Cell Line: CHO-K1 or HEK293 cells stably co-expressing the tagged GPR18 and β-arrestin constructs.
-
Protocol Outline:
-
Cell Plating: Seed the engineered cells in a white, clear-bottom 96-well or 384-well plate and culture overnight.
-
Ligand Preparation: Prepare a serial dilution of the test compound (agonist) in assay buffer.
-
Compound Addition: Add the diluted compound to the cells.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Detection: Add the detection reagent containing the enzyme substrate.
-
Signal Measurement: After a further incubation period (typically 60 minutes) at room temperature, measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis: The luminescent signal is plotted against the ligand concentration to generate a dose-response curve, from which the EC50 value is calculated.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR18 activation, which is indicative of Gαq/11 coupling.
-
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon GPR18 activation and subsequent release of calcium from intracellular stores, the dye binds to calcium, resulting in an increase in fluorescence intensity.
-
Cell Line: HEK293 cells stably expressing GPR18.
-
Protocol Outline:
-
Cell Plating: Seed HEK293-GPR18 cells in a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Incubate the cells with the calcium-sensitive dye in a suitable buffer (e.g., HBSS) for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells to remove excess dye.
-
Ligand Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). The instrument adds the test compound to the wells while simultaneously measuring the fluorescence intensity over time.
-
-
Data Analysis: The peak fluorescence intensity is measured and plotted against the ligand concentration to determine the EC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event of GPR18 activation.
-
Principle: Following ligand stimulation, cells are lysed, and the proteins are separated by SDS-PAGE. The levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 are detected using specific antibodies via Western blotting.
-
Cell Line: HEK293 cells stably expressing GPR18.
-
Protocol Outline:
-
Cell Culture and Starvation: Culture HEK293-GPR18 cells to near confluency and then serum-starve them for several hours to reduce basal ERK1/2 phosphorylation.
-
Ligand Stimulation: Treat the cells with the test compound for a specific time course (e.g., 5-15 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunodetection: Block the membrane and incubate with a primary antibody specific for p-ERK1/2. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: Detect the chemiluminescent signal.
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total ERK1/2 to normalize the data.
-
-
Data Analysis: Densitometry is used to quantify the band intensities. The ratio of p-ERK1/2 to total ERK1/2 is calculated and plotted against ligand concentration or time.
Microglial Migration Assay (Boyden Chamber)
This assay assesses the chemotactic effect of GPR18 ligands on microglial cells.
-
Principle: The Boyden chamber consists of two compartments separated by a microporous membrane. Microglial cells are placed in the upper chamber, and the chemoattractant (GPR18 ligand) is placed in the lower chamber. The number of cells that migrate through the membrane towards the chemoattractant is quantified.
-
Cell Line: BV-2 microglial cell line or primary microglia.
-
Protocol Outline:
-
Cell Preparation: Culture and harvest the microglial cells.
-
Chamber Setup: Place the chemoattractant solution in the lower chamber of the Boyden apparatus. Place the membrane over the lower chamber and add the cell suspension to the upper chamber.
-
Incubation: Incubate the chamber for several hours at 37°C to allow for cell migration.
-
Cell Staining and Quantification: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.
-
Microscopy: Count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis: The number of migrated cells in the presence of the ligand is compared to the number of migrated cells in the control (vehicle) condition.
Biological Functions of GPR18
The widespread distribution and diverse signaling capabilities of GPR18 translate into its involvement in a range of biological functions.
Immunomodulation and Inflammation Resolution
GPR18 is highly expressed in immune cells and plays a critical role in the resolution of inflammation. Its endogenous ligand, RvD2, is a potent pro-resolving mediator. Activation of GPR18 by RvD2 has been shown to:
-
Enhance Efferocytosis: Promote the clearance of apoptotic cells by macrophages, a key step in resolving inflammation.
-
Reduce Neutrophil Infiltration: Limit the influx of neutrophils to sites of inflammation.
-
Modulate Cytokine Production: Shift the balance from pro-inflammatory to anti-inflammatory cytokines.
In preclinical models of peritonitis and sepsis, treatment with RvD2 in a GPR18-dependent manner has been shown to improve survival and reduce bacterial load. Furthermore, low GPR18 expression on neutrophils of septic patients correlates with increased disease severity, highlighting its clinical relevance.
Regulation of Intraocular Pressure (IOP)
GPR18 has been identified as a key regulator of IOP. Topical application of GPR18 agonists, such as NAGly and Abn-CBD, significantly reduces IOP in murine models. This effect is independent of the classical cannabinoid receptors CB1 and CB2. The presence of GPR18 in the trabecular meshwork and ciliary body, tissues critical for aqueous humor dynamics, provides an anatomical basis for this function. These findings position GPR18 as a novel target for the development of ocular hypotensive drugs for the treatment of glaucoma.
Cardiovascular System
GPR18 is expressed in the cardiovascular system and its activation has been shown to have vasorelaxant and hypotensive effects. The GPR18 agonist Abn-CBD has been demonstrated to lower blood pressure in conscious rats. This effect appears to be mediated, at least in part, by the nitric oxide signaling pathway. Conversely, in the context of atherosclerosis, GPR18 and RvD2 are upregulated in atherosclerotic lesions, and treatment with a GPR18 antagonist has been shown to reduce atherosclerosis in a mouse model, suggesting a complex and context-dependent role in cardiovascular disease.
Central Nervous System (CNS)
In the CNS, GPR18 is expressed in microglia, the resident immune cells of the brain. Activation of GPR18 by NAGly stimulates microglial migration, proliferation, and cytokine production. This suggests a role for GPR18 in neuroinflammation and the brain's response to injury and disease. NAGly has also been shown to be neuroprotective against excitotoxic damage in hippocampal cultures in a GPR18-dependent manner.
Role in Cancer
The role of GPR18 in cancer is multifaceted and appears to be context-dependent. In some cancers, such as hepatocellular carcinoma and breast cancer, GPR18 may act as a protective factor. However, in melanoma metastases, GPR18 is overexpressed, and its blockade enhances apoptosis, suggesting it may promote tumor survival in this context. Additionally, GPR18 activation may have a role in cancer pain reduction.
Therapeutic Potential and Future Directions
The diverse biological functions of GPR18 highlight its significant therapeutic potential across a range of diseases. The development of selective GPR18 agonists could offer novel treatments for glaucoma by reducing intraocular pressure. In the realm of inflammatory and autoimmune diseases, GPR18 agonists that mimic the pro-resolving effects of RvD2 could provide a new class of anti-inflammatory therapeutics that promote healing rather than simply suppressing inflammation.
Conversely, GPR18 antagonists may have utility in certain cancers, such as melanoma, where the receptor appears to promote tumor cell survival. The role of GPR18 in the CNS also warrants further investigation for its potential in treating neuroinflammatory and neurodegenerative disorders.
The continued development of potent and selective GPR18 ligands, along with further research using advanced genetic and pharmacological tools, will be crucial in fully elucidating the complex biology of this receptor and translating these findings into novel therapies for a variety of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-arachidonoyl glycine, an abundant endogenous lipid, potently drives directed cellular migration through GPR18, the putative abnormal cannabidiol receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Psb-KD107: A GPR18 Agonist with Vasorelaxant Properties
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Psb-KD107 is a potent and selective agonist for the G protein-coupled receptor 18 (GPR18), a promising but still under-investigated therapeutic target. This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological characterization of this compound. It is intended to serve as a resource for researchers and drug development professionals interested in GPR18 and the therapeutic potential of its agonists. This guide details the experimental protocols for key assays, presents quantitative data in a structured format, and visualizes the known signaling pathways associated with this compound's mechanism of action.
Discovery and Rationale
This compound was identified as a first-in-class, non-lipid-like agonist of GPR18, emerging from a screening campaign focused on tricyclic xanthine derivatives.[1][2] The discovery was a collaborative effort between the Department of Technology and Biotechnology of Drugs at the Jagiellonian University Medical College and the Pharmaceutical Institute at the University of Bonn.[3][4] The rationale for developing non-lipid-like agonists was to overcome the promiscuity and metabolic instability often associated with lipid-based ligands of cannabinoid and related receptors. This compound demonstrated significantly higher potency and efficacy in activating GPR18 compared to the natural cannabinoid Δ⁹-tetrahydrocannabinol (THC) in a β-arrestin recruitment assay.[1] Furthermore, it has shown high selectivity for GPR18 over the cannabinoid receptors CB1 and CB2, as well as the related orphan receptor GPR55.
Synthesis of this compound
The synthesis of this compound, a tricyclic xanthine derivative, has been described in the literature. The following is a general synthetic scheme based on reported methods for analogous compounds.
Scheme 1: Synthesis of this compound
Caption: General synthetic route for this compound.
Experimental Protocol: Synthesis of Tricyclic Xanthines
While a detailed, step-by-step protocol for this compound is not publicly available, the synthesis of analogous tricyclic xanthines has been described. The general procedure involves:
-
Bromination of Theophylline: Theophylline is brominated at the 8-position to yield 8-bromotheophylline.
-
Alkylation: The 8-bromotheophylline is then alkylated at the N7 position with a suitable alkyl halide, such as 1-bromo-3-chloropropane, to introduce the linker.
-
Cyclization: The final step involves the reaction of the N7-alkylated intermediate with indole to form the tricyclic ring system of this compound.
Pharmacological Data
The pharmacological activity of this compound has been characterized in several in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of this compound
| Assay | Species | Receptor | Parameter | Value | Reference |
| β-arrestin Recruitment | Human | GPR18 | EC₅₀ | 0.562 µM | |
| β-arrestin Recruitment | Mouse | GPR18 | EC₅₀ | 1.78 µM | |
| Vasorelaxation | Rat (aortic rings) | GPR18 | pIC₅₀ | 5.22 | |
| Adenosine Receptor Binding | Human | A₂ₐ | Kᵢ | 4.56 µM |
Table 2: Vasorelaxant Effects of this compound on Rat Aortic Rings
| Condition | pIC₅₀ (mean ± SEM) | Reference |
| Control (Phenylephrine pre-contracted) | 5.22 ± 0.020 | |
| + PSB-CB-92 (10 µM) | 4.884 ± 0.020 | |
| + PSB-CB-92 (20 µM) | 4.735 ± 0.023 |
Experimental Protocols
β-Arrestin Recruitment Assay
The recruitment of β-arrestin to GPR18 upon agonist stimulation is a key indicator of receptor activation. The PathHunter® β-arrestin assay (DiscoverX) is a commonly used platform for this purpose.
Experimental Workflow: β-Arrestin Recruitment Assay
Caption: Workflow for the PathHunter β-arrestin recruitment assay.
Protocol Details:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-expressing the human GPR18 tagged with ProLink™ (PK) and β-arrestin tagged with Enzyme Acceptor (EA) are cultured under standard conditions.
-
Cell Plating: Cells are seeded into 384-well microplates and incubated overnight.
-
Compound Addition: this compound or other test compounds are added to the wells at various concentrations.
-
Incubation: The plates are incubated for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: The PathHunter® detection reagents, containing the substrate for the complemented β-galactosidase enzyme, are added to the wells.
-
Readout: After a further incubation period, the chemiluminescent signal is measured using a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.
Endothelium-Dependent Vasorelaxation Assay
The vasorelaxant effects of this compound are assessed using isolated rat aortic rings.
Experimental Workflow: Vasorelaxation Assay
Caption: Workflow for the endothelium-dependent vasorelaxation assay.
Protocol Details:
-
Tissue Preparation: Thoracic aortas are isolated from male Wistar rats and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adhering tissue and cut into 2-3 mm rings.
-
Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
-
Equilibration: The rings are allowed to equilibrate for 60 minutes under a resting tension of 1 gram.
-
Pre-contraction: The rings are pre-contracted with phenylephrine (1 µM) to induce a stable contraction.
-
Compound Addition: Once a stable contraction is achieved, this compound is added cumulatively in increasing concentrations.
-
Measurement: Changes in isometric tension are recorded. Relaxation is expressed as a percentage of the phenylephrine-induced contraction.
Mechanism of Action and Signaling Pathway
This compound exerts its vasorelaxant effects through the activation of GPR18, which is coupled to a Gαi/o protein. This initiates a signaling cascade that ultimately leads to the production of nitric oxide (NO) in endothelial cells and subsequent relaxation of vascular smooth muscle.
Signaling Pathway of this compound-Induced Vasorelaxation
References
The Role of GPR18 in Inflammatory Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 18 (GPR18) is an orphan receptor that has garnered significant attention for its emerging role in the intricate landscape of inflammation. Initially linked to the endocannabinoid system due to its activation by certain cannabinoid ligands, GPR18 is now recognized as a key player in both the initiation and resolution of inflammatory responses. Its widespread expression in immune cells and tissues central to inflammatory processes underscores its potential as a therapeutic target for a range of inflammatory disorders. This technical guide provides a comprehensive overview of the current understanding of GPR18's function in inflammation, detailing its signaling pathways, the quantitative aspects of its ligand interactions, and the experimental methodologies used to elucidate its role.
GPR18 Ligands and Expression
GPR18 is activated by the endogenous lipid mediators N-arachidonoyl glycine (NAGly) and Resolvin D2 (RvD2). NAGly is a metabolite of the endocannabinoid anandamide, while RvD2 is a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA)[1][2][3]. The receptor is highly expressed in various immune cells and tissues, including the spleen, thymus, peripheral blood leukocytes, lymph nodes, and microglia, placing it at the crossroads of immune regulation[2][4].
Data Presentation: Quantitative Analysis of GPR18 Ligand Interactions and Inflammatory Modulation
The following tables summarize the quantitative data on the binding affinities and functional potencies of GPR18 ligands, as well as the impact of GPR18 modulation on key inflammatory markers.
Table 1: GPR18 Ligand Binding Affinities and Potencies
| Ligand | Receptor | Assay Type | Value | Reference |
| Resolvin D2 | Human GPR18 | Radioligand Binding ([³H]-RvD2) | Kd = 9.6 ± 0.9 nM | |
| Resolvin D2 | Human GPR18 | β-arrestin recruitment (in CHO cells) | EC50 = 2.0 x 10-13 M | |
| O-1602 | Human GPR18 | β-arrestin recruitment | EC50 = 65 nM | |
| Abnormal cannabidiol (Abn-CBD) | Human GPR18 | β-arrestin recruitment | EC50 < 835 nM | |
| PSB-KK-1415 | Human GPR18 | β-arrestin recruitment | EC50 = 19.1 nM | |
| PSB-MZ-1440 | Human GPR18 | β-arrestin recruitment | EC50 = 61 nM | |
| PSB-KD-107 | Human GPR18 | β-arrestin recruitment | EC50 = 0.562 µM | |
| PSB-CB5 | Human GPR18 | Inhibition of Δ⁹-THC activation (β-arrestin) | IC50 = 279 nM | |
| PSB-CB-27 | Human GPR18 | Inhibition of Δ⁹-THC activation (β-arrestin) | IC50 = 0.650 µM |
Table 2: Effects of GPR18 Modulation on Inflammatory Markers in Preclinical Models
| Model | Treatment | Effect on Inflammatory Markers | Reference |
| TNBS-induced colitis (mice) | PSB-KK-1415 (GPR18 agonist) | Reduced macroscopic score (1.79 vs 2.61), TNF-α expression (1.89 vs 2.83), and microscopic score (5.00 vs 6.22) | |
| Duchenne Muscular Dystrophy (mdx mice) | PSB-KD107 (GPR18 agonist) | Decreased pro-inflammatory markers (Cd80, Gpr18, Ptgs2), increased anti-inflammatory marker (Anxa1) | |
| Abdominal Aortic Aneurysm (mice) | Resolvin D2 | Attenuated aortic inflammation and vascular remodeling (effect blocked by GPR18 siRNA) | |
| Thioglycolate-induced peritonitis (mice) | N-arachidonoyl glycine (oral, 0.3 & 1.2 mg/kg) | Reduced migration of inflammatory leukocytes by >50% |
GPR18 Signaling Pathways in Inflammation
GPR18 primarily signals through Gαi/o and Gαq/11 G proteins, leading to the modulation of downstream effector pathways crucial in inflammatory responses. The activation of these pathways can have both pro-inflammatory and pro-resolving effects depending on the cellular context and the specific ligand.
Gαi/o-Mediated Signaling
Activation of the Gαi/o pathway by GPR18 agonists leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is also linked to the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly p44/42 MAPK (ERK1/2), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. These signaling events are critical in regulating immune cell migration, proliferation, and cytokine production.
Gαq/11-Mediated Signaling
The coupling of GPR18 to Gαq/11 initiates the activation of phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), influencing a variety of cellular processes in inflammatory cells.
Caption: GPR18 signaling pathways in inflammation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of GPR18's role in inflammation.
In Vivo Model: TNBS-Induced Colitis in Mice
This model is used to induce a form of inflammatory bowel disease (IBD) that shares pathological features with Crohn's disease.
-
Animal Preparation: Use 8-12 week old mice (e.g., C57BL/6). Fast the mice for 24 hours with free access to water.
-
Anesthesia: Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane or ketamine/xylazine cocktail).
-
Induction of Colitis:
-
Prepare a 2.5% (w/v) solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in 50% ethanol.
-
Gently insert a 3.5 F catheter intrarectally, approximately 4 cm from the anus.
-
Slowly administer 100 µL of the TNBS solution.
-
Keep the mouse in a head-down position for at least 60 seconds to ensure the distribution of the TNBS solution within the colon.
-
-
Post-Procedure Care and Monitoring:
-
Return the mouse to its cage with free access to food and water.
-
Monitor daily for body weight loss, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
-
Assessment of Colitis:
-
At a predetermined time point (e.g., 3-7 days post-induction), euthanize the mice.
-
Excise the colon and measure its length and weight.
-
Collect tissue samples for histological analysis (H&E staining) and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels via ELISA or qPCR).
-
Caption: Workflow for TNBS-induced colitis model.
In Vivo Model: Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice
The CLP model is considered the gold standard for inducing polymicrobial sepsis that mimics the clinical course of human sepsis.
-
Animal Preparation: Use 8-12 week old mice (e.g., C57BL/6).
-
Anesthesia and Analgesia: Anesthetize the mice and provide pre-operative analgesia.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve. The position of the ligation determines the severity of sepsis.
-
Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge).
-
Gently squeeze the cecum to extrude a small amount of fecal material.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
-
-
Post-Operative Care:
-
Administer fluid resuscitation (e.g., 1 mL of sterile saline subcutaneously).
-
Provide post-operative analgesia.
-
Monitor the mice closely for signs of sepsis (e.g., lethargy, piloerection, hypothermia).
-
-
Assessment of Sepsis:
-
Monitor survival rates over a specified period (e.g., 7 days).
-
At desired time points, collect blood and peritoneal lavage fluid to measure bacterial load and inflammatory cytokine levels.
-
Harvest organs (e.g., lung, liver, spleen) for histological examination and assessment of organ damage.
-
Caption: Workflow for CLP-induced sepsis model.
In Vitro Assay: BV-2 Microglia Migration Assay (Wound Healing/Scratch Assay)
This assay is used to assess the effect of GPR18 modulation on the migratory capacity of microglia, a key process in neuroinflammation.
-
Cell Culture: Culture BV-2 microglial cells in a 24-well plate until a confluent monolayer is formed.
-
Creating the "Wound":
-
Using a sterile 200 µL pipette tip, create a linear scratch across the center of the cell monolayer.
-
Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
-
Treatment:
-
Replace the medium with fresh culture medium containing the GPR18 agonist or antagonist of interest at various concentrations. Include a vehicle control.
-
-
Image Acquisition:
-
Immediately after creating the scratch (0 hours) and at subsequent time points (e.g., 12, 24 hours), capture images of the scratch at the same position using an inverted microscope with a camera.
-
-
Data Analysis:
-
Measure the width of the scratch at different points for each image.
-
Calculate the percentage of wound closure over time for each treatment group compared to the control. An increase in wound closure indicates enhanced cell migration.
-
Caption: Workflow for BV-2 microglia migration assay.
Conclusion and Future Directions
GPR18 is emerging as a critical regulator of inflammatory processes, with a dual role in both promoting and resolving inflammation. Its activation by endogenous ligands like NAGly and RvD2 triggers complex signaling cascades that influence the behavior of key immune cells. The pro-resolving functions of GPR18, particularly in response to RvD2, highlight its potential as a therapeutic target for chronic inflammatory diseases. The development of selective GPR18 agonists and antagonists will be instrumental in further dissecting its precise roles in different inflammatory contexts and in advancing novel therapeutic strategies. Future research should focus on the in vivo efficacy and safety of targeting GPR18 in a wider range of inflammatory and autoimmune disease models, as well as on elucidating the potential for biased agonism to fine-tune therapeutic outcomes.
References
- 1. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve I… [ouci.dntb.gov.ua]
- 2. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards A Molecular Understanding of The Cannabinoid Related Orphan Receptor GPR18: A Focus on Its Constitutive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasp-pain.org [iasp-pain.org]
GPR18 Signaling Pathways Activated by Psb-KD107: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 18 (GPR18) is a class A orphan GPCR that has garnered significant interest as a therapeutic target.[1] Psb-KD107 is a potent and selective, non-lipid-like agonist for GPR18.[2][3] This technical guide provides an in-depth overview of the signaling pathways activated by this compound upon binding to GPR18, supported by quantitative data and detailed experimental methodologies.
Quantitative Data Summary
The following table summarizes the reported potency of this compound in various functional assays.
| Assay Type | Species/Cell Line | Parameter | Value | Reference |
| β-Arrestin Recruitment | Human (CHO cells) | EC50 | 0.56 µM | [4][5] |
| β-Arrestin Recruitment | Mouse | EC50 | 1.78 µM | |
| Vasorelaxation | Rat (aorta) | pIC50 | 5.22 |
Core Signaling Pathways
Activation of GPR18 by this compound initiates a cascade of intracellular events through distinct signaling pathways.
Gαi/o Protein-Coupled Signaling
GPR18 is known to couple to inhibitory G proteins of the Gαi/o family. This coupling initiates downstream signaling events that modulate the activity of key effector enzymes.
-
Inhibition of adenylyl cyclase: Upon activation by this compound, the Gαi subunit of the G protein dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Modulation of Ion Channels: The βγ subunits of the G protein can directly interact with and modulate the activity of ion channels.
Gαi/o Signaling Pathway
Gαi/o signaling cascade initiated by this compound.
β-Arrestin Recruitment
Ligand-induced activation of GPR18 also promotes the recruitment of β-arrestin proteins. This interaction is a key mechanism for G protein-coupled receptor desensitization and can also initiate G protein-independent signaling cascades. This compound has been shown to be more potent and efficacious than Δ9-tetrahydrocannabinol (THC) in inducing β-arrestin recruitment to GPR18.
β-Arrestin Recruitment Pathway
This compound-induced β-arrestin recruitment to GPR18.
ERK1/2 Phosphorylation
Activation of GPR18 by this compound can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This pathway is a downstream consequence of both G protein-dependent and β-arrestin-mediated signaling and plays a crucial role in regulating cellular processes such as proliferation, differentiation, and survival.
ERK1/2 Activation Pathway
Converging pathways leading to ERK1/2 activation.
Vasorelaxation via Nitric Oxide
This compound induces concentration-dependent relaxation of pre-contracted rat aortic rings. This effect is, at least in part, mediated by the activation of GPR18 on endothelial cells, leading to the production of nitric oxide (NO). NO then diffuses to the underlying smooth muscle cells, causing relaxation.
Vasorelaxation Pathway
Mechanism of this compound-induced vasorelaxation.
Experimental Protocols
β-Arrestin Recruitment Assay (DiscoverX PathHunter)
This assay quantifies the recruitment of β-arrestin to activated GPR18 using enzyme fragment complementation technology.
-
Cell Line: CHO-K1 cells stably co-expressing GPR18 fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment.
-
Procedure:
-
Plate cells in a 384-well plate and incubate overnight.
-
Treat cells with a dilution series of this compound.
-
Incubate for 90 minutes at 37°C.
-
Add PathHunter detection reagents.
-
Incubate for 60 minutes at room temperature.
-
Measure chemiluminescence using a plate reader.
-
-
Data Analysis: The EC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
β-Arrestin Assay Workflow
Workflow for the PathHunter β-arrestin assay.
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cAMP.
-
Cell Line: A suitable cell line endogenously or recombinantly expressing GPR18.
-
Procedure:
-
Pre-treat cells with this compound at various concentrations.
-
Stimulate cells with an adenylyl cyclase activator (e.g., forskolin).
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).
-
-
Data Analysis: The IC50 value is determined from the concentration-response curve.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK1/2 in response to this compound treatment.
-
Cell Line: A suitable cell line expressing GPR18.
-
Procedure:
-
Serum-starve cells to reduce basal ERK1/2 phosphorylation.
-
Treat cells with this compound for a specified time course (e.g., 5, 10, 15 minutes).
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 and total ERK1/2.
-
Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Detect the signal using an appropriate substrate.
-
-
Data Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 is quantified.
ERK1/2 Western Blot Workflow
Workflow for detecting ERK1/2 phosphorylation.
Vasorelaxation Assay
This ex vivo assay measures the effect of this compound on the contractility of isolated blood vessels.
-
Tissue: Thoracic aorta isolated from male Wistar rats.
-
Procedure:
-
Mount aortic rings in an organ bath containing Krebs-Henseleit solution.
-
Pre-contract the rings with phenylephrine (1 µM).
-
Add cumulative concentrations of this compound (0.3–100 µM).
-
Record the changes in isometric tension.
-
-
Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction, and the pIC50 value is calculated.
References
Psb-KD107: A Technical Guide for the Investigation of Orphan G-Protein-Coupled Receptor GPR18
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Psb-KD107, a selective agonist for the orphan G-protein-coupled receptor GPR18. This document consolidates key findings, quantitative data, and detailed experimental protocols to facilitate further research and drug development efforts targeting this receptor.
Introduction to this compound and GPR18
GPR18 is an orphan G-protein-coupled receptor implicated in a range of physiological processes, including immune response, cardiovascular function, and inflammatory conditions.[1] The lack of selective and potent ligands has historically hindered the elucidation of its biological roles and therapeutic potential. This compound has emerged as a valuable pharmacological tool to deorphanize and characterize GPR18. It is a non-lipid-like agonist with high potency and selectivity for GPR18 over other cannabinoid receptors like CB1 and CB2, and the related orphan receptor GPR55.[2][3][4]
Quantitative Data: Potency and Selectivity of this compound
The following tables summarize the reported quantitative data for this compound, providing a clear comparison of its activity across different assays and species.
Table 1: Potency of this compound at GPR18
| Assay Type | Species | Cell Line/Tissue | Parameter | Value | Reference(s) |
| β-Arrestin Recruitment | Human | CHO-K1 | EC50 | 0.562 µM | [5] |
| β-Arrestin Recruitment | Mouse | - | EC50 | 1.78 µM | |
| Vasorelaxation | Rat | Aortic Rings | pIC50 | 5.22 ± 0.020 |
Table 2: Selectivity of this compound
| Receptor | Assay Type | Concentration Tested | Effect | Reference(s) |
| CB1 | Radioligand Binding | 10 µM | No significant displacement | |
| CB2 | Radioligand Binding | 10 µM | No significant displacement | |
| GPR55 | Not specified | 10 µM | Selective over GPR55 | |
| Adenosine A2A | Radioligand Binding | - | Ki = 0.33 µM (rat) |
Signaling Pathways of GPR18 Activated by this compound
GPR18 is known to couple to Gαi/o and Gαq proteins. Activation of these pathways by this compound can lead to the modulation of downstream effectors, influencing various cellular responses.
Caption: GPR18 signaling cascade initiated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
β-Arrestin Recruitment Assay
This assay is crucial for quantifying the potency of GPR18 agonists. The protocol described is based on the PathHunter® β-Arrestin Assay (DiscoverX) and is adapted for this compound.
Caption: Workflow for the β-arrestin recruitment assay.
Detailed Steps:
-
Cell Culture: Maintain CHO-K1 cells stably co-expressing GPR18-ProLink (PK) and β-Arrestin-Enzyme Acceptor (EA) (e.g., PathHunter® eXpress GPR18 CHO-K1 β-Arrestin Orphan GPCR Assay, DiscoverX, Cat. No. 93-0560E2) in appropriate culture medium.
-
Cell Plating: Harvest cells and seed them into white, clear-bottom 384-well microplates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. The final concentrations should typically range from 10⁻¹⁰ M to 10⁻⁵ M.
-
Treatment: Add the diluted this compound to the cell plates and incubate for 90-120 minutes at 37°C.
-
Detection: Add the PathHunter® detection reagent to each well and incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Aortic Ring Vasorelaxation Assay
This ex vivo assay is used to assess the vasodilatory effects of this compound.
Caption: Workflow for the aortic ring vasorelaxation assay.
Detailed Steps:
-
Tissue Preparation: Euthanize a male Wistar rat and carefully excise the thoracic aorta. Place the aorta in cold Krebs-Henseleit solution.
-
Ring Preparation: Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm wide rings.
-
Mounting: Suspend the aortic rings between two stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.0 g.
-
Pre-contraction: Induce a stable, submaximal contraction with phenylephrine (1 µM).
-
Treatment: Once the contraction is stable, add cumulative concentrations of this compound (e.g., 0.3–100 µM) to the organ bath.
-
Data Acquisition: Record the changes in isometric tension. Relaxation is expressed as a percentage of the phenylephrine-induced contraction.
-
Data Analysis: Plot the percentage of relaxation against the logarithm of the this compound concentration. Calculate the pIC50 value from the concentration-response curve.
In Vivo Model of Duchenne Muscular Dystrophy
This compound has shown therapeutic potential in a mouse model of Duchenne muscular dystrophy (DMD). The mdx mouse is a commonly used model for this disease.
Caption: Workflow for the in vivo Duchenne muscular dystrophy model.
Detailed Steps:
-
Animal Model: Use male mdx mice, a genetic model for DMD, and age-matched wild-type mice as controls.
-
Grouping: Randomly assign mdx mice to a treatment group (this compound) and a vehicle control group.
-
Treatment: Administer this compound via a suitable route (e.g., intraperitoneal injection) at a specified dose and frequency (e.g., 1 mg/kg, once weekly for 3 weeks). Administer the vehicle to the control group using the same schedule.
-
Functional Assessment: At the end of the treatment period, assess muscle function using standardized tests such as grip strength tests or in situ measurements of maximal muscle force.
-
Histological Analysis: Euthanize the mice and collect muscle tissues (e.g., tibialis anterior). Process the tissues for histological analysis to evaluate parameters such as inflammation (e.g., macrophage infiltration) and myogenesis (e.g., number of newly formed myofibers).
-
Data Analysis: Compare the functional and histological data between the this compound-treated group and the vehicle-treated group to determine the therapeutic efficacy of the compound.
Conclusion
This compound is a potent and selective agonist of the orphan receptor GPR18, making it an invaluable tool for studying the receptor's function and its potential as a therapeutic target. This guide provides a comprehensive summary of the available quantitative data and detailed experimental protocols to aid researchers in designing and conducting further investigations into the pharmacology of this compound and the biology of GPR18. The provided information on signaling pathways and in vivo models offers a solid foundation for exploring the therapeutic potential of targeting GPR18 in cardiovascular and inflammatory diseases.
References
- 1. G protein coupled receptor 18: A potential role for endocannabinoid signaling in metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The GPR18 Agonist PSB-KD-107 Exerts Endothelium-Dependent Vasorelaxant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the Pharmacology of PSB-KD107
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-KD107 is a synthetic, non-lipid-like small molecule that has been identified as a potent and selective agonist for the G protein-coupled receptor 18 (GPR18), an orphan receptor that is considered a putative cannabinoid receptor.[1][2] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for key assays. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working to elucidate the therapeutic potential of GPR18 and its ligands.
Core Pharmacology
This compound acts as a selective agonist at the GPR18 receptor.[1][2] Its activation of the receptor has been shown to be more potent and efficacious than that of the endogenous cannabinoid agonist Δ9-tetrahydrocannabinol (THC) in β-arrestin recruitment assays.[1] The compound exhibits high selectivity for GPR18 over other cannabinoid-sensitive receptors, including CB₁, CB₂, and GPR55.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various in vitro assays.
Table 1: Receptor Binding and Functional Activity
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| EC₅₀ | 0.562 µM | Human (CHO cells) | β-arrestin recruitment | |
| EC₅₀ | 1.78 µM | Mouse | Not Specified | |
| Kᵢ (Adenosine A₂A Receptor) | 0.33 µM | Rat | Radioligand binding |
Table 2: Vasorelaxant Activity in Rat Aorta
| Parameter | Condition | Value (pIC₅₀) | Reference |
| pIC₅₀ | Endothelium-intact | 5.22 ± 0.020 | |
| pIC₅₀ | Endothelium-denuded | 4.904 ± 0.023 | |
| pIC₅₀ | + PSB-CB-92 (10 µM) | 4.884 ± 0.020 | |
| pIC₅₀ | + PSB-CB-92 (20 µM) | 4.735 ± 0.023 |
pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration.
Mechanism of Action and Signaling Pathways
This compound elicits its physiological effects primarily through the activation of GPR18, which is coupled to Gi/o proteins. This activation initiates a signaling cascade that has been particularly well-characterized in the context of its vasodilatory effects.
Vasodilation Signaling Pathway
The vasorelaxant effect of this compound is largely dependent on the presence of a functional endothelium. The proposed signaling pathway is as follows:
-
GPR18 Activation: this compound binds to and activates GPR18 on endothelial cells.
-
Gi/o Protein Activation: The activated GPR18 stimulates inhibitory G proteins (Gi/o).
-
eNOS Activation: The Gi/o signaling cascade leads to the activation of endothelial nitric oxide synthase (eNOS).
-
Nitric Oxide (NO) Production: Activated eNOS synthesizes nitric oxide (NO) from L-arginine.
-
Guanylate Cyclase Stimulation: NO diffuses from the endothelial cells to the adjacent vascular smooth muscle cells and activates soluble guanylate cyclase (sGC).
-
cGMP Production: sGC catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP).
-
Potassium Channel Activation: Increased cGMP levels are thought to activate potassium (K⁺) channels in the smooth muscle cell membrane.
-
Hyperpolarization and Relaxation: The opening of K⁺ channels leads to hyperpolarization of the cell membrane, which in turn causes the closure of voltage-gated calcium channels, reducing intracellular calcium concentration and resulting in smooth muscle relaxation and vasodilation.
Experimental Protocols
β-Arrestin Recruitment Assay
This assay is used to determine the functional potency of this compound at the GPR18 receptor.
Objective: To measure the EC₅₀ of this compound for GPR18 activation by quantifying β-arrestin 2 recruitment.
Materials:
-
CHO-K1 cells stably co-expressing ProLink-tagged GPR18 and EA-tagged β-arrestin 2 (e.g., PathHunter® eXpress GPR18 CHO-K1 β-Arrestin Orphan GPCR Assay kit).
-
Cell plating media.
-
This compound stock solution (in DMSO).
-
Assay buffer.
-
Detection reagent (containing β-galactosidase substrate).
-
384-well white, solid-bottom assay plates.
-
Luminometer.
Procedure:
-
Cell Plating: On the day of the assay, thaw and plate the CHO-K1 GPR18 cells into 384-well plates at a density of 5,000-10,000 cells per well in cell plating media.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept below 0.5%.
-
Compound Addition: Add the diluted this compound solutions to the cell plates. Include wells with assay buffer only as a negative control.
-
Incubation: Incubate the plates for 90 minutes at 37°C in a humidified incubator.
-
Detection: Add the detection reagent to each well and incubate at room temperature for 60 minutes in the dark.
-
Measurement: Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
References
Foundational Research on GPR18 Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 18 (GPR18), once an orphan receptor, has emerged as a compelling target in drug discovery due to its association with a spectrum of physiological and pathophysiological processes, including immunomodulation, pain perception, intraocular pressure regulation, and cancer.[1] While its deorphanization remains a subject of scientific discussion, a growing body of evidence points to a range of endogenous and synthetic ligands that modulate its activity.[1] This technical guide provides an in-depth overview of the foundational research on GPR18 ligands, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways involved.
GPR18 exhibits low sequence homology with the classical cannabinoid receptors, CB1 and CB2, yet it is activated by several cannabinoid compounds.[2] The receptor is expressed in various tissues, with high levels found in immune cells such as spleen, thymus, and peripheral blood leukocytes.[2] The complexity of GPR18 pharmacology is underscored by the phenomenon of biased agonism, where different ligands can preferentially activate distinct downstream signaling cascades, leading to varied cellular responses.[3] This guide aims to provide a clear and structured resource for researchers navigating the multifaceted landscape of GPR18 ligand research.
Quantitative Data on GPR18 Ligands
The following tables summarize the quantitative data for various GPR18 ligands across different functional assays. These values provide a comparative basis for understanding the potency and efficacy of these compounds.
Table 1: Agonist Activity at GPR18
| Ligand | Assay Type | Cell Line | Potency (EC₅₀) | Efficacy | Reference |
| N-Arachidonoyl glycine (NAGly) | cAMP Inhibition | GPR18-transfected CHO | 20 nM | - | |
| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | β-Arrestin Recruitment | CHO-K1 GPR18 | - | Full Agonist | |
| Abnormal Cannabidiol (Abn-CBD) | Calcium Mobilization | HEK293/GPR18 | < 835 nM | Full Agonist | |
| O-1602 | Calcium Mobilization | HEK293/GPR18 | 65 nM | Full Agonist | |
| PSB-KK-1415 | β-Arrestin Recruitment | hGPR18 | 0.0191 µM | Agonist | |
| Compound S5 | Calcium Mobilization | - | - | Agonist | |
| Compound S5 | β-Arrestin Recruitment | - | - | Agonist |
Table 2: Antagonist and Inverse Agonist Activity at GPR18
| Ligand | Assay Type | Cell Line | Potency (IC₅₀/Kᵢ) | Activity | Reference |
| O-1918 | Calcium Mobilization (vs. NAGly) | - | - | Antagonist | |
| PSB-CB-5 | β-Arrestin Recruitment (vs. Δ⁹-THC) | - | 279 nM (IC₅₀) | Antagonist | |
| PSB-CB-27 | β-Arrestin Recruitment (vs. Δ⁹-THC) | - | 650 nM (IC₅₀) | Antagonist | |
| PSB-CB-92 | Vasodilation (vs. PSB-KD-107) | Rat Aorta | - | Antagonist | |
| Compound S4 | β-Arrestin Recruitment | - | - | Inverse Agonist | |
| Compound S4 | Calcium Mobilization (vs. NAGly) | - | - | Antagonist | |
| Compound S9 | β-Arrestin Recruitment | - | - | Inverse Agonist | |
| [³H]-RvD2-ME | Radioligand Binding | Recombinant hGPR18 in CHO | 9.6 ± 0.9 nM (Kᵈ) | - |
Key Signaling Pathways
GPR18 activation initiates a complex network of intracellular signaling pathways, often in a ligand-dependent manner, a phenomenon known as biased agonism. The primary signaling cascades involve Gαi/o, Gαq, and β-arrestin pathways, which in turn modulate downstream effectors like MAPK/ERK.
GPR18-Mediated Gαi/o and Gαq Signaling
Upon agonist binding, GPR18 can couple to both Gαi/o and Gαq proteins. Gαi/o coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Both Gαi/o and Gαq activation can lead to the mobilization of intracellular calcium. The Gαq pathway involves the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores.
GPR18-Mediated β-Arrestin and MAPK/ERK Signaling
Beyond G protein-dependent pathways, GPR18 can also signal through β-arrestin. Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment can lead to receptor desensitization and internalization, but also initiate G protein-independent signaling cascades. One of the key downstream pathways activated by both G protein-dependent and β-arrestin-mediated signaling is the mitogen-activated protein kinase (MAPK) cascade, particularly the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). The activation of the MAPK/ERK pathway can regulate various cellular processes, including proliferation and migration.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide overviews of the key experimental protocols used to characterize GPR18 ligands.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, typically through Gαq- or Gαi/o-mediated pathways.
Principle: Gαq activation leads to PLC-mediated IP₃ production and subsequent Ca²⁺ release from the endoplasmic reticulum. Gαi/o activation can also contribute to calcium mobilization through various mechanisms. The change in intracellular Ca²⁺ is detected using a fluorescent calcium indicator, such as Fluo-4 AM.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture: HEK293 cells stably or transiently expressing GPR18 are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.
-
Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 5 µM Fura-2/AM) and incubated for approximately 45 minutes at room temperature in the dark to allow for dye uptake and de-esterification.
-
Baseline Measurement: After washing to remove excess dye, a baseline fluorescence reading is taken using a fluorescence plate reader.
-
Compound Addition: Test compounds (agonists or antagonists) are added to the wells. For antagonist testing, cells are pre-incubated with the antagonist before the addition of a known agonist.
-
Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time.
-
Data Analysis: The fluorescence data is normalized and used to generate dose-response curves to calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of ERK1/2, a key downstream effector in the MAPK signaling cascade, upon GPR18 activation.
Principle: Activation of GPR18 can lead to the phosphorylation of ERK1/2 through both G protein-dependent and β-arrestin-dependent pathways. The level of phosphorylated ERK (pERK) is measured using techniques such as Western blotting or cell-based immunoassays (e.g., HTRF, ELISA).
Experimental Workflow:
Detailed Methodology:
-
Cell Culture and Starvation: GPR18-expressing cells (e.g., HEK293/GPR18) are plated and grown to near confluence. The cells are then serum-starved for 20-24 hours to reduce basal ERK phosphorylation.
-
Ligand Stimulation: Cells are treated with various concentrations of the test ligand for a specific duration (typically 5 minutes at room temperature).
-
Cell Lysis: The stimulation is terminated, and the cells are lysed to release cellular proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined to ensure equal loading for subsequent analysis.
-
pERK Detection:
-
Western Blot: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated ERK and total ERK.
-
Cell-Based Immunoassays (e.g., HTRF): In-plate assays utilize specific antibody pairs labeled with a donor and acceptor fluorophore to detect pERK in cell lysates, offering a higher throughput.
-
-
Data Analysis: The pERK signal is normalized to the total ERK signal. Dose-response curves are generated to determine the EC₅₀ or IC₅₀ values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR18, a key event in receptor desensitization and G protein-independent signaling.
Principle: Upon agonist-induced receptor phosphorylation, β-arrestin translocates from the cytoplasm to the plasma membrane to bind to the receptor. This interaction can be monitored using various technologies, such as enzyme fragment complementation (e.g., PathHunter assay), where the receptor and β-arrestin are tagged with complementary enzyme fragments that form a functional enzyme upon recruitment, generating a detectable signal.
Experimental Workflow:
Detailed Methodology:
-
Cell Line: A stable cell line co-expressing GPR18 fused to a protein tag (e.g., ProLink) and β-arrestin fused to a complementary enzyme acceptor (EA) tag is used (e.g., PathHunter CHO-K1 GPR18 β-arrestin cell line).
-
Cell Plating: Cells are seeded into white-walled, clear-bottom microplates.
-
Compound Treatment: Test compounds are added to the cells.
-
Incubation: The plates are incubated for a period (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: A detection reagent containing the substrate for the complemented enzyme is added, and the resulting chemiluminescent signal is measured using a plate reader.
-
Data Analysis: The signal intensity is proportional to the extent of β-arrestin recruitment. Dose-response curves are plotted to determine the potency (EC₅₀) and efficacy of the ligands.
Conclusion
The foundational research on GPR18 ligands has unveiled a receptor with a complex and nuanced pharmacology. The concept of biased agonism is central to understanding how different ligands can elicit distinct cellular responses through the differential activation of Gαi/o, Gαq, and β-arrestin signaling pathways. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers aiming to further elucidate the physiological roles of GPR18 and to develop novel therapeutics targeting this receptor. Future investigations will likely focus on the discovery of more selective and potent GPR18 modulators and the in-depth characterization of their signaling profiles to unlock the full therapeutic potential of this intriguing receptor.
References
An In-depth Technical Guide to the Exploratory Studies of Psb-KD107's Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Psb-KD107 is a selective, non-lipid-like agonist for the G protein-coupled receptor 18 (GPR18), an orphan receptor that is activated by the cannabinoid tetrahydrocannabinol (THC).[1][2] Emerging research has highlighted the potential therapeutic applications of this compound, primarily focusing on its cardiovascular, anti-inflammatory, and potential anti-nociceptive effects. This technical guide provides a comprehensive overview of the exploratory studies on this compound, detailing its mechanism of action, summarizing quantitative data from key experiments, and providing detailed experimental protocols. The guide also includes visualizations of the compound's signaling pathway and experimental workflows to facilitate a deeper understanding of its pharmacological profile.
Core Mechanism of Action
This compound functions as a potent and selective agonist for GPR18.[3][4] Its activation of this receptor has been shown to be more potent and efficacious than that of THC in a GPR18-dependent β-arrestin recruitment assay.[5] Notably, this compound demonstrates selectivity for GPR18 over other cannabinoid-sensitive receptors such as CB1, CB2, and GPR55. The downstream effects of GPR18 activation by this compound are multifaceted, with the most well-documented being its influence on the cardiovascular system, specifically its vasorelaxant properties.
Quantitative Data Summary
The following tables summarize the key quantitative findings from exploratory studies on this compound.
Table 1: Vasorelaxant Effects of this compound on Phenylephrine-Precontracted Rat Aortic Rings
| Condition | pIC50 (Mean ± SEM) | Maximal Relaxation (Emax %) |
| This compound alone | 5.22 ± 0.020 | 100 |
| + PSB-CB-92 (10 µM) | 4.88 ± 0.020 | 100 |
| + PSB-CB-92 (20 µM) | 4.74 ± 0.023 | 97.8 |
| + L-NAME (100 µM) | 4.87 ± 0.015 | 100 |
| + TEA (1 mM) | 4.94 ± 0.030 | 83.5 |
| Endothelium Denudation | 4.90 ± 0.024 | 100 |
Table 2: In Vivo Effects of a Single Intraperitoneal Administration of this compound (10 mg/kg) on Blood Pressure in Normotensive Rats
| Time Point (minutes) | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) |
| 5 | ~ -5 | ~ -6 |
| 10 | ~ -7 | ~ -8 |
| 20 | ~ -8 | ~ -10 |
| 30 | ~ -10 | ~ -12 |
| 40 | ~ -12 | ~ -13 |
| 50 | ~ -12 | ~ -13 |
| 60 | ~ -11 | ~ -13 |
Table 3: Antioxidant Activity of this compound
| Assay | Concentration | Result |
| Ferric Reducing Antioxidant Power (FRAP) | 100 - 1000 µM | Demonstrated 60-80% of the antioxidant activity of ascorbic acid. |
| 2,2-Diphenyl-1-picryl-hydrazyl-hydrate (DPPH) | 100 and 1000 µM | No significant scavenging of the DPPH free radical was observed. |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Vasorelaxation
Caption: Signaling pathway of this compound-induced vasorelaxation.
General Experimental Workflow for Investigating this compound Effects
Caption: General experimental workflow for this compound studies.
Detailed Experimental Protocols
Ex Vivo Vasorelaxation Studies in Isolated Rat Aortic Rings
-
Animal Model: Male Wistar rats are used for these experiments.
-
Tissue Preparation:
-
Euthanize the rat via an approved method.
-
Excise the thoracic aorta and place it in cold Krebs-Henseleit solution. The composition of the Krebs-Henseleit solution is typically (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1.
-
Carefully remove adhering connective and adipose tissues.
-
Cut the aorta into rings of approximately 3-4 mm in length.
-
For endothelium-denuded experiments, gently rub the intimal surface of the aortic rings.
-
-
Experimental Setup:
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Connect the rings to isometric force transducers to record changes in tension.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g, with the solution being changed every 15-20 minutes.
-
-
Protocol:
-
After equilibration, pre-contract the aortic rings with phenylephrine (10⁻⁶ M) until a stable plateau is reached.
-
Once the contraction is stable, add cumulative concentrations of this compound (0.3–100 µM) to the organ bath to obtain a concentration-response curve.
-
In experiments involving blockers, incubate the aortic rings with the respective antagonist (e.g., L-NAME 100 µM, TEA 1 mM, or PSB-CB-92 10 or 20 µM) for a specified period before pre-contraction with phenylephrine.
-
Record the relaxation response as a percentage of the phenylephrine-induced contraction.
-
In Vivo Blood Pressure and ECG Measurements
-
Animal Model: Normotensive male Wistar rats are typically used.
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least a week before the experiment.
-
Blood Pressure Measurement (Tail-Cuff Method):
-
Place the conscious rat in a restrainer.
-
Attach a tail-cuff and a pulse transducer to the base of the tail.
-
The system measures systolic and diastolic blood pressure by inflating the cuff to occlude blood flow and then detecting the return of the pulse upon deflation.
-
Record baseline blood pressure before drug administration.
-
-
ECG Measurement:
-
For ECG recordings, subcutaneous needle electrodes are placed on the limbs of the anesthetized rat.
-
Record the ECG signals using a suitable data acquisition system.
-
-
Drug Administration:
-
For single-dose studies, administer this compound (e.g., 10 mg/kg) intraperitoneally (i.p.).
-
For repeated administration studies, administer the drug once daily for a specified period (e.g., eight days).
-
-
Data Collection:
-
Record blood pressure and ECG at baseline and at various time points after drug administration (e.g., 5, 10, 20, 30, 40, 50, and 60 minutes).
-
Antioxidant Activity Assays
-
Ferric Reducing Antioxidant Power (FRAP) Assay:
-
This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Prepare a FRAP reagent containing acetate buffer, 2,4,6-tripyridyl-s-triazine (TPTZ), and FeCl₃·6H₂O.
-
Mix this compound at various concentrations (e.g., 100–1000 µM) with the FRAP reagent.
-
Measure the absorbance of the resulting blue-colored complex at a specific wavelength (e.g., 593 nm).
-
Compare the results to a standard antioxidant like ascorbic acid.
-
-
2,2-Diphenyl-1-picryl-hydrazyl-hydrate (DPPH) Radical Scavenging Assay:
-
This assay measures the ability of a compound to scavenge the stable free radical DPPH.
-
Mix this compound at different concentrations (e.g., 100 and 1000 µM) with a solution of DPPH in methanol.
-
Measure the decrease in absorbance at a specific wavelength (e.g., 517 nm) after a certain incubation period.
-
A decrease in absorbance indicates radical scavenging activity.
-
Other Potential Therapeutic Effects
Anti-inflammatory and Myogenic Effects
Recent studies have explored the effects of this compound in a model of Duchenne Muscular Dystrophy (DMD). In this context, this compound has been shown to reduce inflammation, enhance myogenesis, and improve muscle function.
Anti-Nociceptive Potential
While direct studies on the anti-nociceptive effects of this compound are limited, research on other selective GPR18 agonists, such as PSB-KK-1415, has demonstrated potent anti-inflammatory and anti-nociceptive activities in animal models of intestinal inflammation and inflammatory pain. Given that this compound and PSB-KK-1415 are both potent and selective GPR18 agonists, it is plausible that this compound may also possess anti-nociceptive properties. Further investigation into the effects of this compound in various pain models is warranted.
Conclusion
The exploratory studies of this compound have revealed its significant potential as a selective GPR18 agonist with promising therapeutic applications. Its well-documented vasorelaxant effects, mediated through the nitric oxide signaling pathway, suggest its utility in cardiovascular research. Furthermore, emerging evidence of its anti-inflammatory, myogenic, and potential anti-nociceptive properties opens up new avenues for investigation in a broader range of pathological conditions. This technical guide provides a foundational resource for researchers and drug development professionals interested in further exploring the pharmacological profile and therapeutic potential of this compound.
References
- 1. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
- 2. The GPR18 Agonist PSB-KD-107 Exerts Endothelium-Dependent Vasorelaxant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | GPR18 agonist | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
The Role of Psb-KD107 in Cellular Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular signaling mechanisms of Psb-KD107, a selective agonist for the G protein-coupled receptor 18 (GPR18). It is designed to be a core resource for researchers, scientists, and professionals involved in drug development who are investigating the therapeutic potential of targeting GPR18. This document synthesizes the current understanding of this compound's mechanism of action, its downstream signaling pathways, and provides detailed experimental protocols for key assays used to characterize its activity.
Introduction to this compound
This compound is a first-in-class, non-lipid-like agonist of the orphan G protein-coupled receptor GPR18.[1] It has demonstrated significant potency and efficacy in activating GPR18, surpassing that of the natural cannabinoid agonist Δ9-tetrahydrocannabinol (THC).[2][3] Notably, this compound exhibits high selectivity for GPR18 over other cannabinoid-sensitive receptors such as CB1, CB2, and GPR55.[2][3] The primary physiological effect attributed to this compound is endothelium-dependent vasodilation, highlighting its potential in cardiovascular research and therapeutics. Beyond its vascular effects, this compound has also been shown to possess antioxidant properties and, importantly for its safety profile, does not affect platelet aggregation.
Core Cellular Signaling Pathway of this compound
The principal mechanism of action of this compound involves the activation of GPR18 on endothelial cells, which initiates a signaling cascade culminating in vasorelaxation. This pathway is primarily dependent on the generation of nitric oxide (NO).
GPR18 Activation and Nitric Oxide Production
Upon binding to GPR18, this compound is proposed to activate a Gi/Go-protein-coupled pathway. This activation leads to the stimulation of endothelial nitric oxide synthase (eNOS), which catalyzes the production of NO from L-arginine. The generated NO then diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels subsequently activate protein kinase G (PKG), which in turn phosphorylates several downstream targets that collectively reduce intracellular calcium concentrations and induce smooth muscle relaxation, resulting in vasodilation.
Involvement of Potassium Channels
Evidence suggests that potassium (K+) channels also play a role in the vasorelaxant effects of this compound. The activation of K+ channels in vascular smooth muscle cells leads to hyperpolarization, which in turn causes the closure of voltage-gated calcium channels, a reduction in intracellular calcium, and subsequent relaxation. This can be a direct effect or a downstream consequence of the NO-cGMP-PKG pathway.
Downstream Signaling Cascades
Beyond the primary NO-mediated pathway, the activation of GPR18 by this compound is thought to engage other significant intracellular signaling cascades, including the PI3K/Akt and ERK1/2 pathways.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Some studies suggest that GPR18, as a Gi/Go-coupled receptor, can activate this pathway. While direct evidence for this compound is still emerging, other GPR18 agonists have been shown to increase the phosphorylation of Akt.
ERK1/2 Pathway
The Extracellular signal-regulated kinase (ERK) 1/2 pathway is another key signaling cascade that regulates cell proliferation, differentiation, and survival. Similar to the PI3K/Akt pathway, GPR18 activation has been linked to the phosphorylation and activation of ERK1/2. It is important to note that the signaling of GPR18 is complex, and some studies have reported that its coupling to canonical G-protein pathways may be context-dependent, suggesting the possibility of non-canonical or biased signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Vasorelaxant Activity of this compound
| Parameter | Value | Experimental System | Pre-contraction Agent | Reference |
| pIC50 | 5.22 ± 0.020 | Endothelium-intact rat aortic rings | Phenylephrine (1 µM) | |
| pIC50 (with PSB-CB-92 10 µM) | 4.884 ± 0.020 | Endothelium-intact rat aortic rings | Phenylephrine (1 µM) | |
| pIC50 (with PSB-CB-92 20 µM) | 4.735 ± 0.023 | Endothelium-intact rat aortic rings | Phenylephrine (1 µM) | |
| pIC50 (endothelium-denuded) | 4.873 ± 0.015 | Endothelium-denuded rat aortic rings | Phenylephrine (1 µM) | |
| pIC50 (with L-NAME 100 µM) | 4.873 ± 0.015 | Endothelium-intact rat aortic rings | Phenylephrine (1 µM) |
Table 2: Other In Vitro Activities of this compound
| Assay | Concentration | Result | Reference |
| Platelet Aggregation | 100 µM | No effect on collagen-induced aggregation | |
| Antioxidant Activity (FRAP assay) | - | 60-80% of ascorbic acid activity | |
| Antioxidant Activity (DPPH assay) | 100 µM and 1000 µM | No scavenging of DPPH free radical |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol for Vasorelaxation Assay in Rat Aortic Rings
Objective: To determine the vasorelaxant effect of this compound on isolated rat thoracic aorta.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 119, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine hydrochloride
-
This compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Euthanize the rat via an approved method and excise the thoracic aorta.
-
Carefully remove adhering connective and adipose tissue and cut the aorta into 2-3 mm wide rings. For endothelium-denuded experiments, gently rub the luminal surface of the ring with a wooden stick.
-
Suspend the aortic rings between two stainless-steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.
-
Allow the rings to equilibrate for 60 minutes under a resting tension of 2g. During this period, replace the bath solution every 15 minutes.
-
After equilibration, pre-contract the aortic rings with 1 µM phenylephrine.
-
Once a stable contraction plateau is reached, cumulatively add this compound (from 0.3 µM to 100 µM) to the organ bath.
-
Record the changes in isometric tension. Relaxation is expressed as a percentage of the phenylephrine-induced contraction.
-
For inhibitor studies, pre-incubate the rings with the inhibitor (e.g., L-NAME 100 µM) for 20-30 minutes before adding phenylephrine.
Protocol for β-Arrestin Recruitment Assay
Objective: To quantify the recruitment of β-arrestin to GPR18 upon stimulation with this compound. This protocol is a representative example based on commercially available assay systems (e.g., PathHunter®).
Materials:
-
CHO-K1 or HEK293 cells stably co-expressing GPR18 and a β-arrestin-enzyme fragment complementation system
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS
-
Assay buffer
-
This compound
-
Detection reagents (specific to the assay system)
-
Luminometer-compatible microplates (e.g., 384-well white plates)
-
Luminometer
Procedure:
-
Seed the GPR18-expressing cells in a 384-well white microplate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in assay buffer.
-
Remove the culture medium from the cells and add the this compound dilutions to the respective wells. Include a vehicle control.
-
Incubate the plate at 37°C for 60-90 minutes.
-
Add the detection reagents to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Measure the luminescence using a plate reader.
-
Calculate the EC50 value from the dose-response curve.
Conclusion
This compound is a valuable pharmacological tool for elucidating the physiological and pathological roles of GPR18. Its primary action is the stimulation of endothelium-dependent vasodilation via a nitric oxide-mediated pathway. Further research into its downstream signaling through pathways such as PI3K/Akt and ERK1/2 will provide a more complete understanding of its cellular effects and therapeutic potential. The protocols and data presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at further characterizing the signaling of this compound and the function of GPR18.
References
Methodological & Application
Application Notes and Protocols for Psb-KD107 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro experimental use of Psb-KD107, a potent and selective agonist for the G-protein-coupled receptor GPR18.[1][2] This document outlines detailed protocols for key assays, summarizes quantitative data, and illustrates the known signaling pathways.
Overview of this compound
This compound is a first-in-class, non-lipid-like agonist of GPR18, demonstrating higher potency and efficacy than the natural cannabinoid agonist Δ9-tetrahydrocannabinol (THC) in a β-arrestin recruitment assay.[1][2] It is selective for GPR18 over the cannabinoid receptors CB₁, CB₂, and GPR55.[3] In vitro studies have highlighted its potential in cardiovascular research, particularly for its vasorelaxant effects, and in immunology due to its anti-inflammatory properties.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies of this compound.
Table 1: Vasorelaxant Activity of this compound
| Parameter | Value | Conditions |
| pIC₅₀ | 5.22 ± 0.020 | Phenylephrine-precontracted endothelium-intact rat aortic rings |
| Maximal Relaxation | ~80% at 100 µM | Phenylephrine (1 µM) pre-contracted rat aortic rings |
Table 2: Antioxidant Activity of this compound
| Assay | Finding | Concentration Range |
| Ferric Reducing Antioxidant Power (FRAP) | Reduces 131 µmoles of Fe³⁺ per 100 µmoles of compound | 100-1000 µM |
| 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) | No significant radical scavenging activity | Not specified |
Table 3: Anti-inflammatory Activity of this compound
| Cell Line | Parameter | Effect | Concentration |
| BV-2 microglial cells | Nitric Oxide (NO) production | Reduction of LPS-induced NO | Not specified |
| BV-2 microglial cells | Pro-inflammatory cytokine mRNA (IL-1β, IL-6, TNF-α) | Reduction of LPS-induced expression | Not specified |
| Human myogenic cells (from DMD patients) | Myogenic capability | Enhancement | 10 µM |
Signaling Pathway of this compound
This compound exerts its effects primarily through the activation of the GPR18 receptor, which is coupled to Gi/G0 proteins. This activation is thought to initiate a signaling cascade that involves the PI3K/Akt and ERK1/2 pathways, leading to the activation of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) production. The generated NO then stimulates guanylate cyclase in vascular smooth muscle cells, increasing cyclic guanosine monophosphate (cGMP) levels. This leads to the activation of protein kinase G (PKG), which in turn opens potassium (K⁺) channels. The resulting hyperpolarization of the cell membrane causes the closure of voltage-gated calcium (Ca²⁺) channels, reducing intracellular Ca²⁺ and leading to vasorelaxation.
Caption: this compound signaling pathway in vasorelaxation.
Experimental Protocols
Vasorelaxation Assay in Rat Aortic Rings
This protocol details the procedure for assessing the vasorelaxant effects of this compound on isolated rat aortic rings pre-contracted with phenylephrine.
Caption: Experimental workflow for the vasorelaxation assay.
Materials:
-
Male Wistar rats
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Phenylephrine hydrochloride
-
This compound
-
Organ bath system with isotonic transducers
-
Data acquisition system
Procedure:
-
Humanely euthanize the rat and excise the thoracic aorta.
-
Carefully remove adhering connective and adipose tissue and cut the aorta into 2-3 mm wide rings.
-
Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
-
Allow the rings to equilibrate for 60 minutes under a resting tension of 1g, washing them with fresh Krebs-Henseleit solution every 15 minutes.
-
Induce a stable contraction with 1 µM phenylephrine.
-
Once the contraction is stable, add this compound in a cumulative concentration-dependent manner (from 0.3 µM to 100 µM).
-
Record the relaxation response until a maximal effect is observed.
-
Data is expressed as a percentage of relaxation from the phenylephrine-induced contraction.
-
Calculate the pIC₅₀ value from the concentration-response curve.
To study the mechanism:
-
Endothelium dependency: Mechanically remove the endothelium in a subset of rings before mounting.
-
NO-synthase inhibition: Pre-incubate rings with L-NAME (100 µM) for 30 minutes before adding phenylephrine.
-
Potassium channel involvement: Pre-incubate rings with Tetraethylammonium (TEA, 1 mM), a non-selective K⁺ channel blocker, before adding phenylephrine.
Ferric Reducing Antioxidant Power (FRAP) Assay
This protocol measures the antioxidant potential of this compound by its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions.
Materials:
-
This compound
-
Ascorbic acid (as a reference compound)
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O
-
Mix in a 10:1:1 ratio just before use.
-
-
Spectrophotometer
Procedure:
-
Prepare a range of concentrations of this compound (e.g., 100–1000 µM).
-
Prepare a standard curve using ascorbic acid.
-
Add a small volume of the this compound solution or standard to the FRAP reagent.
-
Incubate the mixture at 37°C for 30 minutes.
-
Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
The absorbance is directly proportional to the concentration of Fe²⁺ ions.
-
Express the antioxidant capacity as the amount of reduced iron ions (in µM). For this compound, every 100 micromoles of the compound reduced 131 micromoles of Fe³⁺.
In Vitro Neuroinflammation Model (BV-2 Cells)
This protocol describes the use of BV-2 microglial cells to assess the anti-inflammatory effects of this compound.
Materials:
-
BV-2 murine microglial cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin/streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent for Nitric Oxide (NO) measurement
-
Reagents for RNA extraction and RT-qPCR (for cytokine analysis)
Procedure:
-
Cell Culture: Culture BV-2 cells in complete DMEM at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed cells in appropriate plates (e.g., 96-well for Griess assay, 24-well for RNA extraction) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Induce inflammation by adding LPS (e.g., 1 µg/mL) to the media.
-
Include control groups: untreated cells, cells treated with LPS only, and cells treated with this compound only.
-
-
Incubation: Incubate the cells for a suitable period (e.g., 24 hours).
-
Endpoint Analysis:
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) using the Griess reagent according to the manufacturer's instructions.
-
-
Cytokine mRNA Expression (RT-qPCR):
-
Lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative mRNA expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) using qPCR with appropriate primers. Normalize to a housekeeping gene (e.g., GAPDH).
-
-
Selectivity and Safety
-
Receptor Selectivity: this compound shows high selectivity for GPR18 over CB₁ and CB₂ receptors, with no significant displacement of CB receptor-specific radioligands at concentrations up to 10 µM.
-
Platelet Aggregation: In vitro studies have shown that this compound does not affect whole rat blood aggregation induced by collagen. This is an important feature for its potential safety profile.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Discovery of Tricyclic Xanthines as Agonists of the Cannabinoid-Activated Orphan G-Protein-Coupled Receptor GPR18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The GPR18 Agonist PSB-KD-107 Exerts Endothelium-Dependent Vasorelaxant Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Psb-KD107 in Cell Culture Assays
Introduction
Psb-KD107 is a potent and selective synthetic agonist for the G protein-coupled receptor 18 (GPR18), also known as the N-arachidonylglycine (NAGly) receptor. Contrary to potential misconceptions, this compound is not a selective A2B adenosine receptor antagonist. While it has been reported to have some affinity for the adenosine A2A receptor at higher concentrations, its primary and most potent activity is as a GPR18 agonist.[1][2][3][4][5] This compound has demonstrated anti-inflammatory and vasorelaxant properties, making it a valuable tool for investigating the physiological and pathological roles of GPR18.
These application notes provide detailed protocols for utilizing this compound in common cell culture assays to probe GPR18 signaling and function.
Data Presentation
Pharmacological Profile of this compound
| Parameter | Species | Value | Assay Type | Reference |
| EC50 | Human | 0.56 µM | GPR18-dependent β-arrestin recruitment | |
| EC50 | Mouse | 1.78 µM | GPR18 activation | |
| pIC50 | Rat | 5.22 | Phenylephrine-precontracted aortic ring relaxation | |
| Ki | Rat | 0.33 µM | Adenosine A2A receptor binding | |
| Ki | Human | 4.56 µM | Adenosine A2A receptor antagonism | |
| IC50 | Mouse | > 25.50 µM | BV-2 cell viability |
Signaling Pathways
The activation of GPR18 by agonists like this compound can initiate downstream signaling cascades. The precise pathways can be cell-type dependent but often involve modulation of cyclic AMP (cAMP) levels and downstream effectors. The following diagram illustrates a generalized GPR18 signaling pathway.
Caption: Generalized GPR18 signaling pathway activated by this compound.
Experimental Protocols
1. In Vitro GPR18 Activation Assay (β-Arrestin Recruitment)
This protocol describes a common method to assess the agonistic activity of this compound on GPR18 by measuring the recruitment of β-arrestin, a key event in G protein-coupled receptor desensitization and signaling.
Experimental Workflow
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 2. This compound | GPR18 agonist | Probechem Biochemicals [probechem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Discovery of Tricyclic Xanthines as Agonists of the Cannabinoid-Activated Orphan G-Protein-Coupled Receptor GPR18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Psb-KD107 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the GPR18 agonist, Psb-KD107, and detailed protocols for its use in preclinical animal models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.
Introduction
This compound is a potent and selective, non-lipid-like agonist for the G protein-coupled receptor 18 (GPR18), also known as the N-arachidonyl glycine receptor. GPR18 is an orphan receptor that is activated by the endocannabinoid N-arachidonyl glycine and the natural cannabinoid Δ⁹-tetrahydrocannabinol (THC). This compound exhibits higher potency and efficacy than THC in activating GPR18.[1][2] Emerging research has highlighted the role of GPR18 in various physiological processes, including cardiovascular function and inflammation, making this compound a valuable tool for investigating the therapeutic potential of targeting this receptor.[3][4]
Quantitative Data Summary
The following table summarizes the reported dosages and administration routes for this compound in various animal model studies.
| Animal Model | Strain | Application | Dosage | Route of Administration | Dosing Frequency | Vehicle |
| Rat | Normotensive Rats | Cardiovascular Effects | 10 mg/kg | Intraperitoneal (i.p.) | Single dose or once daily for 8 days | 1% Tween 80 in saline or a mixture of DMSO and PBS (1:3, pH 7.2) |
| Mouse | mdx (Duchenne Muscular Dystrophy model) | Muscle Inflammation and Myogenesis | 1 mg/kg | Injections (assumed i.p.) | Once weekly for 3 weeks | Not explicitly stated, referred to as "vehicle" |
Signaling Pathway
This compound exerts its biological effects through the activation of GPR18. The downstream signaling cascade involves multiple pathways that can vary depending on the cell type and tissue context. In the vasculature, GPR18 activation is primarily linked to the Gαi protein, leading to the activation of the PI3K/Akt pathway, which in turn phosphorylates and activates endothelial nitric oxide synthase (eNOS). This results in the production of nitric oxide (NO), a potent vasodilator. The subsequent increase in cyclic guanosine monophosphate (cGMP) and activation of potassium (K+) channels contribute to smooth muscle relaxation and vasodilation.[3] In other contexts, GPR18 activation has been associated with the Gαs protein and subsequent activation of the cAMP-PKA signaling pathway.
Caption: GPR18 Signaling Pathway activated by this compound.
Experimental Protocols
The following are detailed protocols for the use of this compound in two distinct animal models.
Protocol 1: Assessment of Cardiovascular Effects in Rats
This protocol is adapted from studies investigating the vasodilatory and hemodynamic effects of this compound.
1. Animal Model:
-
Species: Rat (e.g., Wistar)
-
Sex: Male
-
Weight: 250-300g
2. This compound Formulation:
-
Dissolve this compound in a vehicle of either 1% Tween 80 in physiological saline or a mixture of dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS) at a ratio of 1:3 (pH 7.2).
-
The final concentration should be calculated to deliver a dose of 10 mg/kg in an injection volume of 1 mL/kg.
3. Experimental Workflow:
Caption: Experimental Workflow for Cardiovascular Studies.
4. In Vivo Hemodynamic Measurements: a. Anesthetize the rat with an appropriate anesthetic (e.g., thiopental sodium, 75 mg/kg i.p.). b. Surgically expose and cannulate the left carotid artery with polyethylene tubing filled with a heparinized saline solution. c. Connect the cannula to a pressure transducer for continuous blood pressure and heart rate monitoring. d. Allow for a stabilization period of approximately 20 minutes. e. Administer this compound (10 mg/kg) or vehicle via intraperitoneal injection. f. Record hemodynamic parameters continuously for a predefined period (e.g., 60-120 minutes). g. For chronic studies, administer this compound or vehicle once daily for the desired duration (e.g., 8 days) and perform measurements at specified time points.
5. Ex Vivo Vasorelaxation Studies: a. Following the in vivo experiments, euthanize the animal. b. Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution. c. Clean the aorta of adherent connective and adipose tissue and cut it into rings (2-3 mm in width). d. Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂. e. Pre-contract the aortic rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, 1 µM). f. Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath to generate a concentration-response curve. g. Record the changes in isometric tension to determine the vasorelaxant effect of this compound.
Protocol 2: Evaluation of Anti-Inflammatory and Myogenic Effects in a Mouse Model of Duchenne Muscular Dystrophy
This protocol is based on studies investigating the therapeutic potential of this compound in the mdx mouse model of Duchenne Muscular Dystrophy.
1. Animal Model:
-
Species: Mouse
-
Strain: mdx (a model for Duchenne Muscular Dystrophy)
-
Age: 4-5 weeks at the start of treatment
2. This compound Formulation:
-
The specific vehicle used in the primary study was not explicitly stated. It is recommended to use a vehicle that is well-tolerated and suitable for the solubility of this compound, such as saline with a low percentage of a solubilizing agent (e.g., DMSO or Tween 80), after conducting appropriate vehicle safety assessments.
-
The final concentration should be calculated to deliver a dose of 1 mg/kg.
3. Experimental Procedure: a. House the mdx mice under standard laboratory conditions. b. Randomly assign mice to either the this compound treatment group or a vehicle control group. c. Administer this compound (1 mg/kg) or vehicle via injection (the exact route, likely intraperitoneal, should be optimized) once weekly for a period of 3 weeks. d. At the end of the treatment period, perform functional assessments such as in situ muscle force measurements of the tibialis anterior muscle. e. Following functional assessments, euthanize the mice and collect tissues (e.g., tibialis anterior, diaphragm) for histological and molecular analysis. f. For histological analysis, freeze the muscle tissue in isopentane pre-cooled in liquid nitrogen. g. Perform cryosections and stain for markers of inflammation (e.g., F4/80 for macrophages), fibrosis (e.g., Sirius Red), and muscle regeneration (e.g., embryonic myosin heavy chain, Pax7). h. For molecular analysis, extract RNA or protein from muscle tissue to assess gene and protein expression of inflammatory and myogenic markers via qPCR or Western blotting, respectively.
Safety and Toxicology
In the reported studies, this compound at the tested doses did not show significant adverse effects. In the cardiovascular study, the initial effects on blood pressure and heart rate after a single administration were not observed after repeated daily administrations for eight days. This compound did not affect platelet aggregation, which is an important safety feature. As with any investigational compound, it is crucial to conduct thorough safety and toxicology studies, including dose-range finding and assessment of potential off-target effects, before proceeding to more advanced preclinical and clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Gpr18 agonist dampens inflammation, enhances myogenesis, and restores muscle function in models of Duchenne muscular dy… [ouci.dntb.gov.ua]
- 3. mdaconference.org [mdaconference.org]
- 4. The GPR18 Agonist PSB-KD-107 Exerts Endothelium-Dependent Vasorelaxant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Psb-KD107: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the stability and proper storage conditions for Psb-KD107, a potent and selective agonist for the GPR18 receptor. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the reproducibility of experimental results.
Product Information
-
IUPAC Name: 9-(2-(1H-indol-3-yl)ethyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione[1]
-
Molecular Weight: 378.44 g/mol
-
Appearance: Crystalline solid
Stability and Storage Data
Proper storage is essential to prevent the degradation of this compound. The following table summarizes the recommended storage conditions and observed stability based on supplier information.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | ≥ 4 years | Long-term storage. |
| 0 - 4°C | Days to weeks | Short-term storage. Should be kept dry and dark. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | For stock solutions. |
| -20°C | Up to 6 months | For stock solutions. | |
| Aqueous Solution | Room Temperature | Not recommended for more than one day | Prepare fresh for each experiment. |
Shipping Conditions: this compound is typically shipped at ambient temperature as a non-hazardous chemical and is stable for several weeks under these conditions.
Experimental Protocols
3.1. Preparation of Stock Solutions
-
Solubility:
-
DMSO: ~2 mg/mL
-
Dimethylformamide (DMF): ~2 mg/mL
-
Aqueous Buffers: Sparingly soluble. For aqueous solutions, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice. A 1:4 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.2 mg/mL.
-
-
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh the desired amount of the compound using an analytical balance.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound, add 264.2 µL of DMSO).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Purge the stock solution with an inert gas (e.g., argon or nitrogen) before sealing the vial to minimize oxidation.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
3.2. Protocol for Assessing Long-Term Stability (Hypothetical)
This protocol outlines a general procedure for a long-term stability study of this compound solid powder.
-
Sample Preparation:
-
Aliquot approximately 1-5 mg of solid this compound into several amber glass vials.
-
Tightly seal the vials.
-
Prepare three sets of samples for each storage condition to be tested.
-
-
Storage Conditions:
-
Store the vials under the following conditions:
-
-20°C (recommended long-term storage)
-
4°C (refrigerated)
-
25°C / 60% Relative Humidity (ICH accelerated stability testing condition)
-
40°C / 75% Relative Humidity (ICH accelerated stability testing condition)
-
Photostability: Expose one set of samples to a light source as per ICH Q1B guidelines.
-
-
-
Time Points for Analysis:
-
Analyze the samples at initial (time 0) and at subsequent time points (e.g., 1, 3, 6, 9, 12, 18, 24, and 36 months).
-
-
Analytical Method:
-
Use a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection (λmax: 222, 302 nm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Column: C18 reverse-phase column.
-
Analysis: At each time point, dissolve a sample in an appropriate solvent (e.g., DMSO) and inject it into the HPLC system.
-
Data Collection: Record the peak area of the this compound peak and any new peaks that appear, which may indicate degradation products.
-
Quantification: Calculate the percentage of this compound remaining compared to the initial time point. A significant decrease in the main peak area or the appearance of new peaks suggests degradation.
-
-
Forced Degradation Studies:
-
To understand potential degradation pathways, expose this compound solutions to stress conditions:
-
Acidic: 0.1 N HCl at 60°C for 24 hours.
-
Basic: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat solid and solution samples at 80°C for 48 hours.
-
Photolytic: Expose solutions to UV light.
-
-
Analyze the stressed samples by HPLC-MS to identify and characterize any degradation products.
-
Visualizations
Caption: GPR18 signaling pathway activated by this compound.
Caption: Experimental workflow for this compound stability assessment.
References
Application Notes and Protocols: β-Arrestin Recruitment Assay Using Psb-KD107
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G protein-coupled receptor (GPCR) superfamily represents a major class of drug targets. Upon activation by a ligand, GPCRs initiate intracellular signaling cascades. One crucial pathway involves the recruitment of β-arrestins, which play a key role in receptor desensitization, internalization, and G protein-independent signaling.[1][2] The ability to quantify β-arrestin recruitment is essential for characterizing ligand efficacy, determining compound selectivity, and identifying biased ligands that preferentially activate either G protein or β-arrestin pathways.[1][3][4]
This document provides a detailed protocol for a β-arrestin recruitment assay using the Bioluminescence Resonance Energy Transfer (BRET) principle. BRET is a powerful technique for monitoring protein-protein interactions in living cells. The protocol is designed for the pharmacological characterization of Psb-KD107, a known selective agonist for the G protein-coupled receptor 18 (GPR18).
Signaling Pathway
GPCR activation by an agonist, such as this compound binding to GPR18, leads to a conformational change in the receptor. This triggers the recruitment of G protein-coupled receptor kinases (GRKs) which phosphorylate the intracellular domains of the receptor. This phosphorylation creates a high-affinity binding site for β-arrestins. The subsequent binding of β-arrestin to the activated and phosphorylated GPCR sterically hinders further G protein coupling and initiates receptor internalization.
Caption: GPR18 signaling pathway leading to β-arrestin recruitment.
Experimental Protocol: BRET-based β-Arrestin Recruitment Assay
This protocol outlines the steps to measure the recruitment of β-arrestin to GPR18 upon stimulation with this compound using a BRET assay. In this setup, GPR18 is fused to a Renilla luciferase (Rluc) variant (the BRET donor), and β-arrestin is fused to a fluorescent protein acceptor, such as Venus (a yellow fluorescent protein variant).
Materials and Reagents:
-
Cell Line: HEK293 or CHO cells.
-
Plasmids:
-
GPR18-Rluc fusion construct.
-
Venus-β-arrestin2 fusion construct.
-
-
Transfection Reagent: Lipofectamine 3000 or Polyethylenimine (PEI).
-
Cell Culture Medium: DMEM or F-12 Ham's medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Assay Buffer: HBSS or PBS.
-
Test Compound: this compound.
-
BRET Substrate: Coelenterazine h.
-
Plate Reader: BRET-compatible plate reader with dual emission filters (e.g., 485 nm for Rluc and 530 nm for Venus).
-
White, opaque 96-well or 384-well plates.
Experimental Workflow:
Caption: Workflow for the BRET-based β-arrestin recruitment assay.
Step-by-Step Procedure:
-
Cell Culture and Seeding:
-
Culture HEK293 or CHO cells in the appropriate medium at 37°C and 5% CO2.
-
The day before transfection, seed the cells into 6-well plates to reach 70-80% confluency on the day of transfection.
-
-
Transient Transfection:
-
Co-transfect the cells with the GPR18-Rluc and Venus-β-arrestin2 plasmids using a suitable transfection reagent according to the manufacturer's protocol. An optimal ratio of donor to acceptor plasmid should be determined empirically.
-
-
Incubation:
-
Incubate the transfected cells for 24-48 hours to allow for sufficient protein expression.
-
-
Cell Harvesting and Preparation:
-
Gently wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer and determine the cell density. Adjust the cell concentration to the desired density (e.g., 1 x 10^6 cells/mL).
-
-
Assay Plate Preparation:
-
Dispense the cell suspension into the wells of a white, opaque 96-well or 384-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
-
Compound Incubation:
-
Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 15-30 minutes) to allow for compound-receptor interaction.
-
-
Substrate Addition:
-
Add the BRET substrate, coelenterazine h, to all wells at a final concentration of 5 µM.
-
-
BRET Measurement:
-
Immediately after substrate addition, measure the luminescence signal using a BRET-compatible plate reader. Read the emission at two wavelengths simultaneously: the Rluc emission (around 485 nm) and the Venus emission (around 530 nm).
-
Data Presentation and Analysis
The raw data will consist of luminescence readings at two wavelengths for each concentration of this compound. The BRET ratio is calculated as the ratio of the light intensity emitted by the acceptor (Venus) to the light intensity emitted by the donor (Rluc).
Data Analysis Workflow:
Caption: Logical workflow for BRET data analysis.
Quantitative Data Summary:
The dose-response data for this compound should be summarized in a table. This allows for a clear comparison of its potency and efficacy.
| Compound | Target | EC50 (µM) | Emax (% of control) |
| This compound | GPR18 | 0.562 | (To be determined experimentally) |
Dose-Response Curve:
The normalized BRET ratio is plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is then fitted to the data using non-linear regression to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).
Data Interpretation:
-
EC50: A lower EC50 value indicates higher potency of the compound. The reported EC50 for this compound at human GPR18 is 0.562 µM.
-
Emax: The Emax value reflects the efficacy of the compound. A full agonist will produce a maximal response, while a partial agonist will produce a submaximal response.
Conclusion
The BRET-based β-arrestin recruitment assay is a robust and sensitive method for characterizing the interaction of ligands with GPCRs in living cells. This protocol provides a detailed framework for assessing the activity of this compound on GPR18-mediated β-arrestin recruitment. The quantitative data obtained from this assay are crucial for understanding the pharmacological profile of this compound and for its further development as a research tool or therapeutic agent.
References
- 1. BRET biosensors to study GPCR biology, pharmacology, and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NanoLuc-Based Methods to Measure β-Arrestin2 Recruitment to G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Psb-KD107 in Mice
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of Psb-KD107 in mice. This compound is a potent and selective agonist for the G-protein coupled receptor 18 (GPR18), which has shown potential therapeutic effects in various preclinical models.
Introduction
This compound is a non-lipid-like agonist of the GPR18 receptor, an orphan receptor that is activated by N-arachidonoyl glycine and certain cannabinoids.[1][2][3] Activation of GPR18 has been linked to several physiological processes, including cardiovascular function, inflammation, and myogenesis.[4][5] In vivo studies in rodents have demonstrated that this compound can induce vasorelaxation, modulate blood pressure, and show therapeutic potential in models of Duchenne Muscular Dystrophy by reducing inflammation and improving muscle function. These notes provide detailed protocols for its use in mice, a summary of key quantitative data, and visualizations of its signaling pathway and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Assay |
| EC50 | Human GPR18 | 0.562 µM | β-arrestin recruitment assay |
| EC50 | Mouse GPR18 | 1.78 µM | Not specified |
| pIC50 | Rat Aortic Rings | 5.22 | Phenylephrine-induced contraction |
| Ki | Human Adenosine A2A Receptor | 4.56 µM | Antagonist activity |
EC50: Half-maximal effective concentration; pIC50: Negative logarithm of the half-maximal inhibitory concentration; Ki: Inhibitory constant.
Table 2: In Vivo Administration and Effects of this compound in Rodents
| Animal Model | Dosage | Administration Route | Frequency | Observed Effects |
| Wistar Rats | 10 mg/kg | Intraperitoneal (i.p.) | Single dose | Transient decrease in blood pressure and heart rate. |
| Wistar Rats | 10 mg/kg | Intraperitoneal (i.p.) | Once daily for 8 days | No significant effect on blood pressure after repeated administration. |
| mdx Mice | 1 mg/kg | Not specified | Once a week for 21 days | Reduced inflammation, enhanced myogenesis, and improved muscle function. |
Experimental Protocols
This section provides detailed protocols for the preparation and in vivo administration of this compound in mice, as well as methods for assessing its therapeutic effects.
Protocol 1: Preparation of this compound for In Vivo Administration
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a stock solution.
-
Vehicle Selection: For in vivo administration, the stock solution must be diluted in a vehicle that is well-tolerated by the animals. A common vehicle is a mixture of 1% Tween 80 in saline. The final concentration of DMSO should be kept low (typically <5%) to avoid solvent toxicity.
-
Preparation of Dosing Solution:
-
Calculate the required volume of this compound stock solution based on the desired final concentration and the total volume of the dosing solution.
-
On the day of administration, prepare the final dosing solution by diluting the this compound stock solution with the chosen vehicle.
-
Ensure the solution is thoroughly mixed and homogenous before administration. For example, to prepare a 1 mg/mL solution, dissolve 1 mg of this compound in 1 mL of the vehicle.
-
Protocol 2: In Vivo Administration of this compound in Mice
This protocol is based on studies investigating the effects of this compound in a mouse model of Duchenne Muscular Dystrophy.
-
Animal Model: mdx mice are a commonly used model for Duchenne Muscular Dystrophy.
-
Acclimatization: House the mice in a controlled environment (22-24°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the start of the experiment.
-
Grouping: Randomly assign mice to different treatment groups (e.g., vehicle control, this compound treatment).
-
Administration:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
The recommended dosage for mdx mice is 1 mg/kg.
-
The dosing volume should be calculated based on the individual mouse's body weight (typically 5-10 mL/kg).
-
Administer the treatment once a week for a period of 21 days.
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity or adverse effects.
-
Record body weight at regular intervals.
-
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect tissues for further analysis as described in Protocol 3.
Protocol 3: Assessment of Therapeutic Efficacy in mdx Mice
-
Muscle Function Tests:
-
Perform functional tests such as the grip strength test or treadmill running test to assess muscle function before and after the treatment period.
-
-
Histological Analysis:
-
Collect muscle tissues (e.g., gastrocnemius, tibialis anterior).
-
Fix the tissues in 4% paraformaldehyde, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining to assess muscle morphology, inflammation, and fibrosis.
-
Immunohistochemistry can be used to detect markers of muscle regeneration (e.g., embryonic myosin heavy chain) and inflammation (e.g., CD68 for macrophages).
-
-
Gene Expression Analysis:
-
Isolate RNA from muscle tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes related to myogenesis (e.g., MyoD, myogenin) and inflammation (e.g., TNF-α, IL-6).
-
-
Biochemical Assays:
-
Prepare tissue lysates from muscle samples.
-
Use ELISA or Western blotting to quantify the protein levels of inflammatory cytokines and other relevant markers.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its in vivo evaluation.
Caption: Proposed signaling pathway of this compound leading to vasorelaxation.
Caption: A typical experimental workflow for evaluating this compound in mice.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. The GPR18 Agonist PSB-KD-107 Exerts Endothelium-Dependent Vasorelaxant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Psb-KD107 in Vasorelaxation Studies
These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals investigating the vasorelaxant properties of Psb-KD107, a selective agonist for the GPR18 receptor. The information is based on in vitro studies using isolated rat aortic rings.
Core Findings
This compound induces potent, concentration-dependent vasorelaxation in pre-contracted rat aortic rings. This effect is primarily endothelium-dependent and mediated through the activation of the GPR18 receptor, leading to the generation of nitric oxide (NO).
Data Presentation
Table 1: Pharmacological Parameters of this compound-Induced Vasorelaxation
| Compound/Condition | Concentration Range (µM) | pIC50 | Maximal Relaxation (%) |
| This compound (Endothelium-intact) | 0.3–100 | 5.22 ± 0.020 | 100 |
| This compound + PSB-CB-92 (10 µM) | 0.3–100 | 4.884 ± 0.020 | Not specified |
| This compound + PSB-CB-92 (20 µM) | 0.3–100 | 4.735 ± 0.023 | Not specified |
| This compound (Endothelium-denuded) | 0.3–100 | 4.904 ± 0.023 | Reduced |
| This compound + L-NAME (100 µM) | 0.3–100 | 4.873 ± 0.015 | Markedly attenuated |
| This compound + Indomethacin (10 µM) | 0.3–100 | No significant change | No significant change |
| This compound + TEA (1 mM) | 0.3–100 | 4.940 ± 0.030 | 83.5 ± 1.5 |
pIC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. PSB-CB-92 is a GPR18 antagonist. L-NAME is a non-selective nitric oxide synthase (NOS) inhibitor. Indomethacin is a COX inhibitor. TEA (tetraethylammonium) is a non-selective inhibitor of K+ channels.
Experimental Protocols
Ex Vivo Vasorelaxation Study in Isolated Rat Aorta
This protocol details the methodology for assessing the vasorelaxant effects of this compound on isolated rat thoracic aortic rings.
Materials:
-
Male Wistar rats
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine (PE)
-
This compound
-
Acetylcholine (ACh)
-
Antagonists/Inhibitors (e.g., PSB-CB-92, L-NAME, Indomethacin, TEA)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize male Wistar rats and excise the thoracic aorta.
-
Carefully remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
For endothelium-denuded rings, gently rub the intimal surface with a wooden stick.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2 g, with solution changes every 15-20 minutes.
-
-
Viability and Endothelial Integrity Check:
-
After equilibration, contract the rings with 60 mM KCl.
-
Wash the rings and allow them to return to baseline.
-
Pre-contract the rings with 1 µM phenylephrine.
-
Once a stable contraction is achieved, assess endothelial integrity by applying 10 µM acetylcholine. A relaxation of over 80% indicates intact endothelium, while a relaxation of less than 10% confirms successful denudation.
-
-
Concentration-Response Curve for this compound:
-
Wash the rings and allow them to return to baseline.
-
Pre-contract the rings again with 1 µM phenylephrine.
-
Once a stable plateau is reached, add cumulative concentrations of this compound (0.3–100 µM) to the organ bath.
-
Record the relaxation response at each concentration until a maximal effect is observed.
-
-
Investigating the Mechanism of Action:
-
To investigate the involvement of specific pathways, pre-incubate the endothelium-intact rings with the following inhibitors for 20-30 minutes before pre-contracting with phenylephrine:
-
GPR18 antagonism: PSB-CB-92 (10 µM or 20 µM)
-
NO synthase inhibition: L-NAME (100 µM)
-
Cyclooxygenase inhibition: Indomethacin (10 µM)
-
K+ channel blockade: Tetraethylammonium (TEA, 1 mM)
-
-
Following pre-incubation and pre-contraction, generate a cumulative concentration-response curve for this compound as described in step 4.
-
Data Analysis:
-
Express the relaxation responses as a percentage of the phenylephrine-induced pre-contraction.
-
Calculate the pIC50 values by non-linear regression analysis of the concentration-response curves.
-
Statistical significance can be determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test.
Signaling Pathways and Workflows
Proposed Signaling Pathway for this compound-Induced Vasorelaxation
The vasorelaxant effect of this compound is initiated by its binding to the GPR18 receptor on endothelial cells.[1][2][3][4] This activation is thought to stimulate the PI3K/Akt and ERK1/2 pathways, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[2] eNOS then produces nitric oxide (NO), which diffuses to the adjacent vascular smooth muscle cells. In the smooth muscle cells, NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular Ca2+ concentration and ultimately leading to smooth muscle relaxation and vasodilation. Additionally, there is evidence suggesting a role for K+ channels in the vasorelaxant effect of Psb-KD-107, although the direct mechanism is not fully elucidated.
Caption: Proposed signaling pathway of this compound-induced vasorelaxation.
Experimental Workflow for Vasorelaxation Studies
The following diagram illustrates the general workflow for assessing the vasorelaxant properties of a test compound like this compound in isolated vascular rings.
References
- 1. researchgate.net [researchgate.net]
- 2. The GPR18 Agonist PSB-KD-107 Exerts Endothelium-Dependent Vasorelaxant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. The GPR18 Agonist PSB-KD-107 Exerts Endothelium-Dependent Vasorelaxant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Psb-KD107 in Duchenne Muscular Dystrophy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duchenne muscular dystrophy (DMD) is a fatal X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration, chronic inflammation, and fibrosis.[1][2] Current therapeutic strategies, such as glucocorticoids, offer limited benefits and are associated with significant side effects.[3] Psb-KD107, a synthetic agonist of the G-protein-coupled receptor 18 (Gpr18), has emerged as a promising therapeutic candidate.[1][3] Gpr18 is a receptor for the pro-resolving lipid mediator Resolvin-D2 (RvD2), which is known to dampen inflammation and promote muscle regeneration. This compound mimics the beneficial effects of RvD2, offering a more stable and orally bioavailable alternative for potential therapeutic development.
These application notes provide a comprehensive overview of the use of this compound in DMD research, including its mechanism of action, key experimental findings, and detailed protocols for its application in both in vitro and in vivo models of DMD.
Mechanism of Action
This compound is a selective agonist for Gpr18. The binding of this compound to Gpr18 on myogenic and immune cells initiates a signaling cascade that promotes muscle regeneration and reduces inflammation. Key downstream pathways activated by this compound include the Akt/mTOR pathway, which is crucial for myoblast differentiation and fusion. Additionally, transcriptomic analyses have revealed that this compound treatment enriches biological processes related to fatty acid metabolism and activates signaling pathways such as Peroxisome proliferator-activated receptors (PPAR) and AMP-activated protein kinase (AMPK).
Proposed Signaling Pathway of this compound in Myogenic Cells
Caption: Proposed signaling cascade of this compound in myogenic cells.
Key Experimental Findings
Research has demonstrated the therapeutic potential of this compound in both cellular and animal models of DMD.
In Vitro Efficacy in Human iPSC-Derived Myoblasts
Treatment of myoblasts derived from induced-pluripotent stem cells (iPSCs) of DMD patients with this compound has been shown to enhance their myogenic capacity.
In Vivo Efficacy in mdx Mouse Model
The mdx mouse is a widely used animal model for DMD research. In vivo studies have shown that systemic administration of this compound in mdx mice leads to:
-
Reduced Inflammation: A significant decrease in the infiltration of pro-inflammatory macrophages and neutrophils in the muscle tissue.
-
Enhanced Myogenesis: An increase in the pool of muscle stem cells (Pax7+ cells) and differentiating myoblasts (Myogenin+ cells), leading to the formation of new myofibers.
-
Improved Muscle Function: An increase in both absolute and specific maximal muscle force.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in DMD models.
Table 1: In Vivo Effects of this compound on Inflammation in mdx Mice
| Parameter | Control (Vehicle) | This compound (1 mg/kg) | Fold Change |
| **Total Macrophages (cells/mm²) ** | ~100 | ~65 | ~0.65 |
| Anti-inflammatory Macrophages (%) | ~15 | ~43.5 | ~2.9 |
| Neutrophils (cells/mm²) | ~120 | ~60 | ~0.5 |
Table 2: In Vivo Effects of this compound on Myogenesis in mdx Mice
| Parameter | Control (Vehicle) | This compound (1 mg/kg) | Fold Change |
| Pax7+ cells (cells/mm²) | ~18 | ~28 | ~1.56 |
| Myogenin+ cells (cells/mm²) | ~12 | ~25 | ~2.08 |
| Newly Formed Myofibers (%) | ~8 | ~16 | ~2.0 |
Table 3: In Vivo Effects of this compound on Muscle Function in mdx Mice
| Parameter | Control (Vehicle) | This compound (1 mg/kg) | % Increase |
| Absolute Maximal Force (mN) | ~400 | ~550 | ~37.5 |
| Specific Maximal Force (N/cm²) | ~10 | ~13.5 | ~35 |
Experimental Protocols
Protocol 1: In Vitro Treatment of Human iPSC-Derived Myoblasts
This protocol describes the treatment of DMD patient-derived myoblasts with this compound to assess its effect on myogenesis.
Materials:
-
DMD patient-derived iPSC myoblasts
-
Myoblast growth medium
-
Myoblast differentiation medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Multi-well culture plates
-
Immunofluorescence staining reagents (antibodies against Myosin Heavy Chain)
-
Microscopy equipment for imaging and analysis
Procedure:
-
Cell Seeding: Plate the DMD iPSC-derived myoblasts in multi-well plates at a density that allows for optimal growth and differentiation.
-
Proliferation Phase: Culture the cells in growth medium until they reach approximately 70-80% confluency.
-
Initiation of Differentiation: Replace the growth medium with differentiation medium.
-
Treatment: Add this compound to the differentiation medium at a final concentration of 10 µM. For the control group, add an equivalent volume of DMSO.
-
Incubation: Incubate the cells for 4-7 days to allow for myotube formation, replacing the medium with fresh medium containing this compound or vehicle every 2 days.
-
Analysis of Myogenesis:
-
Fix the cells and perform immunofluorescence staining for Myosin Heavy Chain (MyHC) to identify myotubes.
-
Counterstain with DAPI to visualize nuclei.
-
Capture images using a fluorescence microscope.
-
Quantify the fusion index, calculated as the number of nuclei within MyHC-positive myotubes divided by the total number of nuclei, expressed as a percentage.
-
Protocol 2: In Vivo Treatment of mdx Mice
This protocol outlines the systemic administration of this compound to mdx mice to evaluate its therapeutic effects on muscle inflammation, myogenesis, and function.
Materials:
-
mdx mice (typically 4-6 weeks old)
-
This compound
-
Vehicle solution (e.g., saline with a low percentage of DMSO and Tween 80)
-
Syringes and needles for intraperitoneal injection
-
Equipment for muscle function testing (e.g., force transducer)
-
Reagents for tissue processing, histology, and immunofluorescence
Experimental Workflow:
Caption: General workflow for in vivo studies of this compound in mdx mice.
Procedure:
-
Animal Acclimatization: Allow the mdx mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign the mice to a control (vehicle) group and a treatment (this compound) group.
-
Dosing: Administer this compound at a dose of 1 mg/kg via weekly intraperitoneal injections for a duration of 3 weeks. The control group receives an equivalent volume of the vehicle.
-
Muscle Function Assessment: At the end of the treatment period, measure muscle force (e.g., of the tibialis anterior muscle) using an in situ muscle testing apparatus.
-
Tissue Collection: Euthanize the mice and harvest skeletal muscles (e.g., tibialis anterior, diaphragm, gastrocnemius) for further analysis.
-
Histological and Immunofluorescence Analysis:
-
Process the muscle tissue for cryosectioning.
-
Perform histological staining (e.g., Hematoxylin and Eosin for general morphology, Sirius Red for fibrosis).
-
Conduct immunofluorescence staining for markers of inflammation (e.g., F4/80 for macrophages, Ly6G for neutrophils) and myogenesis (e.g., Pax7, Myogenin, embryonic Myosin Heavy Chain).
-
Quantify the stained sections using image analysis software.
-
Conclusion
This compound represents a promising therapeutic agent for Duchenne muscular dystrophy by targeting the Gpr18 receptor to simultaneously reduce inflammation and enhance muscle regeneration. The protocols and data presented here provide a framework for researchers to further investigate the efficacy and mechanisms of this compound in preclinical models of DMD, with the ultimate goal of translating these findings into clinical applications.
References
- 1. Gpr18 agonist dampens inflammation, enhances myogenesis, and restores muscle function in models of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers in Cell and Developmental Biology | Molecular and Cellular Pathology [frontiersin.org]
- 3. Frontiers | Gpr18 agonist dampens inflammation, enhances myogenesis, and restores muscle function in models of Duchenne muscular dystrophy [frontiersin.org]
Application Notes and Protocols: Psb-KD107 in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psb-KD107 is a potent and selective agonist for the G protein-coupled receptor 18 (GPR18), also known as the N-arachidonyl glycine (NAGly) receptor.[1][2] Emerging evidence highlights the significant role of GPR18 in cardiovascular function, including the regulation of blood pressure, heart rate, and vascular tone.[3][4] this compound serves as a critical research tool for elucidating the physiological and pathophysiological roles of GPR18 in the cardiovascular system.[5] These application notes provide detailed protocols for utilizing this compound in relevant cardiovascular research models.
Mechanism of Action
This compound is a non-lipid-like agonist of GPR18. Its cardiovascular effects are primarily mediated through the activation of GPR18 expressed on endothelial cells. This activation leads to the generation of endothelial nitric oxide (NO), a key signaling molecule in vasodilation. The subsequent increase in NO stimulates soluble guanylate cyclase in vascular smooth muscle cells, leading to increased cyclic guanosine monophosphate (cGMP) levels. This cascade ultimately results in the activation of protein kinase G (PKG) and subsequent opening of potassium (K+) channels, causing hyperpolarization and relaxation of the vascular smooth muscle, leading to vasodilation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound in various in vitro cardiovascular assays.
| Parameter | Value | Species | Assay System | Reference |
| pIC50 (Vasorelaxation) | 5.22 ± 0.020 | Rat | Phenylephrine-precontracted endothelium-intact aortic rings | |
| EC50 (β-arrestin recruitment) | 0.56 µM | Human | CHO cells expressing human GPR18 | |
| Selectivity | Selective for GPR18 over CB1, CB2, and GPR55 receptors at 10 µM | Radioligand binding assays | ||
| Adenosine A2A Receptor Binding (Ki) | 0.33 µM | Rat |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway for this compound-induced vasorelaxation.
Caption: this compound signaling pathway in vasorelaxation.
Experimental Protocols
In Vitro Vasorelaxation Studies in Rat Aortic Rings
This protocol details the methodology to assess the vasorelaxant effects of this compound on isolated rat aortic rings pre-contracted with phenylephrine.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)
-
Phenylephrine (PE)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Aortic Ring Preparation:
-
Humanely euthanize the rat and excise the thoracic aorta.
-
Carefully clean the aorta of adhering connective and adipose tissue.
-
Cut the aorta into rings of approximately 3-4 mm in length.
-
For endothelium-denuded rings, gently rub the intimal surface with a wooden stick.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
Connect the rings to isometric force transducers and apply an initial tension of 2g.
-
Allow the rings to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.
-
-
Contraction and Viability Check:
-
Induce a submaximal contraction with phenylephrine (1 µM).
-
Once a stable plateau is reached, assess the endothelial integrity by adding acetylcholine (1 µM). A relaxation of >70% indicates intact endothelium.
-
Wash the rings and allow them to return to baseline tension.
-
-
This compound Administration:
-
Re-contract the aortic rings with phenylephrine (1 µM).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound (0.3–100 µM) to the organ bath.
-
Record the relaxation response after each addition.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
-
Calculate the pIC50 value (negative logarithm of the molar concentration of agonist that produces 50% of the maximal response).
-
In Vivo Blood Pressure and Heart Rate Monitoring in Normotensive Rats
This protocol describes the in vivo assessment of this compound's effects on cardiovascular parameters in normotensive rats.
Materials:
-
Male normotensive rats
-
This compound
-
Vehicle solution (e.g., saline with a small percentage of DMSO and Tween 80)
-
Anesthetic (e.g., ketamine/xylazine)
-
Telemetry system or tail-cuff method for blood pressure and heart rate measurement
-
Intravenous or intraperitoneal injection supplies
Procedure:
-
Animal Preparation and Acclimatization:
-
House the rats in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatize the animals to the experimental setup and handling procedures for several days before the experiment.
-
-
Baseline Measurements:
-
Record baseline systolic blood pressure, diastolic blood pressure, and heart rate for a stable period before drug administration.
-
-
This compound Administration:
-
Administer a single dose of this compound or its vehicle via the desired route (e.g., intravenous or intraperitoneal).
-
-
Post-Administration Monitoring:
-
Continuously monitor and record blood pressure and heart rate for a defined period after administration.
-
-
Data Analysis:
-
Calculate the change in blood pressure and heart rate from baseline at different time points after this compound administration.
-
Compare the effects of this compound with the vehicle control group using appropriate statistical analysis.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the cardiovascular effects of this compound.
Caption: Experimental workflow for this compound cardiovascular studies.
Safety and Handling
This compound is a research compound and should be handled with appropriate laboratory safety precautions. It is intended for in vitro and in vivo research use only and is not for human or veterinary use. Researchers should consult the material safety data sheet (MSDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the GPR18 receptor in cardiovascular physiology and pathology. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments to further explore the therapeutic potential of targeting GPR18 in cardiovascular diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. The GPR18 Agonist PSB-KD-107 Exerts Endothelium-Dependent Vasorelaxant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. mdpi.com [mdpi.com]
Cell-Based Assays for Measuring Psb-KD107 Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psb-KD107 is a potent and selective agonist for the G protein-coupled receptor GPR18.[1][2][3] Contrary to targeting protein kinases, this compound elicits its biological effects through the activation of GPR18, a receptor implicated in various physiological processes, including cardiovascular function and inflammation.[4][5] Understanding the cellular response to this compound is crucial for elucidating its mechanism of action and therapeutic potential. This document provides detailed protocols for a suite of cell-based assays designed to measure the activity of this compound by quantifying downstream signaling events following GPR18 activation.
The activation of GPR18 by an agonist can trigger multiple signaling cascades. GPR18 is known to couple to Gαi/o and Gαq proteins. Gαi/o activation typically leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and can also activate pathways like the PI3K/Akt and ERK1/2 signaling. Gαq activation stimulates phospholipase C, leading to an increase in intracellular calcium. Furthermore, GPR18 activation can induce the recruitment of β-arrestin, a key event in receptor desensitization and signaling. A significant downstream effect of this compound in endothelial cells is the production of nitric oxide (NO), a critical mediator of vasorelaxation.
These application notes provide protocols for assays measuring β-arrestin recruitment, cAMP modulation, intracellular calcium flux, and nitric oxide production.
Data Presentation
The following table summarizes the quantitative data for this compound activity based on available literature.
| Assay Type | Cell Line | Parameter | Value | Reference |
| β-arrestin Recruitment | CHO cells expressing human GPR18 | EC50 | 0.56 µM | |
| β-arrestin Recruitment | CHO-K1 GPR18 cells | EC50 | 0.562 µM | |
| Vasorelaxation | Endothelium-intact rat aortic rings | pIC50 | 5.22 |
Note: EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. pIC50 is the negative logarithm of the IC50 value (half-maximal inhibitory concentration), which in the context of the vasorelaxation assay reflects the potency of this compound in relaxing pre-contracted aortic rings.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the GPR18 signaling pathway activated by this compound and the general experimental workflows for the described cell-based assays.
Caption: GPR18 signaling pathway activated by this compound.
Caption: General experimental workflow for cell-based assays.
Experimental Protocols
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR18, a key step in GPCR desensitization and signaling. Enzyme fragment complementation (EFC) is a common technology used for this purpose.
Principle: Cells are engineered to express GPR18 fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (e.g., Enzyme Acceptor). Upon agonist binding to GPR18, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity. This results in the formation of a functional enzyme that hydrolyzes a substrate to produce a detectable signal (e.g., chemiluminescence).
Materials:
-
CHO-K1 or HEK293 cells stably expressing GPR18 tagged with an enzyme fragment and β-arrestin tagged with a complementary enzyme fragment (e.g., PathHunter® β-arrestin cells).
-
Cell culture medium (e.g., F-12K Medium with 10% FBS).
-
This compound.
-
Assay buffer (e.g., HBSS).
-
Detection reagents (e.g., PathHunter® Detection Reagents).
-
White, clear-bottom 96-well or 384-well microplates.
-
Luminometer.
Protocol:
-
Cell Plating:
-
Culture the GPR18-expressing cells to ~80-90% confluency.
-
Harvest the cells and resuspend them in fresh culture medium.
-
Plate the cells in a white, clear-bottom microplate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to create a concentration range for the dose-response curve.
-
-
Compound Addition and Incubation:
-
Carefully remove the culture medium from the wells.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 90 minutes.
-
-
Signal Detection:
-
Prepare the detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Measure the chemiluminescent signal using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
cAMP Accumulation Assay
This assay measures the change in intracellular cAMP levels following GPR18 activation. Since GPR18 is often coupled to Gαi, its activation is expected to decrease cAMP levels induced by a stimulator like forskolin.
Principle: This protocol utilizes a competitive immunoassay format, often employing technologies like HTRF® (Homogeneous Time-Resolved Fluorescence) or AlphaScreen™. Intracellular cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The signal generated is inversely proportional to the amount of cAMP in the well.
Materials:
-
HEK293 or CHO cells stably expressing GPR18.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
Forskolin.
-
Assay buffer (e.g., HBSS with 1 mM IBMX).
-
cAMP assay kit (e.g., HTRF® cAMP dynamic 2 kit or AlphaScreen™ cAMP Assay Kit).
-
Low-volume 384-well white microplates.
-
Plate reader capable of HTRF® or AlphaScreen™ detection.
Protocol:
-
Cell Plating:
-
Plate GPR18-expressing cells in a 384-well plate at a density of 2,000-5,000 cells per well and incubate overnight.
-
-
Compound and Forskolin Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of forskolin in assay buffer at a concentration that will induce a submaximal cAMP response (e.g., 1-10 µM).
-
Add the diluted this compound or vehicle control to the wells.
-
Immediately add the forskolin solution to all wells (except for basal controls).
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes.
-
-
Cell Lysis and Detection:
-
Add the lysis buffer containing the HTRF® or AlphaScreen™ reagents to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Signal Measurement:
-
Read the plate on a compatible plate reader according to the kit manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the ratio of the two emission wavelengths (for HTRF®) or the raw signal (for AlphaScreen™).
-
Plot the signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.
-
Intracellular Calcium Flux Assay
This assay measures the transient increase in intracellular calcium concentration following GPR18 activation, which is mediated by Gαq signaling.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520®). Upon GPR18 activation and subsequent release of calcium from intracellular stores, the dye binds to calcium, resulting in a significant increase in its fluorescence intensity. This change in fluorescence is monitored in real-time.
Materials:
-
HEK293 or other suitable cells expressing GPR18.
-
Cell culture medium.
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520® AM).
-
Probenecid (to prevent dye leakage).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with kinetic reading capabilities and automated injectors (e.g., FLIPR® or FDSS).
Protocol:
-
Cell Plating:
-
Plate GPR18-expressing cells in a black, clear-bottom microplate and incubate overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
-
Calcium Flux Measurement:
-
Prepare a plate with serial dilutions of this compound.
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to monitor fluorescence at the appropriate excitation and emission wavelengths.
-
Establish a stable baseline reading for 10-20 seconds.
-
The instrument's injectors will then add the this compound solution to the cell plate.
-
Continue to record the fluorescence signal for 1-3 minutes to capture the transient calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
-
Nitric Oxide (NO) Production Assay
This assay measures the production of nitric oxide, a key downstream signaling molecule of this compound-mediated GPR18 activation in endothelial cells.
Principle: NO is an unstable molecule with a short half-life. Therefore, its production is often measured indirectly by quantifying its stable breakdown products, nitrite (NO2-) and nitrate (NO3-), in the cell culture supernatant. The Griess reagent assay is a common colorimetric method for this purpose.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells endogenously expressing GPR18.
-
Endothelial cell growth medium.
-
This compound.
-
Phenol red-free culture medium.
-
Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Sodium nitrite standard.
-
96-well clear microplates.
-
Microplate reader capable of measuring absorbance at 540 nm.
Protocol:
-
Cell Culture and Treatment:
-
Culture endothelial cells in a 96-well plate until they reach confluency.
-
Wash the cells with phenol red-free medium.
-
Add phenol red-free medium containing different concentrations of this compound or vehicle control to the wells.
-
Incubate the plate at 37°C for an appropriate time (e.g., 30 minutes to 24 hours, to be optimized).
-
-
Sample Collection and Nitrite Standard Preparation:
-
Carefully collect the culture supernatant from each well.
-
Prepare a standard curve of sodium nitrite in the same medium.
-
-
Griess Reaction:
-
Add the components of the Griess reagent to the supernatant samples and the nitrite standards in a new 96-well plate, following the manufacturer's instructions.
-
Incubate at room temperature for 15-30 minutes in the dark.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Generate a standard curve by plotting the absorbance of the nitrite standards against their concentrations.
-
Use the standard curve to determine the nitrite concentration in the experimental samples.
-
Plot the nitrite concentration against the this compound concentration to assess the dose-dependent effect on NO production.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | GPR18 agonist | Probechem Biochemicals [probechem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Gpr18 agonist dampens inflammation, enhances myogenesis, and restores muscle function in models of Duchenne muscular dystrophy [frontiersin.org]
Application Note: Recommended Solvents and Protocols for Dissolving Psb-KD107
Audience: Researchers, scientists, and drug development professionals.
Introduction
Psb-KD107 is a potent and selective non-lipid agonist for the G protein-coupled receptor GPR18, an orphan receptor that has garnered interest as a therapeutic target.[1][2][3] With a molecular formula of C₂₀H₂₂N₆O₂ and a molecular weight of approximately 378.44 g/mol , this compound is supplied as a crystalline solid.[1][4] Proper dissolution is a critical first step for any in vitro or in vivo experiment to ensure accurate, reproducible, and meaningful results. Like many small molecule inhibitors and agonists, this compound exhibits poor solubility in aqueous solutions, necessitating the use of organic solvents to prepare stock solutions. This document provides detailed protocols and recommendations for dissolving and handling this compound.
Recommended Solvents and Solubility Data
This compound is soluble in organic solvents and sparingly soluble in aqueous buffers. The primary recommended solvents for creating high-concentration stock solutions are Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF). For experiments in aqueous media, a serial dilution from a concentrated organic stock solution is the standard procedure.
Table 1: Quantitative Solubility of this compound
| Solvent/Vehicle | Concentration | Approximate Molarity | Notes |
| DMSO | ~2 mg/mL | ~5.28 mM | Use high-purity, anhydrous grade. |
| DMF | ~2 mg/mL | ~5.28 mM | Purge with inert gas. |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | ~0.53 mM | Prepared by diluting a DMSO stock. |
| DMSO | 10 mM | 10 mM | A readily achievable stock concentration. |
Note: Molarity calculated using a molecular weight of 378.44 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which can be stored for long periods and used to make fresh working solutions.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Carefully weigh the desired amount of solid this compound powder. For example, to make 1 mL of a 10 mM stock solution, weigh out 3.78 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound. To prepare a 10 mM solution with 3.78 mg of this compound, add 1 mL of DMSO.
-
Dissolution:
-
Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure no solid particles remain.
-
If the compound does not fully dissolve, briefly sonicate the solution in a water bath for 5-10 minutes or gently warm the solution to 37°C.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability. The solid compound is stable for at least four years when stored at -20°C.
-
Protocol 2: Preparation of Aqueous Working Solutions from DMSO Stock
This protocol details the dilution of the concentrated DMSO stock into an aqueous buffer for immediate use in cellular or biochemical assays.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)
-
Sterile dilution tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To prevent precipitation, it is best to perform an intermediate dilution of the stock in DMSO before the final dilution into the aqueous buffer.
-
Final Dilution: Add the required volume of the DMSO stock (or intermediate dilution) to the aqueous buffer. For example, to make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer.
-
Mixing: Immediately after adding the DMSO stock to the aqueous buffer, mix the solution thoroughly by gentle vortexing or by inverting the tube several times.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is low (typically ≤0.5%) to avoid solvent-induced artifacts or toxicity. Always include a vehicle control (aqueous buffer with the same final DMSO concentration) in your experiments.
-
Stability: Aqueous solutions of this compound are not recommended for storage for more than one day. Prepare fresh working solutions for each experiment.
Visualization of Experimental Workflow
The following diagram outlines the general workflow for preparing this compound solutions.
Caption: Workflow for preparing this compound stock and working solutions.
References
Methodological Guide for Psb-KD107 Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting experiments with Psb-KD107, a potent and selective agonist for the G protein-coupled receptor 18 (GPR18). This guide is intended to facilitate the study of this compound's mechanism of action and its effects on various signaling pathways.
Introduction
This compound is a first-in-class, non-lipid-like agonist of the orphan G protein-coupled receptor GPR18.[1] It has demonstrated significant potency and efficacy in a variety of functional assays, making it a valuable tool for investigating the physiological and pathological roles of GPR18. This guide outlines key in vitro experiments to characterize the pharmacological properties of this compound, including its effects on vascular tone and downstream cellular signaling pathways.
Data Presentation
The following tables summarize the quantitative data for this compound in key functional assays.
Table 1: Potency and Efficacy of this compound in Functional Assays
| Assay Type | Species/Cell Line | Parameter | Value | Reference |
| β-Arrestin Recruitment | Human (CHO cells) | EC50 | 0.562 µM | [2][3][4] |
| β-Arrestin Recruitment | Mouse | EC50 | 1.78 µM | [2] |
| Vasorelaxation (Aortic Rings) | Rat | pIC50 | 5.22 |
Table 2: Effect of GPR18 Antagonist (PSB-CB-92) on this compound-induced Vasorelaxation
| Condition | Parameter | Value | Reference |
| This compound alone | pIC50 | 5.22 ± 0.020 | |
| This compound + 10 µM PSB-CB-92 | pIC50 | 4.884 ± 0.020 | |
| This compound + 20 µM PSB-CB-92 | pIC50 | 4.735 ± 0.023 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by this compound and the general workflows for the described experimental protocols.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | GPR18 agonist | Probechem Biochemicals [probechem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Eurofins Discoverx PathHunter eXpress GPR18 CHO-K1 β-Arrestin Orphan GPCR | Fisher Scientific [fishersci.com]
Troubleshooting & Optimization
troubleshooting Psb-KD107 solubility issues in aqueous buffer
Shānhú, Shanghai - Researchers and drug development professionals working with the GPR18 agonist, Psb-KD107, now have access to a comprehensive technical support center designed to address common solubility challenges. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to ensure consistent and successful experimental outcomes.
This compound, a potent and selective agonist for the G protein-coupled receptor 18 (GPR18), is a crystalline solid with limited solubility in aqueous buffers.[1] This characteristic can present a significant hurdle in experimental setups. The following guide offers practical solutions and in-depth information to overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What am I doing wrong?
A1: this compound is sparingly soluble in aqueous solutions. Direct dissolution in buffers like PBS is not recommended. The standard procedure is to first dissolve the compound in an organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to create a high-concentration stock solution.[1] This stock solution can then be diluted into the desired aqueous buffer.
Q2: What is the recommended solvent for creating a this compound stock solution?
A2: DMSO and DMF are the recommended organic solvents for preparing stock solutions of this compound.[1] The solubility in these solvents is approximately 2 mg/mL.[1]
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Lower the Final Concentration: Your final concentration might be exceeding the solubility limit of this compound in the aqueous buffer, even with the use of DMSO. Try using a lower final concentration in your experiment.
-
Optimize the Co-solvent Concentration: While minimizing the concentration of the organic solvent is often desired, a slightly higher percentage of DMSO in the final solution might be necessary to maintain solubility. It is crucial to include a vehicle control in your experiments to account for any effects of the solvent.
-
Adjust the pH of the Buffer: The solubility of a compound can be influenced by the pH of the solution. You can test a range of pH values for your buffer to see if it improves the solubility of this compound.
-
Use a Different Buffer System: Some buffer components can affect the solubility of small molecules. Trying a different, compatible buffer system might resolve the precipitation issue.
Q4: What is the maximum aqueous solubility of this compound?
A4: When prepared by diluting a DMSO stock solution, this compound has a solubility of approximately 0.2 mg/mL in a 1:4 solution of DMSO:PBS (pH 7.2).[1] It is not recommended to store the aqueous solution for more than one day.
Q5: Can I sonicate or heat the solution to improve solubility?
A5: Gentle warming or sonication can be used to aid in the initial dissolution of this compound in the organic solvent. However, prolonged or excessive heating should be avoided as it may degrade the compound. When diluting the stock solution into an aqueous buffer, ensure the solution is well-mixed.
Troubleshooting Guide
Should you continue to experience solubility issues with this compound, the following structured approach can help identify and resolve the problem.
Quantitative Solubility Data Summary
| Solvent System | Approximate Solubility | Reference |
| DMSO | ~2 mg/mL | |
| Dimethylformamide (DMF) | ~2 mg/mL | |
| 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weigh the desired amount of this compound solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 378.4 g/mol , dissolve 3.784 mg in 1 mL of DMSO).
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C, protected from light. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer
Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate reader capable of measuring turbidity (nephelometry) or absorbance
-
Multichannel pipette
Procedure:
-
Prepare a serial dilution of the this compound DMSO stock solution in DMSO.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of the aqueous buffer. This will create a range of final this compound concentrations with a constant final DMSO concentration.
-
Include wells with buffer and the same final concentration of DMSO as a vehicle control.
-
Seal the plate and incubate at room temperature for a set period (e.g., 2 hours) with gentle shaking.
-
Measure the turbidity of each well using a nephelometer. An increase in turbidity indicates precipitation. Alternatively, visually inspect the wells for any precipitate.
-
The highest concentration that remains clear is the approximate kinetic solubility of this compound in that specific buffer.
Visualizing Key Processes
To further aid researchers, the following diagrams illustrate the recommended workflow for troubleshooting solubility issues and the known signaling pathway of GPR18, the target of this compound.
References
avoiding off-target effects of Psb-KD107 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Psb-KD107, a selective GPR18 agonist. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues related to off-target effects at high concentrations to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound is a selective agonist for the G protein-coupled receptor 18 (GPR18).[1][2] Its primary mechanism of action involves the activation of GPR18, which can lead to various cellular responses, including endothelium-dependent vasorelaxation. This vasorelaxant effect is primarily mediated by the generation of endothelial nitric oxide (NO) and may also involve the modulation of K+ channels.[3][4][5]
Q2: What are the known off-target effects of this compound at high concentrations?
At concentrations significantly higher than its EC50 for GPR18, this compound has been observed to exhibit at least two off-target activities:
-
Adenosine A2A Receptor Antagonism: this compound acts as a moderately potent antagonist at the human adenosine A2A receptor with a reported Ki value of 4.56 μM.
-
Non-competitive Antagonism of Cholinergic Receptors: At a concentration of 10 µM, but not at 3 µM, this compound has been shown to depress the maximal response to carbachol-induced contractions in guinea-pig ileum, suggesting a non-competitive antagonistic effect on muscarinic cholinergic receptors.
Q3: How can I minimize the risk of observing off-target effects in my experiments?
To minimize off-target effects, it is crucial to:
-
Use the Lowest Effective Concentration: Perform a dose-response curve to determine the minimal concentration of this compound required to achieve the desired on-target effect.
-
Employ a Selective GPR18 Antagonist: Use a selective GPR18 antagonist, such as PSB-CB-92, as a control to confirm that the observed effects are mediated by GPR18. A rightward shift in the this compound dose-response curve in the presence of the antagonist indicates an on-target effect.
-
Utilize Control Cell Lines or Tissues: If possible, use cell lines or tissues that do not express GPR18 to confirm that the observed effect is target-dependent.
Troubleshooting Guide
This guide is designed to help you troubleshoot unexpected results and differentiate between on-target and off-target effects of this compound.
Problem 1: The observed effect of this compound is not blocked by a selective GPR18 antagonist.
-
Possible Cause: The effect may be due to an off-target interaction.
-
Troubleshooting Steps:
-
Confirm Antagonist Activity: Ensure the GPR18 antagonist is active and used at an appropriate concentration to block on-target effects.
-
Investigate Adenosine A2A Receptor Antagonism: If your experimental system expresses adenosine A2A receptors, consider if antagonism of this receptor could explain the observed phenotype. You can test this by:
-
Using a known adenosine A2A receptor agonist to see if it reverses the effect of this compound.
-
Employing a selective adenosine A2A receptor antagonist as a positive control to see if it mimics the effect of high concentrations of this compound.
-
-
Investigate Cholinergic Antagonism: If your system involves cholinergic signaling, assess whether the non-competitive antagonism of muscarinic receptors could be a factor. This can be investigated by performing a carbachol dose-response curve in the presence and absence of high concentrations of this compound.
-
Problem 2: The dose-response curve for this compound is biphasic or U-shaped.
-
Possible Cause: This can occur when a compound has both on-target and off-target effects that have opposing actions at different concentrations.
-
Troubleshooting Steps:
-
Analyze the Dose-Response Data: Carefully examine the EC50 values for each phase of the curve. A significant separation in potency may suggest different mechanisms of action.
-
Use Selective Antagonists: As described in Problem 1, use selective antagonists for GPR18, adenosine A2A, and muscarinic receptors to dissect the contribution of each target to the overall response.
-
Problem 3: I am observing unexpected cellular toxicity or a phenotype inconsistent with GPR18 activation.
-
Possible Cause: High concentrations of this compound may lead to off-target effects that induce cellular stress or activate unintended signaling pathways.
-
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Determine the concentration range at which this compound is toxic to your cells.
-
Broad-Spectrum Off-Target Profiling: If resources permit, consider a broader off-target screening panel (e.g., a kinase panel or a safety pharmacology panel) to identify other potential unintended targets.
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Activity | Species | Assay Type | Value | Reference |
| GPR18 | Agonist | Human | β-arrestin recruitment | EC50 = 0.562 µM | |
| GPR18 | Agonist | Mouse | β-arrestin recruitment | EC50 = 1.78 µM | |
| Adenosine A2A Receptor | Antagonist | Human | Radioligand Binding | Ki = 4.56 µM | |
| Muscarinic Receptors | Non-competitive Antagonist | Guinea Pig | Ileum Contraction | Effective at 10 µM | |
| CB1 Receptor | No significant activity | - | Radioligand Binding | No displacement at 10 µM | |
| CB2 Receptor | No significant activity | - | Radioligand Binding | No displacement at 10 µM | |
| GPR55 | No significant activity | - | - | Selective over GPR55 |
Table 2: Troubleshooting Experimental Outcomes
| Observation | Potential Cause | Suggested Action |
| Effect not blocked by GPR18 antagonist | Off-target effect | Test for adenosine A2A or muscarinic receptor involvement. |
| Biphasic dose-response curve | On- and off-target effects with opposing actions | Use selective antagonists to dissect the curve. |
| Unexpected toxicity | Off-target mediated cytotoxicity | Perform cytotoxicity assays and consider broader off-target screening. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Adenosine A2A Receptor Antagonism
Objective: To determine the binding affinity (Ki) of this compound for the human adenosine A2A receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Use a selective adenosine A2A receptor antagonist radioligand, such as [3H]ZM241385, at a concentration near its Kd.
-
Competition Binding:
-
Incubate the cell membranes with the radioligand and a range of concentrations of this compound.
-
Include a control with no this compound (total binding) and a control with a saturating concentration of a known non-radioactive A2A antagonist to determine non-specific binding.
-
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Guinea Pig Ileum Contraction Assay
Objective: To assess the effect of this compound on carbachol-induced smooth muscle contraction.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.
-
Clean the ileum segment by gently flushing it with Tyrode's solution.
-
Cut the ileum into 2-3 cm segments.
-
-
Organ Bath Setup:
-
Mount the ileum segment in an isolated organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for at least 30-60 minutes, with regular washes.
-
-
Carbachol Dose-Response Curve (Control):
-
Record a stable baseline.
-
Add increasing concentrations of carbachol to the organ bath in a cumulative manner to generate a dose-response curve.
-
After the maximal response is achieved, wash the tissue extensively until it returns to baseline.
-
-
Carbachol Dose-Response Curve with this compound:
-
Incubate a fresh ileum segment with a specific concentration of this compound (e.g., 10 µM) for a predetermined period (e.g., 20-30 minutes).
-
Generate a second carbachol dose-response curve in the presence of this compound.
-
-
Data Analysis:
-
Measure the maximal contractile response to carbachol in the absence and presence of this compound.
-
A decrease in the maximal response to carbachol without a significant rightward shift in the EC50 is indicative of non-competitive antagonism.
-
Visualizations
Caption: Simplified signaling pathway of this compound via GPR18 activation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. The GPR18 Agonist PSB-KD-107 Exerts Endothelium-Dependent Vasorelaxant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GPR18 Agonist PSB-KD-107 Exerts Endothelium-Dependent Vasorelaxant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
GPR18 Functional Assays: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GPR18 functional assays. The information is presented in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by GPR18?
GPR18 is known to couple to several G protein subtypes, primarily Gαi/o and Gαq.[1][2] Activation of these pathways leads to downstream cellular responses such as the inhibition of adenylyl cyclase (decreasing cAMP levels), activation of phospholipase C (leading to calcium mobilization), and phosphorylation of extracellular signal-regulated kinase (ERK).[3][4][5] Additionally, GPR18 can signal through β-arrestin recruitment, although this pathway appears to be ligand-dependent, a phenomenon known as biased agonism.
Q2: Which cell lines are suitable for heterologous expression of GPR18?
HEK293 (Human Embryonic Kidney) and CHO (Chinese Hamster Ovary) cells are commonly used for the stable or transient expression of GPR18 in functional assays. These cell lines are well-characterized, easy to culture and transfect, and generally provide a low-background system for studying GPCR signaling. BV-2 microglial cells have also been used to study GPR18 signaling in a more physiologically relevant context.
Q3: Why do different studies report conflicting activity for the same GPR18 ligand?
The conflicting reports on the activity of putative GPR18 ligands, such as N-arachidonoyl glycine (NAGly), are a well-documented challenge. These discrepancies can arise from several factors:
-
Biased Agonism: Ligands can preferentially activate one signaling pathway over another. For example, a ligand might induce a robust calcium response (Gαq-mediated) but show no activity in a β-arrestin recruitment assay.
-
Assay-Specific Conditions: Differences in cell lines, receptor expression levels, and specific assay reagents can all influence the observed pharmacology.
-
High Constitutive Activity: GPR18 exhibits a high degree of constitutive (ligand-independent) activity, which can mask the effects of weak or partial agonists.
Therefore, it is crucial to characterize GPR18 ligands across multiple functional assays to build a comprehensive pharmacological profile.
Troubleshooting Guides
Low or No Signal
Q: I am not observing any response after applying a known GPR18 agonist. What are the possible causes?
A: A lack of signal can be due to several factors. Here is a step-by-step troubleshooting guide:
-
Confirm Receptor Expression:
-
Verify the expression of GPR18 in your cell line using a complementary technique such as qPCR, Western blot, or flow cytometry. High-passage-number cells can sometimes exhibit reduced expression of the transfected receptor.
-
A significant portion of GPR18 can be localized intracellularly, leading to low cell surface expression. Consider techniques to enhance surface expression if this is a suspected issue.
-
-
Check Ligand Integrity and Concentration:
-
Ensure your ligand is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Verify that you are using an appropriate concentration range. It is recommended to perform a full dose-response curve.
-
-
Optimize Assay Conditions:
-
Incubation Times and Temperature: Ensure that incubation times and temperatures are optimal for your specific assay.
-
Assay Buffer Composition: Check that the pH, salt concentration, and any necessary co-factors in your assay buffer are correct.
-
-
Consider Biased Agonism:
-
The agonist you are using may not be active in the particular signaling pathway you are investigating. Try an alternative functional assay that measures a different downstream event (e.g., if a cAMP assay fails, try a calcium mobilization assay).
-
High Background Signal
Q: My assay shows a high basal signal even in the absence of an agonist. How can I reduce this?
A: High background signal is a common problem, especially with a constitutively active receptor like GPR18.
-
Optimize Cell Density and Receptor Expression:
-
Too many cells per well can lead to a high basal signal. Perform a cell titration experiment to find the optimal cell number.
-
Very high receptor expression can increase constitutive activity. If possible, select a cell clone with a more moderate level of GPR18 expression.
-
-
Address Constitutive Activity:
-
The high background may be due to the intrinsic constitutive activity of GPR18. In this case, you may need to test for inverse agonists that can reduce the basal signal.
-
-
Check for Reagent-Related Issues:
-
Serum in Media: If your assay is sensitive, serum in the cell culture media can sometimes activate the receptor. Consider serum-starving the cells for a few hours before the assay.
-
Contaminated Reagents: Ensure all your buffers and reagents are fresh and free of contamination.
-
Poor Assay Performance (Low Z'-factor, High Variability)
Q: My assay results are highly variable between wells, leading to a poor Z'-factor. How can I improve this?
A: High variability can obscure real biological effects.
-
Improve Cell Plating and Handling:
-
Ensure a homogenous single-cell suspension before plating to have a consistent number of cells in each well.
-
Be gentle when adding reagents to avoid detaching cells. Automated liquid handlers can improve precision.
-
-
Optimize Reagent Mixing and Incubation:
-
Ensure all reagents are thoroughly mixed before being added to the plate.
-
Check for temperature gradients across the incubator or plate reader, which can affect reaction kinetics.
-
-
Review Plate Washing Steps (if applicable):
-
Inconsistent washing can be a major source of variability in ELISAs and other plate-based assays. Ensure all wells are washed uniformly.
-
Data Presentation
Table 1: Pharmacological Profile of Selected GPR18 Ligands in Different Functional Assays
| Ligand | Assay Type | Cell Line | Potency (EC50/IC50) | Efficacy | Reference |
| N-arachidonoyl glycine (NAGly) | cAMP Inhibition | GPR18-transfected CHO | 20 nM | Agonist | |
| N-arachidonoyl glycine (NAGly) | Calcium Mobilization | GPR18-transfected HEK293 | - | Agonist | |
| N-arachidonoyl glycine (NAGly) | β-Arrestin Recruitment | GPR18-transfected CHO-K1 | No activity | - | |
| Resolvin D2 (RvD2) | β-Arrestin Recruitment | GPR18-overexpressing CHO | 0.2 pM | Agonist | |
| Δ9-Tetrahydrocannabinol (Δ9-THC) | β-Arrestin Recruitment | - | ~10 µM | Agonist | |
| Abnormal Cannabidiol (Abn-CBD) | Calcium Mobilization | - | < 835 nM | Agonist | |
| O-1602 | Calcium Mobilization | - | 65 nM | Agonist | |
| PSB-KK-1415 | β-Arrestin Recruitment | hGPR18 | 19.1 nM | Agonist | |
| PSB-CB-5 | β-Arrestin Recruitment | hGPR18 | 279 nM | Antagonist | |
| PSB-CB-27 | β-Arrestin Recruitment | hGPR18 | 650 nM | Antagonist |
Note: The reported potency and efficacy of ligands can vary significantly between studies due to different experimental conditions.
Experimental Protocols
Calcium Mobilization Assay (FLIPR-based)
This protocol is a general guideline for measuring intracellular calcium mobilization using a fluorescent plate reader (FLIPR).
Materials:
-
GPR18-expressing cells (e.g., HEK293 or CHO)
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Black, clear-bottom 96- or 384-well plates
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
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Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compounds and controls
Procedure:
-
Cell Plating: Seed the GPR18-expressing cells into the microplates at an optimized density and allow them to attach overnight.
-
Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye-loading solution.
-
Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.
-
-
Compound Preparation: Prepare serial dilutions of your test compounds in the assay buffer.
-
FLIPR Measurement:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to record a baseline fluorescence reading for a few seconds.
-
The instrument will then automatically add the compounds to the cell plate and continue to record the fluorescence signal over time.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Analyze the data to determine dose-response curves and EC50 values.
cAMP Assay (HTRF-based)
This protocol outlines a competitive immunoassay to measure changes in intracellular cAMP levels using Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
GPR18-expressing cells (Gαi-coupled)
-
White, low-volume 384-well plates
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
Forskolin (to stimulate adenylyl cyclase)
-
Test compounds and controls
Procedure:
-
Cell Preparation: Resuspend the cells in stimulation buffer.
-
Assay Setup:
-
Dispense the cell suspension into the wells of the microplate.
-
Add your test compounds (potential agonists or antagonists).
-
For Gαi-coupled receptors, add forskolin to all wells (except the negative control) to induce cAMP production.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Detection:
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Incubate for 1 hour at room temperature.
-
-
Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm and 665 nm.
-
Data Analysis: The HTRF ratio (665/620) is inversely proportional to the amount of cAMP produced by the cells. Calculate the dose-response curves and IC50 values.
β-Arrestin Recruitment Assay (PathHunter-based)
This protocol describes a chemiluminescent assay to measure the recruitment of β-arrestin to the activated GPR18 receptor.
Materials:
-
PathHunter GPR18 β-arrestin cell line
-
White, solid-bottom 96- or 384-well plates
-
PathHunter detection reagents
-
Test compounds and controls
Procedure:
-
Cell Plating: Plate the PathHunter cells in the microplates and incubate overnight.
-
Compound Addition: Add serial dilutions of your test compounds to the wells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection:
-
Prepare the PathHunter detection reagent mixture according to the manufacturer's protocol.
-
Add the detection reagent to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Reading: Read the chemiluminescent signal on a standard plate reader.
-
Data Analysis: The signal intensity is directly proportional to the extent of β-arrestin recruitment. Analyze the data to determine dose-response curves and EC50 values.
Visualizations
References
- 1. Overcoming the Challenges of Detecting GPCR Oligomerization in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
Psb-KD107 experimental variability and how to reduce it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with the GPR18 agonist, Psb-KD107. The information is tailored for researchers, scientists, and drug development professionals to help ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of experimental variability when using this compound?
Experimental variability with this compound can arise from several factors, broadly categorized as compound-related, assay-specific, and cell/tissue-specific issues. Improper handling and storage of this compound can lead to degradation or inaccurate concentrations. The specifics of the experimental assay, such as incubation times and cell density, are critical. Finally, the biological system itself, including cell line stability and tissue preparation, can introduce significant variability.
Q2: How should this compound be stored and handled to minimize variability?
To ensure the stability and activity of this compound, proper storage and handling are crucial. This compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥ 4 years).[1][2] For short-term storage of a few days to weeks, 0-4°C is acceptable.[3]
When preparing stock solutions, dissolve this compound in an organic solvent such as DMSO or dimethylformamide, where its solubility is approximately 2 mg/mL.[1] It is recommended to purge the solvent with an inert gas before preparing the stock solution.[1] For aqueous buffers, this compound has limited solubility (approximately 0.2 mg/mL in a 1:4 DMSO:PBS solution). It is advisable to first dissolve the compound in DMSO and then dilute it with the aqueous buffer. Aqueous solutions should be prepared fresh and not stored for more than one day.
Q3: My dose-response curve for this compound is not reproducible. What are the potential causes?
Inconsistent dose-response curves can stem from several sources:
-
Inaccurate Pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately. Ensure your pipettes are calibrated and use appropriate techniques for viscous solvents like DMSO.
-
Compound Precipitation: Due to its limited aqueous solubility, this compound may precipitate at higher concentrations in your assay medium. Visually inspect your solutions for any signs of precipitation.
-
Cell Density and Health: The number and health of the cells used in the assay can significantly impact the response. Ensure consistent cell seeding densities and monitor cell viability.
-
Incubation Time: The duration of exposure to this compound can affect the magnitude of the response. Optimize and standardize incubation times across experiments.
-
Ligand Depletion: In assays with high cell densities, the concentration of this compound may be depleted over time, leading to a reduced response.
Q4: I am observing high background signal or off-target effects in my experiments. How can I address this?
While this compound is a selective agonist for GPR18, off-target effects can occur, particularly at high concentrations. To mitigate this:
-
Use the Lowest Effective Concentration: Determine the lowest concentration of this compound that elicits a robust response in your assay to minimize the risk of off-target effects.
-
Include a GPR18 Antagonist: Use a selective GPR18 antagonist, such as PSB-CB-92, to confirm that the observed effects are mediated by GPR18.
-
Use a Control Cell Line: Employ a cell line that does not express GPR18 to identify any non-specific effects of this compound.
-
Check for Compound Interference: Some compounds can interfere with assay readouts (e.g., autofluorescence). Run a control with this compound in a cell-free assay system to check for interference.
Troubleshooting Guides
Guide 1: Cell-Based Assays (e.g., β-arrestin recruitment, cAMP)
| Observed Issue | Potential Cause | Troubleshooting Step |
| Low or no signal | 1. Low GPR18 expression in the cell line. 2. Inactive this compound. 3. Suboptimal assay conditions. | 1. Verify GPR18 expression using qPCR or Western blot. 2. Prepare fresh this compound stock and working solutions. 3. Optimize cell density, incubation time, and reagent concentrations. |
| High variability between replicates | 1. Inconsistent cell seeding. 2. Edge effects in multi-well plates. 3. Temperature or CO2 fluctuations. | 1. Ensure a homogenous cell suspension before seeding. 2. Avoid using the outer wells of the plate or fill them with media to maintain humidity. 3. Ensure stable incubator conditions. |
| Unexpected agonist/antagonist behavior | 1. Biased agonism of this compound. 2. Off-target effects at high concentrations. | 1. Characterize the signaling profile of this compound in different pathways (e.g., G-protein vs. β-arrestin). 2. Perform a dose-response curve and use the lowest effective concentration. Include a GPR18 antagonist. |
Guide 2: In Vitro Vasodilation Assays
| Observed Issue | Potential Cause | Troubleshooting Step |
| No vasodilation response | 1. Damaged endothelium. 2. Inactive this compound. 3. Insufficient pre-constriction. | 1. Confirm endothelial integrity with an acetylcholine challenge. 2. Prepare fresh this compound solutions. 3. Ensure a stable and sufficient pre-constriction with phenylephrine or other vasoconstrictors. |
| Transient or biphasic response | 1. Desensitization of GPR18. 2. Involvement of multiple signaling pathways with different kinetics. | 1. Perform cumulative concentration-response curves. 2. Investigate the contribution of different pathways using specific inhibitors (e.g., L-NAME for NO synthase). |
| High variability between tissue preparations | 1. Differences in animal age, sex, or health status. 2. Inconsistent tissue dissection and handling. | 1. Use animals from a homogenous population. 2. Standardize the dissection protocol to minimize tissue damage. |
Data Presentation
Table 1: this compound Solubility and Stability
| Parameter | Value | Reference |
| Appearance | Crystalline solid | |
| Long-term Storage | -20°C | |
| Short-term Storage | 0-4°C | |
| Stability (at -20°C) | ≥ 4 years | |
| Solubility in DMSO/DMF | ~2 mg/mL | |
| Solubility in 1:4 DMSO:PBS (pH 7.2) | ~0.2 mg/mL | |
| Aqueous Solution Stability | Prepare fresh, do not store > 1 day |
Table 2: Reported Potency of this compound in Different Assays
| Assay Type | Cell/Tissue Type | Parameter | Value |
| β-arrestin recruitment | CHO cells (human GPR18) | EC50 | 0.56 µM |
| β-arrestin recruitment | Mouse GPR18 | EC50 | 1.78 µM |
| Vasodilation | Rat aortic rings | pIC50 | 5.22 |
Experimental Protocols
Protocol 1: General Preparation of this compound Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Allow the solid this compound vial to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C.
-
-
Aqueous Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM DMSO stock solution.
-
Perform serial dilutions of the stock solution in your assay buffer to achieve the desired final concentrations.
-
Ensure that the final concentration of DMSO in the assay is consistent across all conditions and does not exceed a level that affects cell viability or assay performance (typically <0.5%).
-
Prepare fresh aqueous working solutions for each experiment.
-
Visualizations
Caption: GPR18 signaling initiated by this compound.
Caption: A logical workflow for troubleshooting this compound experiments.
References
optimizing incubation times for Psb-KD107 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Psb-KD107, a selective agonist for the GPR18 receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, non-lipid-like agonist for the G protein-coupled receptor 18 (GPR18).[1][2][3] Its primary mechanism of action involves the activation of GPR18, which is coupled to Gαi/o proteins. This activation leads to a signaling cascade that includes the generation of endothelial nitric oxide (NO), contributing to its vasorelaxant effects.[4][5]
Q2: What are the key applications of this compound in research?
A2: this compound is primarily used as a research tool to investigate the physiological roles of GPR18. Its significant vasorelaxant and antioxidant properties make it a subject of interest in cardiovascular research.
Q3: What is the recommended solvent for this compound?
A3: Based on available data, this compound is soluble in DMSO and DMF. For aqueous solutions, a common practice is to dissolve it in DMSO first and then dilute with a buffer like PBS.
Q4: How should this compound be stored?
A4: For long-term storage, it is advisable to store this compound as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C, but repeated freeze-thaw cycles should be avoided.
Troubleshooting Guides
Issue 1: Inconsistent or No Vasorelaxant Effect Observed
Possible Causes and Solutions:
-
Suboptimal Incubation Time: The incubation time with this compound may not be optimal for the specific tissue or cell type being used.
-
Recommendation: Perform a time-course experiment to determine the optimal incubation period. Start with a range of incubation times (e.g., 15, 30, 60, 120 minutes) to identify when the maximal effect is achieved.
-
-
Endothelial Damage: The vasorelaxant effect of this compound is largely endothelium-dependent. Damage to the endothelium during tissue preparation will diminish the observed effect.
-
Recommendation: Handle tissues with extreme care during preparation. Verify endothelial integrity by testing the response to a known endothelium-dependent vasodilator (e.g., acetylcholine) before applying this compound.
-
-
Incorrect Concentration: The concentration of this compound may be too low to elicit a response or too high, leading to receptor desensitization.
-
Recommendation: Perform a dose-response curve to identify the optimal concentration range. The reported pIC50 for vasorelaxation is approximately 5.22.
-
-
Tissue Viability: The tissue may not be viable.
-
Recommendation: Ensure proper oxygenation and temperature are maintained throughout the experiment. Pre-contract the tissue with an appropriate agent (e.g., phenylephrine) to confirm its responsiveness.
-
Issue 2: High Variability Between Experiments
Possible Causes and Solutions:
-
Inconsistent Incubation Times: Even small variations in incubation times can lead to variability.
-
Recommendation: Strictly adhere to the optimized incubation time for all experiments. Use a timer to ensure consistency.
-
-
Solvent Effects: The solvent (e.g., DMSO) may have effects on the tissue at higher concentrations.
-
Recommendation: Keep the final solvent concentration consistent across all experimental groups, including the vehicle control, and as low as possible.
-
-
Biological Variability: Differences between animals or cell passages can contribute to variability.
-
Recommendation: Use animals of the same age, sex, and strain. For cell-based assays, use cells within a narrow passage number range.
-
Optimizing Incubation Times
Optimizing the incubation time for this compound treatment is critical for obtaining reliable and reproducible results. The ideal incubation time will depend on the specific experimental setup, including the cell type or tissue being used, the concentration of this compound, and the temperature of the experiment.
General Recommendations:
-
Initial Time-Course Experiment: To determine the optimal incubation time, a time-course experiment is recommended. This involves treating the cells or tissue with a fixed concentration of this compound and measuring the response at several time points.
-
Consider Receptor Kinetics: As a G protein-coupled receptor agonist, the initial response to this compound is often rapid. However, longer incubation times may be necessary to observe downstream effects.
-
Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization, where the cellular response diminishes over time. The time-course experiment will help identify the point at which desensitization may begin to occur.
Data Summary Table:
| Parameter | Value | Species/System | Reference |
| EC50 (human GPR18) | 0.562 µM | Human | |
| EC50 (mouse GPR18) | 1.78 µM | Mouse | |
| pIC50 (Vasorelaxation) | 5.22 | Rat Aorta |
Experimental Protocols
Protocol 1: Vasorelaxation Assay in Rat Aortic Rings
This protocol is adapted from studies demonstrating the endothelium-dependent vasorelaxant effects of this compound.
-
Tissue Preparation:
-
Humanely euthanize a rat and carefully excise the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit buffer.
-
Gently remove adhering connective tissue and cut the aorta into 2-3 mm rings.
-
-
Mounting:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
-
Equilibration:
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
-
Viability and Endothelial Integrity Check:
-
Pre-contract the rings with phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM) to assess endothelial integrity. A relaxation of >70% indicates intact endothelium.
-
Wash the rings and allow them to return to baseline.
-
-
This compound Treatment:
-
Pre-contract the rings again with phenylephrine.
-
Once a stable plateau is reached, cumulatively add this compound in increasing concentrations.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the phenylephrine-induced contraction.
-
Plot the concentration-response curve and calculate the pIC50.
-
Protocol 2: General Cell-Based Assay for Gαi/o-Coupled Receptor Activation
This is a general protocol for measuring the inhibition of cAMP production following the activation of a Gαi/o-coupled receptor like GPR18.
-
Cell Culture:
-
Culture cells expressing GPR18 (either endogenously or through transfection) in the appropriate medium.
-
-
Cell Seeding:
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Seed the cells into a multi-well plate at a suitable density and allow them to adhere overnight.
-
-
Forskolin Stimulation and this compound Treatment:
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Wash the cells with serum-free medium.
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Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
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Treat the cells with a fixed concentration of forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels) along with varying concentrations of this compound.
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Incubate for the optimized time period.
-
-
cAMP Measurement:
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Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF).
-
-
Data Analysis:
-
Calculate the percentage inhibition of forskolin-stimulated cAMP accumulation for each concentration of this compound.
-
Plot the dose-response curve and determine the EC50 value.
-
Visualizations
Caption: GPR18 signaling pathway leading to vasorelaxation.
Caption: General experimental workflow for this compound treatment.
References
- 1. Protective Effect of N-Arachidonoyl Glycine-GPR18 Signaling after Excitotoxical Lesion in Murine Organotypic Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The GPR18 Agonist PSB-KD-107 Exerts Endothelium-Dependent Vasorelaxant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
how to control for vehicle effects when using Psb-KD107
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Psb-KD107, a potent and selective GPR18 agonist. This guide focuses on best practices for experimental design, with a specific emphasis on controlling for vehicle effects to ensure the generation of accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an experimental drug that functions as a potent and selective agonist for the G protein-coupled receptor GPR18.[1][2][3][4] GPR18 is activated by the cannabinoid tetrahydrocannabinol (THC) and is implicated in various physiological processes, including cardiovascular function.[5] this compound has been shown to be more potent and efficacious than THC in activating GPR18. Its mechanism of action primarily involves the generation of endothelial nitric oxide, leading to vasodilation.
Q2: What are the recommended vehicles for dissolving this compound for in vitro and in vivo experiments?
Based on published studies, the following vehicles are recommended:
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In Vitro Studies: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro experiments.
-
In Vivo Studies: For in vivo applications, this compound can be suspended in 1% Tween 80.
Q3: Why is it critical to include a vehicle control in my experiments?
A vehicle control group is essential to differentiate the biological effects of this compound from any potential effects of the solvent used to dissolve it. The vehicle itself can sometimes have biological activity or cause stress to cells or animals, leading to confounding results. By including a group that receives only the vehicle, you can isolate and attribute the observed effects specifically to this compound.
Q4: What is the maximum recommended final concentration of DMSO for in vitro assays?
The final concentration of DMSO in your cell-based assays should be kept as low as possible to avoid solvent-induced artifacts. A general recommendation is to keep the final DMSO concentration below 0.5%, and ideally below 0.1%. It is crucial to determine the tolerance of your specific cell line to DMSO.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Inconsistent or unexpected results in cell-based assays. | The final concentration of the DMSO vehicle may be too high, causing cellular stress or off-target effects. | Perform a dose-response curve for DMSO alone on your cells to determine the highest non-toxic concentration. Ensure the final DMSO concentration in all experimental wells, including controls, is identical and below the toxic threshold. |
| Precipitation of this compound upon dilution of the DMSO stock solution into aqueous buffer. | The aqueous solubility of this compound may be limited, causing it to crash out of solution when the DMSO concentration is lowered. | Try preparing a more dilute stock solution in DMSO. Alternatively, consider using a different solvent system, but this will require re-validation of the vehicle control. Gentle warming or sonication can sometimes help, but be cautious of compound degradation. |
| Observed biological effect in the vehicle control group in an in vivo study. | The vehicle (e.g., 1% Tween 80) may be causing a physiological response in the animals. | Review existing literature for the known effects of the vehicle in your animal model and at the administered dose and route. If the vehicle has known effects, consider alternative, more inert vehicles. Ensure the vehicle is prepared correctly and is sterile. |
| Difficulty dissolving this compound for in vivo suspension. | The compound may have poor dispersibility in the chosen vehicle. | Ensure vigorous mixing (e.g., vortexing, sonication) to create a homogenous suspension. The addition of a co-solvent may be necessary, but this will require additional vehicle control validation. |
Experimental Protocols
In Vitro Vasodilation Assay
This protocol provides a general framework for assessing the vasorelaxant effects of this compound on isolated aortic rings.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
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Krebs-Henseleit solution
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Phenylephrine
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Isolated rat aortic rings
-
Organ bath setup
Procedure:
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Aortic Ring Preparation: Isolate thoracic aortic rings from rats and mount them in organ baths containing Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.
-
Pre-contraction: Pre-contract the aortic rings with phenylephrine to induce a stable contraction.
-
Experimental Groups:
-
Control Group: No treatment.
-
Vehicle Control Group: Add a volume of DMSO equivalent to the highest volume of the this compound solution to be used.
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This compound Treatment Group: Add increasing concentrations of this compound to the organ bath.
-
-
Data Analysis: Measure the relaxation of the aortic rings in response to each treatment. The effect of this compound is calculated by subtracting the effect observed in the vehicle control group.
In Vivo Blood Pressure Measurement
This protocol outlines a method for evaluating the effect of this compound on blood pressure in rodents.
Materials:
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This compound
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1% Tween 80 in sterile saline
-
Rodents (e.g., rats, mice)
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Blood pressure monitoring system
Procedure:
-
Preparation of this compound Suspension: Suspend this compound in 1% Tween 80 in sterile saline to the desired concentration. Ensure the suspension is homogenous.
-
Animal Acclimatization: Acclimatize the animals to the experimental setup to minimize stress-induced blood pressure changes.
-
Experimental Groups:
-
Control Group: Administer sterile saline.
-
Vehicle Control Group: Administer 1% Tween 80 in sterile saline.
-
This compound Treatment Group: Administer the this compound suspension.
-
-
Administration: Administer the treatments via the desired route (e.g., intraperitoneal, oral gavage).
-
Data Collection: Monitor and record blood pressure at baseline and at various time points after administration.
-
Data Analysis: Compare the changes in blood pressure in the this compound treatment group to both the control and vehicle control groups.
Data Presentation
Table 1: Recommended Final DMSO Concentrations for In Vitro Assays
| Cell Type | Recommended Max Final DMSO Concentration (%) |
| Most cell lines | < 0.5% |
| Primary cells | < 0.1% |
| Sensitive cell lines | < 0.05% |
Visualizations
Caption: Simplified signaling pathway of this compound-induced vasodilation.
Caption: In vitro experimental workflow with appropriate controls.
Caption: In vivo experimental workflow with appropriate controls.
References
Refining Experimental Design for Psb-KD107 Research: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine experimental designs involving Psb-KD107, a selective GPR18 agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the G protein-coupled receptor GPR18.[1] Its primary mechanism of action involves stimulating endothelium-dependent vasorelaxation.[2][3] This effect is largely mediated by the generation of nitric oxide (NO).[2][3]
Q2: Is this compound selective for GPR18?
This compound has demonstrated high selectivity for GPR18 over other cannabinoid receptors such as CB1 and CB2, as well as the related orphan receptor GPR55. However, it has been reported to also bind to the adenosine A2A receptor.
Q3: What are the known downstream signaling pathways activated by this compound?
Upon binding to GPR18, this compound is known to activate the PI3K/Akt signaling pathway. Its vasodilatory effects are linked to the NO-cGMP pathway.
Q4: What is the recommended solvent for dissolving this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO). For aqueous buffers, it is sparingly soluble. It is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.
Q5: Are there known antagonists for GPR18 to be used in control experiments?
Yes, PSB-CB-92 is a known antagonist for GPR18 and can be used to confirm that the observed effects of this compound are mediated through this receptor.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Vasorelaxation Assays
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or weak vasorelaxant response to this compound | 1. Endothelium damage: The vasorelaxant effect of this compound is endothelium-dependent. | 1. Ensure careful handling of aortic rings to preserve endothelial integrity. Verify endothelium presence with a known endothelium-dependent vasodilator (e.g., acetylcholine). |
| 2. Suboptimal pre-contraction: Insufficient pre-contraction of the aortic rings can mask the relaxant effect. | 2. Use a standard concentration of a vasoconstrictor like phenylephrine (e.g., 1 µM) to achieve a stable and adequate pre-contraction plateau before adding this compound. | |
| 3. Incorrect buffer composition: The composition of the Krebs-Henseleit solution is critical for tissue viability. | 3. Double-check the preparation and pH of the Krebs-Henseleit solution. Ensure continuous aeration with 95% O2 / 5% CO2. | |
| Rightward shift in the dose-response curve is not observed with the antagonist PSB-CB-92 | 1. Antagonist solubility issues: PSB-CB-92 has limited solubility in aqueous solutions, which can prevent it from reaching an effective concentration. | 1. Prepare PSB-CB-92 stock solution in a suitable organic solvent and be mindful of its precipitation potential when diluting in the aqueous buffer. Test the solubility limits in your experimental setup. |
| 2. Insufficient antagonist concentration or incubation time: The antagonist may not have had enough time or concentration to block the GPR18 receptors effectively. | 2. Increase the pre-incubation time with PSB-CB-92 before adding this compound. Consider testing a higher concentration of the antagonist, being cautious of its solubility. |
Cell-Based Assays (e.g., β-Arrestin Recruitment, p-Akt Western Blot)
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no signal in β-arrestin recruitment assay | 1. Low GPR18 expression in the cell line: The chosen cell line may not express sufficient levels of GPR18. | 1. Use a cell line known to endogenously express GPR18 or a stably transfected cell line (e.g., CHO-K1 or HEK293 cells expressing human GPR18). |
| 2. Incorrect assay conditions: The kinetics of β-arrestin recruitment can vary between receptors. | 2. Optimize the incubation time with this compound. Perform a time-course experiment to determine the peak response. | |
| Inconsistent p-Akt levels in Western Blot | 1. Inadequate cell lysis and protein extraction: Incomplete cell lysis or protein degradation can lead to variable results. | 1. Use a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of Akt. |
| 2. High background signal: Non-specific antibody binding can obscure the p-Akt signal. | 2. Block the membrane with 5% BSA in TBST, as milk can sometimes interfere with the detection of phosphorylated proteins. Optimize primary and secondary antibody concentrations. | |
| 3. Low p-Akt signal: The basal level of p-Akt in your cells might be low, or the stimulation with this compound may not be optimal. | 3. Ensure cells are serum-starved before stimulation to reduce basal p-Akt levels. Perform a dose-response and time-course experiment with this compound to find the optimal stimulation conditions. |
Data Presentation
Quantitative Data for this compound
| Parameter | Assay | Species/Cell Line | Value | Reference |
| EC50 | β-Arrestin Recruitment | Human (CHO cells) | 0.562 µM | |
| EC50 | β-Arrestin Recruitment | Mouse | 1.78 µM | |
| pIC50 | Vasorelaxation (endothelium-intact aortic rings) | Rat | 5.22 ± 0.020 | |
| pIC50 | Vasorelaxation (endothelium-denuded aortic rings) | Rat | 4.904 ± 0.023 | |
| pIC50 | Vasorelaxation (in the presence of 10 µM PSB-CB-92) | Rat | 4.884 ± 0.020 | |
| pIC50 | Vasorelaxation (in the presence of 20 µM PSB-CB-92) | Rat | 4.735 ± 0.023 | |
| Ki | Adenosine A2A Receptor Binding | Rat | 0.33 µM |
Experimental Protocols
Vasorelaxation Assay in Rat Aortic Rings
Objective: To assess the vasorelaxant effect of this compound.
Materials:
-
Male Wistar rats
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine
-
This compound
-
PSB-CB-92 (for antagonist studies)
-
Organ bath system
Procedure:
-
Isolate the thoracic aorta from the rat and clean it of adhering fat and connective tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1 g, with buffer changes every 15-20 minutes.
-
Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) until a stable plateau is reached.
-
Once the contraction is stable, cumulatively add this compound (e.g., from 0.3 µM to 100 µM) to the organ bath.
-
Record the relaxation response as a percentage of the phenylephrine-induced contraction.
-
For antagonist studies, pre-incubate the rings with PSB-CB-92 for a defined period (e.g., 20-30 minutes) before adding phenylephrine.
β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to GPR18 upon stimulation with this compound.
Materials:
-
CHO-K1 or HEK293 cell line stably expressing human GPR18
-
Cell culture medium and supplements
-
This compound
-
β-arrestin recruitment assay kit (e.g., PathHunter®)
-
Chemiluminescent plate reader
Procedure (Example using PathHunter® technology):
-
Seed the GPR18-expressing cells in a 384-well white, clear-bottom plate and incubate overnight.
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Add the diluted this compound to the cells.
-
Incubate the plate at 37°C for the time recommended by the assay kit manufacturer (typically 60-90 minutes).
-
Prepare the detection reagent according to the manufacturer's protocol.
-
Add the detection reagent to each well and incubate at room temperature for 60 minutes in the dark.
-
Measure the chemiluminescent signal using a plate reader.
-
Plot the relative light units (RLU) against the logarithm of the this compound concentration to determine the EC50 value.
Western Blot for Phospho-Akt (p-Akt)
Objective: To detect the phosphorylation of Akt at Ser473 in response to this compound treatment.
Materials:
-
A suitable cell line expressing GPR18
-
Serum-free cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Plate the cells and allow them to reach 70-80% confluency.
-
Serum-starve the cells for several hours to overnight to reduce basal p-Akt levels.
-
Treat the cells with various concentrations of this compound for a specific time period (to be optimized).
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-Akt antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for total Akt to normalize the p-Akt signal.
Mandatory Visualizations
Caption: this compound activates GPR18, leading to downstream signaling cascades.
Caption: A typical workflow for performing a Western blot to detect p-Akt.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
Technical Support Center: Optimization of GPR18 Expression for Psb-KD107 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing GPR18 expression for studies involving the GPR18 agonist, Psb-KD107.
Frequently Asked Questions (FAQs)
Q1: What is GPR18 and why is its expression challenging?
G protein-coupled receptor 18 (GPR18) is a class A orphan GPCR that has been linked to the endocannabinoid system.[1] It is involved in various physiological processes, including immune modulation, cardiovascular function, and pain perception.[1][2][3] Optimizing GPR18 expression for research can be challenging due to its high constitutive activity, which means it can be active even without a ligand bound.[4] This can lead to receptor internalization and predominantly intracellular localization, making it difficult to achieve high levels of cell surface expression necessary for many functional assays.
Q2: What is this compound and what are its key characteristics?
This compound is a potent and selective synthetic agonist for the GPR18 receptor. It is a non-lipid-like molecule that has been shown to be more potent and efficacious than the natural cannabinoid agonist Δ9-tetrahydrocannabinol (THC) in recruiting β-arrestin. This compound is selective for GPR18 over other cannabinoid receptors such as CB1, CB2, and GPR55.
Q3: Which cell lines are recommended for heterologous expression of GPR18?
Commonly used cell lines for the heterologous expression of GPR18 include Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells. These cell lines are often preferred due to their robust growth characteristics and high transfection efficiency. However, even in these cell lines, achieving high surface expression of GPR18 can be challenging.
Q4: How can I improve the cell surface expression of GPR18?
Low cell surface expression is a common issue. Here are some strategies to mitigate this:
-
Use a preprolactin signal sequence: Tagging the N-terminus of the GPR18 construct with a preprolactin signal sequence can enhance its trafficking to the cell membrane.
-
Mutagenesis: A specific mutation, A108N (Alanine to Asparagine at position 108), has been shown to reduce the constitutive activity of GPR18 and increase its steady-state surface expression.
-
Transient Transfection: Higher levels of GPR18 expression, including at the cell surface, may be achieved with transient transfection compared to stable cell lines.
-
Optimize Transfection Conditions: Ensure optimal DNA quality and quantity, and use a suitable transfection reagent for your chosen cell line.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no GPR18 expression post-transfection | Poor transfection efficiency. | Optimize the DNA:transfection reagent ratio. Ensure high-quality, endotoxin-free plasmid DNA. Use a transfection reagent known to be effective for your cell line. |
| Cell health. | Use cells at a low passage number and ensure they are healthy and at the optimal confluency (typically 70-90%) at the time of transfection. | |
| Incorrect vector or construct. | Verify the integrity of your GPR18 expression vector by restriction digest and sequencing. | |
| High intracellular retention of GPR18 | High constitutive activity of the receptor. | Consider using the A108N mutant of GPR18 to reduce constitutive activity and improve surface expression. |
| Suboptimal protein trafficking. | Incorporate a preprolactin signal sequence at the N-terminus of your GPR18 construct to facilitate membrane targeting. | |
| Inconsistent results in functional assays with this compound | Variable GPR18 expression levels. | For transient transfections, co-transfect with a fluorescent reporter plasmid (e.g., GFP) to normalize for transfection efficiency. For stable cell lines, perform single-cell cloning to obtain a population with uniform expression. |
| Ligand degradation. | Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. | |
| Assay-dependent ligand behavior. | Be aware that some GPR18 ligands can act as biased agonists, activating one signaling pathway over another. It is advisable to use multiple functional readouts (e.g., calcium mobilization, cAMP inhibition, and β-arrestin recruitment). | |
| High background signal in functional assays | Constitutive activity of GPR18. | This can lead to a high basal signal. The use of the A108N mutant may help lower this background. |
| Endogenous receptor expression in the host cell line. | Perform control experiments with untransfected cells to determine the level of endogenous receptor activity. |
Quantitative Data Summary
The following table summarizes the potency of this compound in various in vitro assays.
| Parameter | Value | Assay System | Species |
| EC50 | 0.56 µM | β-arrestin recruitment | Human |
| EC50 | 1.78 µM | Not specified | Mouse |
| pIC50 | 5.22 | Relaxation of phenylephrine-precontracted aortic rings | Rat |
Experimental Protocols
Transient Transfection of HEK293 Cells with GPR18
Objective: To achieve transient expression of GPR18 in HEK293 cells for subsequent functional assays.
Materials:
-
HEK293 cells
-
GPR18 expression plasmid (e.g., in pcDNA3.1)
-
Lipofectamine™ 3000 Transfection Reagent (or similar)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium (DMEM with 10% FBS)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
DNA-Lipid Complex Formation:
-
In one tube, dilute 2.5 µg of the GPR18 plasmid DNA in 125 µL of Opti-MEM™.
-
In a separate tube, dilute 5 µL of Lipofectamine™ 3000 reagent in 125 µL of Opti-MEM™.
-
Combine the diluted DNA and the diluted Lipofectamine™ 3000 reagent. Mix gently and incubate for 15 minutes at room temperature.
-
-
Transfection:
-
Add the DNA-lipid complex mixture dropwise to each well containing the cells.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with downstream applications.
β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to GPR18 upon stimulation with this compound.
Materials:
-
CHO-K1 cells stably expressing GPR18 fused to a β-galactosidase enzyme fragment and β-arrestin fused to a complementary fragment (e.g., DiscoveRx PathHunter®)
-
This compound
-
Assay buffer
-
Chemiluminescent detection reagents
Procedure:
-
Cell Plating: Plate the engineered CHO-K1 cells in a white, clear-bottom 96-well assay plate and incubate overnight.
-
Ligand Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Ligand Addition: Add the diluted this compound or vehicle control to the cells.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Signal Detection: Add the chemiluminescent detection reagents according to the manufacturer's instructions and measure the signal using a luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Calcium Mobilization Assay
Objective: To measure changes in intracellular calcium concentration in GPR18-expressing cells following treatment with this compound.
Materials:
-
HEK293 cells transiently or stably expressing GPR18
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the GPR18-expressing HEK293 cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading solution.
-
Incubation: Incubate the plate for 1 hour at 37°C in the dark.
-
Washing: Wash the cells twice with HBSS to remove excess dye.
-
Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then inject this compound at various concentrations and continue to record the fluorescence signal over time.
-
Data Analysis: Calculate the change in fluorescence from the baseline and plot it against the this compound concentration to determine the dose-response relationship.
Visualizations
Caption: Simplified GPR18 signaling cascade upon activation by this compound.
Caption: Experimental workflow for transient transfection and functional analysis.
Caption: A logical troubleshooting workflow for common GPR18 expression issues.
References
- 1. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR18: An Orphan Receptor with Potential in Pain Management [learn.mapmygenome.in]
- 3. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
Confirming the Selectivity of Psb-KD107 for GPR18: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm and evaluate the selectivity of the GPR18 agonist, Psb-KD107. It compares this compound with other known GPR18 ligands and offers detailed experimental protocols to rigorously assess its receptor interaction profile.
Introduction to GPR18 and this compound
G protein-coupled receptor 18 (GPR18) is an orphan GPCR that has garnered significant interest due to its potential roles in metabolism, inflammation, pain perception, and cardiovascular function.[1][2][3] It is activated by several endogenous and synthetic ligands, including the endocannabinoid metabolite N-arachidonoylglycine (NAGly) and Δ⁹-tetrahydrocannabinol (THC).[4][5] However, many of these ligands lack selectivity, also interacting with cannabinoid receptors (CB₁ and CB₂) and the putative cannabinoid receptor GPR55.
This compound is a potent, non-lipid-like agonist developed for GPR18. It has been reported to display significantly higher potency and efficacy than THC in functional assays and is a critical tool for elucidating the physiological roles of GPR18. Establishing its selectivity is paramount for interpreting experimental results accurately and for any potential therapeutic development.
Comparative Analysis of GPR18 Ligands
The selectivity of a ligand is not absolute and must be defined by its relative potency and affinity for the target receptor versus a panel of other relevant receptors. This compound has been shown to be highly selective for GPR18 over GPR55, CB₁, and CB₂ receptors. However, it has also been identified as a moderately potent antagonist at the human adenosine A₂A receptor.
The following table summarizes the activity of this compound in comparison to other commonly used GPR18 ligands.
| Compound | Type | Target | Potency (EC₅₀/IC₅₀) / Affinity (Kᵢ) | Selectivity Notes |
| This compound | Agonist | human GPR18 | EC₅₀: 0.562 µM | Selective over CB₁, CB₂, and GPR55. Identified as an antagonist at the adenosine A₂A receptor (Kᵢ = 4.56 µM). |
| THC | Agonist | GPR18, CB₁, CB₂ | - | Non-selective, acts on multiple cannabinoid receptors. |
| NAGly | Agonist | GPR18 | - | Lacks affinity for CB₁ and CB₂ but its status as the endogenous GPR18 agonist is debated. |
| Abnormal Cannabidiol (Abn-CBD) | Agonist | GPR18 | - | Non-selective, also interacts with other cannabinoid receptors. |
| PSB-CB-92 | Antagonist | GPR18 | - | Used as a selective GPR18 antagonist to block the effects of agonists like this compound. |
| O-1918 | Antagonist/ Biased Agonist | GPR18, GPR55 | - | Commonly used GPR18 antagonist but also shows activity at GPR55. Can act as a biased agonist. |
Experimental Protocols for Selectivity Profiling
To experimentally confirm the selectivity of this compound, a multi-tiered approach involving binding and functional assays is recommended.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for GPR18 and a panel of off-target receptors (e.g., CB₁, CB₂, GPR55, Adenosine A₂A).
Methodology:
-
Membrane Preparation: Prepare cell membranes from stable cell lines overexpressing the human receptor of interest (e.g., HEK293 or CHO cells).
-
Assay Buffer: Use a buffer optimized for the specific receptor being tested.
-
Competition Binding: Incubate the cell membranes with a constant concentration of a suitable radioligand for the target receptor (e.g., [³H]CP-55,940 for CB₁/CB₂) and increasing concentrations of this compound.
-
Incubation: Incubate at an appropriate temperature and for a sufficient duration to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value, which can be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation. A high Kᵢ value for an off-target receptor indicates low binding affinity.
β-Arrestin Recruitment Assay
Objective: To quantify the functional potency and efficacy of this compound at GPR18, a common signaling-independent readout for GPCR activation.
Methodology:
-
Cell Line: Use a cell line engineered to co-express GPR18 and a β-arrestin fusion protein (e.g., PathHunter® CHO-K1 GPR18 β-arrestin cell line).
-
Cell Plating: Plate the cells in a suitable microplate and incubate to allow for cell attachment.
-
Compound Addition: Add increasing concentrations of this compound to the wells. Include a known GPR18 agonist like THC as a positive control.
-
Incubation: Incubate the plate for a period sufficient to allow for β-arrestin recruitment (typically 60-90 minutes).
-
Detection: Add the detection reagents according to the manufacturer's protocol (e.g., for a chemiluminescent signal).
-
Data Acquisition: Read the plate on a luminometer.
-
Data Analysis: Normalize the data to a vehicle control. Plot the response against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
cAMP Accumulation Assay
Objective: To confirm that this compound activates GPR18 through the canonical Gᵢ/ₒ pathway, which leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
Methodology:
-
Cell Line: Use a cell line expressing GPR18 (e.g., CHO-GPR18).
-
cAMP Stimulation: Pre-treat the cells with an adenylyl cyclase stimulator, such as forskolin, to induce a measurable level of cAMP.
-
Compound Addition: Concurrently add increasing concentrations of this compound.
-
Incubation: Incubate for a defined period to allow for the modulation of cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Visualizing Pathways and Workflows
GPR18 Signaling Pathway
Activation of GPR18 by an agonist like this compound is thought to primarily involve coupling to Gᵢ/ₒ proteins. This initiates a signaling cascade that includes the inhibition of cAMP production and the activation of downstream pathways like MAPK/ERK. Some studies also show GPR18 activation can lead to intracellular calcium mobilization, potentially through Gβγ subunit signaling or coupling to Gαq.
Experimental Workflow for Selectivity Confirmation
A systematic workflow is crucial for definitively characterizing the selectivity of this compound. The process should begin with primary assays on the target receptor, followed by screening against a panel of closely related receptors and then a broader panel for comprehensive off-target profiling.
References
- 1. GPR18: An Orphan Receptor with Potential in Pain Management [learn.mapmygenome.in]
- 2. G protein coupled receptor 18: A potential role for endocannabinoid signaling in metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The GPR18 Agonist PSB-KD-107 Exerts Endothelium-Dependent Vasorelaxant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Exploitation of GPR18: Beyond the Cannabinoids? - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of GPR18 Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of G protein-coupled receptor 18 (GPR18) agonists, supported by experimental data. GPR18, an orphan receptor with emerging roles in inflammation, pain, and metabolism, is a promising therapeutic target.
This guide summarizes the performance of various GPR18 agonists, presents detailed experimental methodologies for key assays, and visualizes critical signaling pathways and workflows.
Performance Comparison of GPR18 Agonists
The diverse landscape of GPR18 agonists includes endogenous lipids, phytocannabinoids, and synthetic molecules. Their performance varies significantly in terms of potency, efficacy, and selectivity. The following tables summarize the quantitative data for prominent GPR18 agonists across different functional assays.
| Endogenous Agonists | Assay Type | Cell Line | Potency (EC50) | Efficacy | Selectivity |
| N-arachidonoyl glycine (NAGly) | pERK Phosphorylation | HEK293-GPR18 | 44.5 nM[1][2] | Full agonist[1][3] | Inactive at CB1 and CB2 receptors[2]. |
| Calcium Mobilization | HEK293-GPR18 | - | Agonist | Also activates GPR55. | |
| β-arrestin Recruitment | CHO-K1 GPR18 | No activity | - | - | |
| Resolvin D2 (RvD2) | β-arrestin Recruitment | CHO-hGPR18 | ~0.2 pM | Agonist | Selective for GPR18. |
| Phytocannabinoids | Assay Type | Cell Line | Potency (EC50) | Efficacy | Selectivity |
| Δ9-Tetrahydrocannabinol (Δ9-THC) | pERK Phosphorylation | HEK293-GPR18 | 960 nM | Full agonist | Also a potent agonist at CB1 and CB2 receptors. |
| β-arrestin Recruitment | CHO-K1 GPR18 | Agonist | Concentration-dependent response | Weak partial agonist at mouse GPR18. | |
| Abnormal Cannabidiol (Abn-CBD) | pERK Phosphorylation | HEK293-GPR18 | 836 nM | Full agonist | Also activates GPR55. |
| β-arrestin Recruitment | CHO-K1 GPR18 | No activity | - | - |
| Synthetic Agonists | Assay Type | Cell Line | Potency (EC50) | Efficacy | Selectivity |
| O-1602 | pERK Phosphorylation | HEK293-GPR18 | 65.3 nM | Full agonist | Potent agonist for GPR55. Lacks activity at CB1 and CB2. |
| β-arrestin Recruitment | CHO-K1 GPR18 | No activity | - | Biased agonist. | |
| PSB-KD107 | β-arrestin Recruitment | hGPR18-CHO | 560 nM | Higher potency and efficacy than THC. | Selective over GPR55, CB1, and CB2 receptors. |
| PSB-KK-1415 | β-arrestin Recruitment | hGPR18 | 19.1 nM | Potent agonist. | >25-fold selective vs CB receptors; no activity at GPR55. |
| PSB-KK-1445 | β-arrestin Recruitment | hGPR18 | 45.4 nM | Potent agonist. | >200-fold selective vs CB1, CB2, GPR55, and GPR183. |
GPR18 Signaling Pathways
GPR18 activation initiates a complex network of intracellular signaling cascades. The receptor primarily couples to Gαi/o and Gαq proteins. Gαi/o coupling leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Both Gαi/o and Gαq activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). Furthermore, some agonists can induce β-arrestin recruitment, which can mediate G protein-independent signaling and receptor internalization. This demonstrates the potential for biased agonism, where a ligand preferentially activates one signaling pathway over another.
Experimental Protocols
Accurate characterization of GPR18 agonists relies on robust and reproducible in vitro assays. Below are detailed methodologies for three key experiments commonly used to assess agonist performance.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR18, a key event in receptor desensitization and G protein-independent signaling. The PathHunter® assay is a common platform for this measurement.
Materials:
-
CHO-K1 or HEK293 cells stably co-expressing GPR18 fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor tag (e.g., from DiscoveRx).
-
Cell culture medium (e.g., F-12K with 10% FBS).
-
Assay buffer and detection reagents (e.g., PathHunter® detection kit).
-
Test agonists and reference compounds.
-
384-well white, clear-bottom assay plates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the engineered cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test agonists in the appropriate assay buffer.
-
Agonist Stimulation: Add the diluted agonists to the cells and incubate for 90 minutes at 37°C.
-
Detection: Add the chemiluminescent substrate and incubate at room temperature for 60 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to the response of a reference agonist and vehicle control. Plot the normalized response against the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax values.
ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of ERK1/2, a downstream effector in the GPR18-activated MAPK signaling pathway. Western blotting is a standard method for this measurement.
Materials:
-
HEK293 cells stably expressing GPR18.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Serum-free medium for starvation.
-
Test agonists and reference compounds.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels and Western blot apparatus.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Starvation: Plate HEK293-GPR18 cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to the experiment.
-
Agonist Stimulation: Treat the cells with various concentrations of the test agonist for 5-10 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with the anti-phospho-ERK1/2 primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Data Analysis: Quantify the band intensities for phospho-ERK1/2 and total ERK1/2. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. Plot the normalized data against the agonist concentration to determine EC50 and Emax values.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following GPR18 activation, typically through the Gαq pathway. This is often measured using calcium-sensitive fluorescent dyes like Fluo-4 AM.
Materials:
-
HEK293 cells stably expressing GPR18.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fluo-4 AM calcium indicator dye.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test agonists and reference compounds.
-
96- or 384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with an integrated liquid handler (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the HEK293-GPR18 cells into the assay plates and incubate overnight.
-
Dye Loading: Load the cells with Fluo-4 AM in assay buffer for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test agonists in the assay buffer.
-
Measurement: Place the cell and compound plates into the fluorescence plate reader. Establish a baseline fluorescence reading for each well.
-
Agonist Addition: The instrument will automatically inject the agonists into the wells while continuously measuring the fluorescence.
-
Data Acquisition: Record the fluorescence intensity over time (typically 1-2 minutes) to capture the peak calcium response.
-
Data Analysis: Calculate the peak fluorescence response for each well. Normalize the data to the response of a reference agonist and vehicle control. Plot the normalized response against the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and characterization of novel GPR18 agonists.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
Validating GPR18 as the Target of Psb-KD107: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Psb-KD107's performance with other G protein-coupled receptor 18 (GPR18) ligands, supported by experimental data. Detailed methodologies for key validation assays are presented to facilitate the replication and verification of these findings.
Introduction to GPR18 and this compound
GPR18, an orphan G protein-coupled receptor, has emerged as a promising therapeutic target in various physiological and pathological processes, including immune modulation, cardiovascular function, and cancer.[1][2] The identification and validation of selective ligands for GPR18 are crucial for elucidating its biological functions and for the development of novel therapeutics. This compound is a novel, potent, and selective agonist for GPR18, demonstrating significant potential for advancing research in this area.[3][4] This guide focuses on the experimental validation of GPR18 as the direct target of this compound.
Comparative Analysis of GPR18 Ligands
The following table summarizes the in vitro potency of this compound in comparison to other known GPR18 agonists. The data is derived from β-arrestin recruitment assays, a common method for quantifying GPCR activation.
| Compound | Agonist/Antagonist | Assay Type | Cell Line | Potency (EC₅₀/IC₅₀) | Selectivity Notes |
| This compound | Agonist | β-arrestin recruitment | CHO (human GPR18) | 0.56 µM[5] | Selective over GPR55, CB₁ and CB₂ receptors at 10 µM. |
| PSB-KK-1415 | Agonist | β-arrestin recruitment | hGPR18 | 19.1 nM | >25-fold selectivity versus CB receptors. |
| PSB-KK-1445 | Agonist | β-arrestin recruitment | hGPR18 | 45.4 nM | >200-fold selectivity versus CB₁, CB₂, GPR55, and GPR183. |
| Δ⁹-THC | Agonist | β-arrestin recruitment | - | - | Also activates CB₁ and CB₂ receptors. |
| N-Arachidonoyl Glycine (NAGly) | Agonist | pERK activation | HEK-hGPR18 | 44.5 nM | Lacks affinity for CB₁ and CB₂ receptors. |
| O-1602 | Agonist | pERK activation | HEK-hGPR18 | 65.3 nM | Also active at GPR55. |
| Abnormal Cannabidiol (Abn-CBD) | Agonist | pERK activation | HEK-hGPR18 | 836 nM | Also active at GPR55. |
| O-1918 | Antagonist/Biased Agonist | - | - | - | Antagonist at GPR55; acts as a biased agonist in calcium mobilization assays. |
| PSB-CB-92 | Antagonist | - | - | - | Used to block Psb-KD-107-induced effects. |
Experimental Protocols for GPR18 Target Validation
To validate GPR18 as the target of this compound, a series of in vitro functional assays are essential. These assays measure downstream signaling events following receptor activation.
β-Arrestin Recruitment Assay
This assay is a widely used method to quantify GPCR activation by measuring the recruitment of β-arrestin to the activated receptor.
Principle: Upon agonist binding and GPCR phosphorylation, β-arrestin proteins are recruited to the intracellular domains of the receptor, leading to receptor desensitization and internalization. This recruitment can be measured using various technologies, such as enzyme fragment complementation (EFC).
Generalized Protocol (using DiscoverX PathHunter® technology):
-
Cell Culture: CHO cells stably co-expressing a ProLink™ (PK)-tagged GPR18 and an Enzyme Acceptor (EA)-tagged β-arrestin are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well or 384-well white, clear-bottom assay plates and incubated overnight.
-
Compound Preparation: this compound and other test compounds are serially diluted to the desired concentrations.
-
Compound Addition: The diluted compounds are added to the cells.
-
Incubation: The plates are incubated for 60-90 minutes at 37°C.
-
Detection: A detection reagent containing the substrate for the complemented enzyme is added.
-
Signal Measurement: Chemiluminescent signal is measured using a plate reader. The intensity of the signal is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Dose-response curves are generated to determine the EC₅₀ values.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gαq-coupled GPCRs.
Principle: Activation of Gαq-coupled receptors leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.
Generalized Protocol:
-
Cell Culture: HEK293 cells stably or transiently expressing GPR18 are cultured.
-
Cell Plating: Cells are seeded into 96-well or 384-well black, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
-
Compound Preparation: Test compounds are prepared at various concentrations.
-
Signal Measurement: A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Compound Addition: The test compounds are added to the wells.
-
Kinetic Reading: Fluorescence is measured kinetically to capture the transient increase in intracellular calcium.
-
Data Analysis: The change in fluorescence intensity is used to generate dose-response curves and determine EC₅₀ values.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a common downstream signaling cascade for many GPCRs.
Principle: GPCR activation can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This phosphorylation can be detected using specific antibodies.
Generalized Protocol:
-
Cell Culture and Treatment: Cells expressing GPR18 are serum-starved and then treated with this compound or other ligands for a specific time course (e.g., 5, 10, 15, 30 minutes).
-
Cell Lysis: Cells are washed with ice-cold PBS and then lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Normalization: The membrane is stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.
-
Densitometry Analysis: The band intensities are quantified to determine the fold-change in ERK1/2 phosphorylation relative to the untreated control.
Visualizing the Validation Process
To further clarify the concepts discussed, the following diagrams illustrate the GPR18 signaling pathway, a typical experimental workflow for target validation, and the logical framework for confirming this compound's action on GPR18.
Caption: GPR18 Signaling Pathway activated by this compound.
Caption: Experimental workflow for GPR18 target validation.
Caption: Logical framework for validating GPR18 as the target.
Conclusion
The data presented in this guide strongly supports the validation of GPR18 as the molecular target of this compound. The compound demonstrates potent and selective activation of GPR18 in a variety of in vitro functional assays. Furthermore, the ability of a GPR18 antagonist to block the physiological effects of this compound, as demonstrated in vasodilation studies, provides compelling evidence for its on-target activity. The detailed experimental protocols and comparative data provided herein serve as a valuable resource for researchers seeking to further investigate the therapeutic potential of targeting GPR18 with novel agonists like this compound.
References
Cross-Validation of Psb-KD107's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Psb-KD107 and other GPR18 agonists. It focuses on the cross-validation of their effects in various cell lines, presenting key experimental data and detailed protocols to support further research and development.
This compound has emerged as a selective agonist for the G protein-coupled receptor 18 (GPR18), a potential therapeutic target in immunology and oncology. This guide offers an objective comparison of its performance with other GPR18 agonists, supported by experimental data from key cell-based assays. While comprehensive cross-validation of this compound across a wide range of cancer cell lines is not yet extensively documented in publicly available literature, this guide summarizes the existing data on its activity and compares it with other known GPR18 modulators in commonly used research cell lines.
Performance Comparison of GPR18 Agonists
The functional effects of GPR18 agonists are commonly assessed through key cell-based assays that measure downstream signaling events. These include β-arrestin recruitment, mitogen-activated protein kinase (MAPK) activation, and intracellular calcium mobilization. The following tables summarize the available quantitative data for this compound and other notable GPR18 agonists in these assays.
Table 1: β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR18, a crucial step in receptor desensitization and signaling.
| Compound | Cell Line | EC50 | Notes |
| Δ9-Tetrahydrocannabinol (Δ9-THC) | CHO-K1 GPR18 | Concentration-dependent response | The only tested agonist to show a clear concentration-dependent effect in this assay.[1][2] |
| This compound | - | Data not available | - |
| N-arachidonoyl glycine (NAGly) | CHO-K1 GPR18 | No significant response | - |
| O-1602 | CHO-K1 GPR18 | No significant response | - |
| Abnormal cannabidiol (Abn-CBD) | CHO-K1 GPR18 | No significant response | - |
Table 2: MAPK/ERK Activation Assay
This assay quantifies the phosphorylation of ERK1/2, a key downstream effector in the MAPK signaling cascade, upon GPR18 activation.
| Compound | Cell Line | EC50 / Effect | Notes |
| Δ9-Tetrahydrocannabinol (Δ9-THC) | HEK293/GPR18 | Concentration-dependent increase in pERK1/2 | - |
| N-arachidonoyl glycine (NAGly) | HEK293/GPR18 | Concentration-dependent increase in pERK1/2 | - |
| O-1602 | HEK293/GPR18 | Concentration-dependent increase in pERK1/2 | - |
| Abnormal cannabidiol (Abn-CBD) | HEK293/GPR18 | Concentration-dependent increase in pERK1/2 | - |
| This compound | - | Data not available | - |
| PSB-KK1415 | - | 19.1 nM (human GPR18) | A potent GPR18 agonist. |
| PSB-KK1445 | - | 45.4 nM (human GPR18) | A highly selective GPR18 agonist. |
Table 3: Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium levels following the activation of GPR18, which can be coupled to Gαq or Gαi/o proteins.
| Compound | Cell Line | Effect | Notes |
| Δ9-Tetrahydrocannabinol (Δ9-THC) | HEK293/GPR18 | Significant transient calcium mobilization | - |
| N-arachidonoyl glycine (NAGly) | HEK293/GPR18 | Significant transient calcium mobilization | - |
| O-1602 | HEK293/GPR18 | Significant transient calcium mobilization | - |
| Abnormal cannabidiol (Abn-CBD) | HEK293/GPR18 | Significant transient calcium mobilization | - |
| This compound | - | Data not available | - |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: GPR18 Signaling Pathway.
Caption: Experimental Workflow for GPR18 Agonist Screening.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of GPR18 agonist effects.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This protocol is adapted from commercially available assays, such as the DiscoverX PathHunter® β-arrestin assay.
-
Cell Seeding:
-
Culture CHO-K1 cells stably co-expressing GPR18 fused to a β-galactosidase enzyme fragment (ProLink) and β-arrestin fused to the complementary enzyme acceptor (EA).
-
Plate the cells in a 384-well white, clear-bottom assay plate at a density of 5,000 cells per well.[2]
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Agonist Treatment:
-
Detection:
-
Add the PathHunter® detection reagents containing the β-galactosidase substrate.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Measure the chemiluminescent signal using a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.
-
MAPK/ERK Activation Assay (Western Blot)
This protocol outlines the steps to measure ERK1/2 phosphorylation via Western blotting.
-
Cell Culture and Treatment:
-
Plate HEK293 cells stably expressing GPR18 on poly-D-lysine-coated plates.
-
Grow cells until they reach approximately 90% confluency.
-
Serum-starve the cells for 20-24 hours prior to the experiment.
-
Treat the cells with different concentrations of GPR18 agonists for 5 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium flux using a fluorescent indicator.
-
Cell Preparation:
-
Seed HEK293 cells stably expressing GPR18 in a 96-well black-wall, clear-bottom plate.
-
Allow the cells to adhere and grow overnight.
-
Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer for 45 minutes at room temperature in the dark.
-
Wash the cells to remove excess dye and incubate for another 45 minutes to allow for complete de-esterification of the dye.
-
-
Data Acquisition:
-
Use a fluorescence plate reader or a microscope equipped for live-cell imaging to measure the fluorescence intensity.
-
Establish a baseline fluorescence reading.
-
Add the GPR18 agonist to the wells.
-
Immediately begin recording the fluorescence intensity over time. The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the response to the baseline fluorescence (ΔF/F).
-
Plot the response against the agonist concentration to determine the EC50 value.
-
References
Assessing the Specificity of the GPR18 Agonist Psb-KD107: A Comparison Guide for Researchers
For researchers, scientists, and drug development professionals, establishing the precise molecular target of a novel compound is paramount. This guide provides a comparative framework for assessing the specificity of Psb-KD107, a selective agonist for the G protein-coupled receptor 18 (GPR18). We will explore existing evidence, propose definitive validation strategies using GPR18 knockout models, and provide detailed experimental protocols for key assays.
GPR18 is an orphan receptor that has garnered significant interest due to its potential roles in immunology, cardiovascular function, and pain perception.[1][2] this compound has emerged as a valuable tool for elucidating the physiological functions of GPR18.[3][4] While initial studies indicate a high degree of selectivity for GPR18 over other cannabinoid receptors, definitive validation of its on-target effects necessitates the use of GPR18 knockout models. This guide will outline the current state of knowledge and provide the necessary tools to rigorously assess the specificity of this compound.
Comparative Specificity of this compound
This compound has been characterized as a potent and selective agonist of GPR18.[4] Its selectivity has been primarily demonstrated through comparative assays against other related receptors, notably the cannabinoid receptors CB1 and CB2, and the orphan receptor GPR55.
| Compound | Target Receptor | Activity (EC50/Ki) | Selectivity vs. CB1 | Selectivity vs. CB2 | Selectivity vs. GPR55 | Reference |
| This compound | Human GPR18 | EC50: 0.562 µM | >10 µM (inactive) | >10 µM (inactive) | >10 µM (inactive) | **** |
| Δ⁹-THC | Human GPR18 | EC50: ~1 µM | Ki: 25.1 nM | Ki: 35.2 nM | Ki: 8.1 nM | |
| N-Arachidonoyl glycine (NAGly) | Human GPR18 | EC50: ~100 nM | Inactive | Inactive | Inactive | |
| PSB-KK1415 | Human GPR18 | EC50: 19.1 nM | >25-fold selective | >25-fold selective | >200-fold selective | |
| PSB-KK1445 | Human GPR18 | EC50: 45.4 nM | >200-fold selective | >200-fold selective | >200-fold selective |
Definitive Specificity Assessment Using GPR18 Knockout Models
While the data above suggests high selectivity, the gold standard for validating the on-target effect of a ligand is the use of a knockout model. In this experimental paradigm, the physiological or cellular response to the compound is compared between wild-type (WT) animals or cells and their counterparts lacking the target receptor (knockout, KO). A true on-target effect will be observed in the WT group but will be absent or significantly diminished in the KO group.
While direct studies using this compound in GPR18 knockout models are not yet prevalent in the published literature, the approach has been successfully used to validate the specificity of other GPR18 ligands. For instance, the protective effect of the GPR18 agonist Resolvin D2 (RvD2) in a model of lung ischemia/reperfusion injury was observed in wild-type mice but was absent in GPR18-KO mice. This underscores the power of this approach.
Proposed Experimental Workflow for this compound Validation
Figure 1. Proposed workflow for validating this compound specificity.
Experimental Protocols
β-Arrestin Recruitment Assay
This assay is a common method to quantify the activation of G protein-coupled receptors. Upon agonist binding, the receptor is phosphorylated, leading to the recruitment of β-arrestin proteins.
Principle: The assay often utilizes an enzyme fragment complementation system. The GPR18 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon this compound-mediated GPR18 activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into close proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
Protocol Outline:
-
Cell Culture: Use a cell line (e.g., CHO-K1 or HEK293) stably co-expressing the GPR18-ProLink fusion protein and the β-arrestin-Enzyme Acceptor fusion protein.
-
Cell Plating: Seed the cells into a 384-well white, solid-bottom assay plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and any comparator compounds in an appropriate assay buffer.
-
Agonist Stimulation: Add the compound dilutions to the cells and incubate for a specified period (e.g., 60-90 minutes) at 37°C.
-
Detection: Add the detection reagent containing the enzyme substrate.
-
Signal Measurement: After a brief incubation (e.g., 60 minutes) at room temperature, measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Ex Vivo Vasorelaxation Assay
This assay assesses the ability of a compound to induce relaxation of pre-constricted blood vessels, a functional readout of GPR18 activation in the cardiovascular system.
Principle: The isometric tension of isolated aortic rings is measured using a myograph. The rings are first contracted with an agent like phenylephrine. Then, cumulative concentrations of this compound are added to assess its relaxant effect.
Protocol Outline:
-
Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into rings approximately 2-3 mm in width.
-
Mounting: Mount the aortic rings in an organ bath of a wire myograph system, filled with Krebs-Henseleit solution and bubbled with 95% O2 and 5% CO2 at 37°C.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~2 g.
-
Viability Check: Test the viability of the endothelium by inducing contraction with phenylephrine followed by relaxation with acetylcholine.
-
Contraction: Induce a stable contraction of the aortic rings with phenylephrine (e.g., 1 µM).
-
Compound Addition: Add cumulative concentrations of this compound to the organ bath and record the changes in tension.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Plot the percentage of relaxation against the log concentration of this compound to determine the pIC50.
-
Specificity Confirmation: To confirm GPR18-mediated effects, pre-incubate some aortic rings with a GPR18 antagonist, such as PSB-CB-92, before adding this compound. A rightward shift in the concentration-response curve of this compound in the presence of the antagonist indicates competitive antagonism at GPR18.
GPR18 Signaling Pathway
GPR18 is known to couple to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Some studies also suggest coupling to Gαq/11. Furthermore, for the endogenous ligand Resolvin D2, a Gαs-cAMP-PKA signaling pathway has been proposed.
Figure 2. Predominant GPR18 signaling pathway.
Conclusion
This compound is a valuable pharmacological tool for investigating the biology of GPR18. The existing data strongly supports its selectivity for GPR18 over other cannabinoid-related receptors. However, to definitively conclude that the observed effects of this compound are solely mediated by GPR18, experiments utilizing GPR18 knockout models are essential. The experimental protocols and workflow provided in this guide offer a robust framework for researchers to rigorously validate the specificity of this compound and other GPR18 ligands, thereby ensuring the accuracy and reliability of future research in this promising field.
References
A Comparative Analysis of Psb-KD107's Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of the downstream signaling pathways activated by Psb-KD107, a selective GPR18 agonist. The performance of this compound is objectively compared with other notable GPR18 ligands, supported by experimental data. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development and cellular signaling.
Introduction to GPR18 and its Ligands
G protein-coupled receptor 18 (GPR18) is an orphan receptor that has garnered significant attention as a potential therapeutic target for a variety of conditions, including cardiovascular and inflammatory diseases. Several endogenous and synthetic ligands have been identified to interact with GPR18, each eliciting distinct downstream signaling cascades. This guide focuses on this compound and provides a comparative analysis with other key GPR18 modulators, including the endogenous lipid mediator Resolvin D2 (RvD2), the controversial agonist N-arachidonylglycine (NAGly), and the well-known phytocannabinoid Δ9-tetrahydrocannabinol (Δ9-THC).
Comparative Efficacy and Potency of GPR18 Ligands
The potency and efficacy of GPR18 ligands are crucial parameters in determining their therapeutic potential. The following table summarizes the available quantitative data for this compound and its comparators across various in vitro assays.
| Ligand | Assay Type | Species | EC50 / pIC50 | Reference |
| This compound | β-arrestin recruitment | Human | 0.562 µM | [1] |
| β-arrestin recruitment | Mouse | 1.78 µM | [1] | |
| Vasorelaxation (aortic rings) | Rat | pIC50 = 5.22 | [2] | |
| Resolvin D2 (RvD2) | β-arrestin recruitment | Human | 2.0 x 10⁻¹³ M | [3] |
| N-arachidonylglycine (NAGly) | Intracellular Ca²⁺ increase | Transfected cells | 44.5 nM | [4] |
| MAPK/ERK activation | Transfected cells | Full agonist | ||
| Δ9-THC | β-arrestin recruitment | CHO-K1 cells | Concentration-dependent increase | |
| MAPK/ERK activation | HEK293-GPR18 cells | Nanomolar concentrations | ||
| Intracellular Ca²⁺ increase | HEK293-GPR18 cells | Concentration-dependent increase |
Downstream Signaling Pathways: A Comparative Overview
The activation of GPR18 by its agonists initiates a cascade of intracellular events. While there are commonalities, different ligands can exhibit biased agonism, preferentially activating certain pathways over others.
This compound: Vasorelaxation and Potential Anti-inflammatory Effects
The primary characterized downstream effect of this compound is its potent vasorelaxant activity. This effect is predominantly mediated through the endothelium and involves the generation of nitric oxide (NO). The proposed signaling pathway is as follows:
Caption: Proposed signaling pathway for this compound-induced vasorelaxation.
While the involvement of the PI3K/Akt and ERK1/2 pathways is suggested, it is also noted to be a point of contention in the literature. There is also evidence for NO-independent mechanisms, potentially involving a direct effect on potassium channels.
Resolvin D2 (RvD2): Pro-resolving and Anti-inflammatory Signaling
Resolvin D2 is a potent endogenous lipid mediator with well-documented anti-inflammatory and pro-resolving effects, which are largely mediated through GPR18. RvD2 signaling is crucial for the resolution of inflammation.
Caption: Anti-inflammatory signaling pathway of Resolvin D2 via GPR18.
Studies have shown that RvD2 attenuates mechanical allodynia by regulating the expression of inflammatory mediators through the Akt/GSK-3β signaling pathway. It also suppresses the activation of the NLRP3 inflammasome and inhibits the NF-κB signaling pathway.
N-arachidonylglycine (NAGly): A Controversial Agonist
NAGly was one of the first proposed endogenous ligands for GPR18. However, its role as a canonical GPR18 agonist is debated. Some studies have failed to show GPR18 activation via traditional G-protein signaling pathways, while others have demonstrated its ability to activate the MAPK/ERK pathway.
Caption: The debated signaling pathways of N-arachidonylglycine (NAGly) at GPR18.
This discrepancy suggests that NAGly might act as a biased agonist or that its effects are mediated through non-canonical pathways.
Δ9-Tetrahydrocannabinol (Δ9-THC): A Biased Phytocannabinoid Agonist
Δ9-THC, the primary psychoactive component of cannabis, has been shown to activate GPR18. It appears to be a biased agonist, capable of activating multiple downstream signaling pathways.
Caption: Biased agonism of Δ9-THC at the GPR18 receptor.
Evidence supports Δ9-THC as an agonist with significant potency in β-arrestin recruitment, MAPK/ERK phosphorylation, and intracellular calcium mobilization assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to characterize the downstream signaling of GPR18 ligands.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay is used to measure the recruitment of β-arrestin to the activated GPR18.
Principle: The assay utilizes an enzyme fragment complementation system. GPR18 is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist binding to GPR18, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity, which results in the formation of a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
General Protocol:
-
Cell Culture: CHO-K1 cells stably co-expressing the GPR18-ProLink fusion protein and the β-arrestin-Enzyme Acceptor fusion protein are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well white-walled microplates and incubated overnight.
-
Compound Addition: Test compounds (e.g., this compound, Δ9-THC) are serially diluted and added to the cells.
-
Incubation: The plates are incubated for 90 minutes at 37°C.
-
Detection: A detection reagent containing the enzyme substrate is added to each well.
-
Signal Measurement: After a 60-minute incubation at room temperature, the chemiluminescent signal is measured using a plate reader.
-
Data Analysis: Dose-response curves are generated, and EC50 values are calculated.
Caption: Workflow for the β-arrestin recruitment assay.
Aortic Ring Vasorelaxation Assay
This ex vivo assay is used to assess the vasodilatory effects of compounds on isolated arterial segments.
Principle: Aortic rings are pre-contracted with a vasoconstrictor (e.g., phenylephrine). The test compound is then added in increasing concentrations, and the relaxation of the aortic ring is measured isometrically.
General Protocol:
-
Aorta Isolation: The thoracic aorta is excised from a rat and placed in cold Krebs-Henseleit solution.
-
Ring Preparation: The aorta is cleaned of adipose and connective tissue, and 3-5 mm wide rings are cut.
-
Mounting: The rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, aerated with 95% O₂ and 5% CO₂, and maintained at 37°C.
-
Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 g.
-
Pre-contraction: The aortic rings are contracted with phenylephrine (1 µM).
-
Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., Psb-KD-107) are added to the organ bath.
-
Measurement: The isometric tension is continuously recorded.
-
Data Analysis: The relaxation is expressed as a percentage of the phenylephrine-induced contraction, and pIC50 values are calculated.
Caption: Workflow for the aortic ring vasorelaxation assay.
Western Blot for Akt and ERK Phosphorylation
This technique is used to detect and quantify the phosphorylation status of specific proteins, indicating the activation of signaling pathways.
General Protocol:
-
Cell Culture and Treatment: Cells are cultured and treated with the test compound for a specific duration.
-
Cell Lysis: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated forms of Akt (p-Akt) and ERK (p-ERK), as well as total Akt and ERK as loading controls.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system.
-
Analysis: The band intensities are quantified to determine the relative levels of protein phosphorylation.
Caption: General workflow for Western blot analysis.
Conclusion
This compound is a potent and selective GPR18 agonist with significant vasorelaxant properties, primarily acting through an endothelium-dependent, NO-mediated pathway that may involve PI3K/Akt and ERK1/2 signaling. In comparison, Resolvin D2 demonstrates potent anti-inflammatory and pro-resolving effects via GPR18, activating the Akt/GSK-3β pathway and inhibiting NF-κB. The role of NAGly as a GPR18 agonist remains contentious, with evidence for both activation and lack of activation of canonical signaling pathways. Δ9-THC acts as a biased agonist, activating multiple signaling cascades.
This comparative guide highlights the diverse signaling profiles of GPR18 ligands and underscores the therapeutic potential of targeting this receptor. Further research is warranted to fully elucidate the downstream signaling of this compound, particularly in the context of its potential anti-inflammatory effects, and to confirm the involvement of the PI3K/Akt and ERK1/2 pathways. Such studies will be instrumental in advancing the development of novel GPR18-targeted therapeutics.
References
- 1. The GPR18 Agonist PSB-KD-107 Exerts Endothelium-Dependent Vasorelaxant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GPR18 Agonist PSB-KD-107 Exerts Endothelium-Dependent Vasorelaxant Effects [mdpi.com]
- 3. Resolvin D2 Reduces UVB Skin Pathology by Targeting Cytokines, Oxidative Stress, and NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resolvin D1, resolvin D2 and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Relevance of Psb-KD107 in Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Psb-KD107's performance with other alternatives, supported by experimental data. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's therapeutic potential.
Introduction
This compound is a selective, non-lipid-like agonist for the G protein-coupled receptor 18 (GPR18), an orphan receptor that is activated by the cannabinoid tetrahydrocannabinol (THC).[1] Emerging evidence suggests GPR18's involvement in a variety of physiological processes, including cardiovascular function and immune responses. This compound has shown higher potency and efficacy than THC in activating GPR18, making it a valuable tool for studying the receptor's function and a potential therapeutic agent.[2] This guide will delve into the experimental data validating the therapeutic relevance of this compound in various disease models, with a focus on Duchenne Muscular Dystrophy and cardiovascular diseases.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by selectively binding to and activating GPR18. This receptor is known to couple to Gαi/o and Gαq proteins, leading to a cascade of intracellular events.[3] The activation of these G proteins can lead to the inhibition of adenylyl cyclase, resulting in reduced cyclic AMP (cAMP) levels, and the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK1/2) pathways.[1] In the vascular endothelium, this signaling cascade stimulates endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO), a potent vasodilator.[1] Additionally, the mechanism may involve the activation of potassium (K+) channels, contributing to vasorelaxation.
Performance in Disease Models
Duchenne Muscular Dystrophy (DMD)
DMD is a genetic disorder characterized by progressive muscle degeneration and weakness. The standard of care for DMD primarily involves corticosteroid therapy to reduce inflammation and slow disease progression. This compound has been investigated as a potential therapeutic alternative, with studies comparing its efficacy to the endogenous GPR18 agonist, Resolvin-D2 (RvD2).
Experimental Data Summary: this compound vs. Resolvin-D2 in a DMD Mouse Model
| Parameter | Vehicle Control | This compound (1 mg/kg) | Resolvin-D2 (5 µg/kg) |
| Total Macrophage Density | Baseline | ~35% decrease | Not explicitly quantified in direct comparison |
| CD206+ Anti-inflammatory Macrophages | Baseline | 2.9-fold increase | Similar pro-myogenic effect |
| Muscle Fibrosis | Baseline | ~25% decrease | Not explicitly quantified in direct comparison |
| Maximal Muscle Force | Baseline | Significant Increase | Similar Increase |
Data sourced from studies on mdx mouse models of DMD.
Comparison with Standard of Care (Corticosteroids):
While direct head-to-head studies of this compound versus corticosteroids are not yet available, studies on Resolvin-D2, which also acts via GPR18, provide some insights. RvD2 has been shown to have anti-inflammatory effects comparable to corticosteroids in DMD models. A key advantage of the GPR18-mediated pathway is the stimulation of muscle stem cell activity, which can be dampened by long-term corticosteroid use. Furthermore, long-term administration of RvD2 has shown sustained anti-inflammatory effects that were more pronounced than those of glucocorticoids.
Cardiovascular Disease Models
This compound has demonstrated significant vasorelaxant effects in preclinical models, suggesting its potential for treating cardiovascular conditions characterized by endothelial dysfunction and hypertension.
Experimental Data Summary: Vasorelaxant Effect of this compound
| Agonist | Pre-contraction Agent | Preparation | pIC50 |
| This compound | Phenylephrine (1 µM) | Endothelium-intact rat aortic rings | 5.22 ± 0.020 |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).
The vasorelaxant effect of this compound is concentration-dependent and significantly reduced by the GPR18 antagonist PSB-CB-92, confirming its mechanism of action. The vasorelaxation is primarily mediated by endothelial nitric oxide generation, with a potential contribution from potassium channels. In vivo studies in rats have shown that a single administration of this compound can affect blood pressure and heart function, an effect that is not observed after repeated daily administrations over eight days. Importantly, this compound does not appear to affect platelet aggregation, a favorable safety feature.
Comparison with Other GPR18 Agonists and THC:
This compound has been shown to be a more potent and efficacious GPR18 agonist compared to THC in β-arrestin recruitment assays.
| Compound | EC50 (β-arrestin recruitment) |
| This compound | Sub-micromolar range |
| Δ9-Tetrahydrocannabinol (THC) | Micromolar range |
Experimental Protocols
Experimental Workflow: Validating this compound in a DMD Model
Detailed Methodologies
1. Vascular Ring Relaxation Assay
-
Objective: To assess the vasorelaxant effect of this compound on isolated arterial rings.
-
Protocol:
-
Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in cold Krebs-Henseleit solution.
-
The aorta is cleaned of connective tissue and cut into 3-4 mm rings.
-
Rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2.
-
The rings are equilibrated under a resting tension of 1g for 60 minutes.
-
Endothelial integrity is verified by assessing the relaxation response to acetylcholine (1 µM) after pre-contraction with phenylephrine (1 µM).
-
After washing, the rings are pre-contracted with phenylephrine (1 µM).
-
Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to generate a concentration-response curve.
-
Relaxation is expressed as a percentage of the phenylephrine-induced contraction.
-
2. In Vivo Blood Pressure Measurement
-
Objective: To evaluate the effect of this compound on systemic blood pressure in vivo.
-
Protocol:
-
Male Wistar rats are anesthetized (e.g., with urethane and xylazine).
-
The right carotid artery is cannulated with a polyethylene catheter connected to a pressure transducer for continuous blood pressure monitoring.
-
A baseline blood pressure reading is established.
-
This compound (e.g., 10 mg/kg) or vehicle is administered intraperitoneally.
-
Blood pressure and heart rate are recorded continuously for a defined period.
-
For chronic studies, this procedure is repeated daily for the duration of the study.
-
3. Immunofluorescence Staining for Macrophages in Muscle Tissue
-
Objective: To quantify the density of different macrophage subtypes in muscle tissue sections.
-
Protocol:
-
Tibialis anterior muscles are collected, embedded in optimal cutting temperature (OCT) compound, and frozen in liquid nitrogen-cooled isopentane.
-
Cryosections (e.g., 10 µm thick) are cut and mounted on slides.
-
Sections are fixed with 4% paraformaldehyde for 15 minutes at room temperature.
-
Slides are washed with phosphate-buffered saline (PBS).
-
Sections are permeabilized and blocked with a solution containing 5% normal goat serum and 0.3% Triton X-100 in PBS for 1 hour.
-
Primary antibodies (e.g., anti-CD11b for total macrophages, anti-CD206 for M2 macrophages) are diluted in antibody dilution buffer and incubated with the sections overnight at 4°C.
-
Slides are washed three times with PBS.
-
Fluorophore-conjugated secondary antibodies are applied and incubated for 1 hour at room temperature in the dark.
-
Slides are washed, counterstained with DAPI for nuclear visualization, and mounted with a mounting medium.
-
Images are captured using a fluorescence microscope, and macrophage density is quantified using image analysis software.
-
Conclusion
This compound presents a promising therapeutic candidate, particularly in the context of Duchenne Muscular Dystrophy and cardiovascular diseases. Its high potency and selectivity for GPR18, coupled with a favorable safety profile in preliminary studies, warrant further investigation. The comparative data presented in this guide highlight its potential advantages over existing compounds like THC and suggest a mechanistic benefit over standard-of-care corticosteroids in DMD by promoting myogenesis. Future research should focus on direct comparative studies with current therapeutic standards and further elucidation of its long-term efficacy and safety in relevant disease models.
References
Safety Operating Guide
Navigating the Disposal of Psb-KD107: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Psb-KD107, ensuring a safe and compliant workflow.
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to treat it as a potentially toxic substance.[1] Adherence to proper disposal protocols is paramount to maintaining a safe laboratory environment. Disposal must always be in accordance with local, state, and federal regulations.
Key Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be familiar with the basic safety and handling protocols for this compound.
| Property | Information |
| Physical State | Crystalline solid |
| Personal Protective Equipment (PPE) | Chemical resistant gloves, lab coat, and appropriate safety glasses[1] |
| Handling Environment | Handle in a chemical fume hood to prevent inhalation[1] |
| Emergency Contact | In case of eye contact, rinse opened eye for several minutes under running water. For inhalation, supply fresh air and consult a doctor in case of complaints. If symptoms persist after swallowing, consult a doctor.[2] |
Solubility Data for this compound
Understanding the solubility of this compound is essential for preparing it for disposal, particularly when dealing with solutions.
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | Approximately 2 mg/mL |
| Dimethylformamide (DMF) | Approximately 2 mg/mL |
| 1:4 Solution of DMSO:PBS (pH 7.2) | Approximately 0.2 mg/mL |
Aqueous solutions are not recommended for storage for more than one day.
Step-by-Step Disposal Procedures
The following procedures provide a clear workflow for the disposal of this compound in its various forms within a laboratory setting.
Disposal of Unused Solid this compound
-
Evaluation : Determine if the unused this compound can be repurposed or returned to the supplier.
-
Packaging : If disposal is necessary, ensure the compound is in a clearly labeled, sealed, and appropriate container. The original container is ideal.
-
Waste Stream : Dispose of as non-hazardous solid chemical waste. Do not mix with hazardous waste streams to avoid unnecessary disposal costs.
-
Collection : Place the sealed container in a designated area for chemical waste pickup by your institution's Environmental Health and Safety (EHS) department.
Disposal of this compound Solutions
The disposal method for this compound solutions depends on the solvent used.
Aqueous Solutions:
-
Evaluation : Given the low solubility and stability in aqueous buffers, these solutions should be disposed of promptly.
-
Dilution : For very small quantities of dilute aqueous solutions (less than 10 mg/L), some institutional guidelines may permit disposal down the sanitary sewer with copious amounts of water. However, always confirm this with your institution's EHS guidelines first.
-
Collection : For larger volumes or if sewer disposal is not permitted, collect the aqueous waste in a designated, labeled container for liquid chemical waste.
Organic Solvent Solutions (DMSO, DMF):
-
Segregation : Collect waste solutions containing organic solvents in a separate, designated waste container for flammable or organic solvent waste. Do not mix with aqueous waste.
-
Labeling : Clearly label the waste container with the contents, including the name of the solvent and "this compound".
-
Storage : Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS department.
Disposal of Contaminated Labware
-
Solid Waste : Dispose of chemically contaminated solid waste, such as pipette tips and gloves, in a designated container for solid chemical waste.
-
Glassware : Thoroughly rinse contaminated glassware with an appropriate solvent (e.g., ethanol or acetone) to remove any residual this compound. The rinsate should be collected and disposed of as liquid chemical waste. After cleaning, the glassware can be washed and reused or disposed of as regular laboratory glass waste.
-
Empty Containers : The original containers of this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as chemical waste. Once cleaned, deface or remove the label and dispose of the empty container according to your institution's guidelines for non-hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and upholding the highest standards of laboratory practice. Always consult your institution's specific waste management guidelines and your Safety Data Sheets for the most accurate and up-to-date information.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
